molecular formula C8H6F3NO2 B2823527 2-amino-6-(trifluoromethyl)benzoic Acid CAS No. 314-46-5

2-amino-6-(trifluoromethyl)benzoic Acid

Cat. No.: B2823527
CAS No.: 314-46-5
M. Wt: 205.136
InChI Key: XZBQDBWIRHIZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBQDBWIRHIZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953434
Record name 2-Amino-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314-46-5
Record name 2-Amino-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Modern Drug Discovery

2-Amino-6-(trifluoromethyl)benzoic acid, also known as 6-(trifluoromethyl)anthranilic acid (CAS No. 314-46-5), is a key fluorinated building block in medicinal chemistry and drug development.[1][2][3] Its strategic importance stems from the unique properties conferred by the trifluoromethyl (-CF3) group, a substituent increasingly utilized to optimize the pharmacological profile of drug candidates.[4] The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6]

The trifluoromethyl group is known to enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and reach its intended target.[5] Furthermore, it can increase metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's therapeutic action.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step syntheses and the rational design of new chemical entities.

Core Physical Properties

The physical properties of this compound are summarized below. It is crucial to note the discrepancy in reported melting points in the literature. Some sources indicate a melting point in the range of 130-132.5 °C, while others report sublimation at temperatures greater than 200 °C.[1][7][8][9] This suggests that the compound may undergo sublimation under standard atmospheric pressure, and the observed melting point can be dependent on the heating rate and experimental setup. Purity, typically determined by HPLC, is generally high for commercial-grade material, often exceeding 98%.[2]

PropertyValueSource(s)
CAS Number 314-46-5[1][2][3][7]
Molecular Formula C₈H₆F₃NO₂[1][2][3][7]
Molecular Weight 205.14 g/mol [3][7]
Appearance White to cream solid/powder[8]
Melting Point 131-132 °C; >202 °C (sublimes)[7][8]
Boiling Point 296.6 ± 40.0 °C (Predicted)[8]
pKa 3.97 ± 0.36 (Predicted)[8]
Purity ≥98% (HPLC)[2]
Chemical Structure

The structure of this compound features a benzoic acid scaffold with an amino group and a trifluoromethyl group ortho to the carboxylic acid function.

Caption: Chemical structure of this compound.

Experimental Methodologies for Physicochemical Characterization

To ensure the quality and consistency of experimental outcomes, rigorous characterization of starting materials is paramount. The following section details standardized protocols for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination

Rationale: The melting point is a critical indicator of purity. The observed sublimation of this compound necessitates a specific methodology. A sealed capillary tube is used to prevent the loss of material through sublimation, which would otherwise lead to an inaccurate or unobservable melting point.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Sealing the Capillary: Carefully seal the open end of the capillary tube using a micro-burner. This is the critical step to prevent sublimation.

  • Instrumentation: Place the sealed capillary into a calibrated melting point apparatus.

  • Heating Profile:

    • Employ a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range.

    • Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range should be narrow for a pure substance.

Melting_Point_Workflow A Powder Sample B Load Capillary Tube A->B C Seal Capillary Tube (Prevent Sublimation) B->C D Place in Apparatus C->D E Rapid Heat to ~115°C D->E F Slow Heat (1-2°C/min) E->F G Record Melting Range F->G

Caption: Workflow for accurate melting point determination.

Protocol 2: Solubility Assessment

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. A semi-quantitative approach provides practical data for laboratory applications.

Methodology:

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: Weigh approximately 10 mg of this compound into separate labeled vials.

  • Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL) at a constant temperature (typically room temperature, ~20-25 °C).

  • Dissolution: After each addition, vortex or agitate the vial for a fixed period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect for complete dissolution. Record the volume of solvent required to fully dissolve the sample.

  • Classification: Classify the solubility based on standard criteria (e.g., USP or Ph. Eur. classifications: Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

Synthetic Pathway Overview

While various synthetic routes exist for fluorinated benzoic acids, a common approach involves the hydrolysis of a corresponding benzonitrile precursor. This method is often high-yielding and utilizes readily available reagents.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Work-up & Isolation A 2-Amino-6-(trifluoromethyl)benzonitrile C Heat (Reflux) A->C B NaOH / H₂O B->C D Cool Reaction Mixture C->D E Acidify (e.g., HCl) to precipitate product D->E F Filter Solid E->F F->F G Wash with Cold Water F->G H Dry under Vacuum G->H I This compound H->I

Caption: Generalized synthetic workflow via nitrile hydrolysis.

Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable synthon for constructing complex heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents. The amino and carboxylic acid groups provide two reactive handles for diverse chemical transformations.

The incorporation of this moiety is a strategic decision in drug design.[6] For instance, it can be a precursor for the synthesis of quinazolinones, acridones, or other fused heterocyclic systems that are investigated for their potential as enzyme inhibitors, receptor modulators, or anti-cancer agents. The -CF3 group often enhances the binding affinity of the final compound to its biological target through favorable hydrophobic and electronic interactions.[4][5]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. This compound is classified as an irritant.[7]

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][7] Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][7]

    • In case of skin contact: Wash with plenty of soap and water.[1]

    • In case of inhalation: Remove person to fresh air and keep comfortable for breathing.[1]

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[8]

This guide is intended to provide a detailed technical overview and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling the material.

References

An In-Depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzoic Acid (CAS: 314-46-5)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 2-amino-6-(trifluoromethyl)benzoic acid, a fluorinated anthranilic acid derivative of significant interest in modern medicinal chemistry. Anthranilic acid and its analogues serve as privileged pharmacophores for developing pharmaceuticals aimed at a wide range of diseases.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold enhances key molecular properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery.[2] This document delineates the compound's fundamental physicochemical and spectroscopic properties, outlines a representative synthetic pathway, explores its critical applications in drug development, and provides detailed protocols for its safe handling and storage.

Introduction: The Strategic Value of a Fluorinated Pharmacophore

This compound, also known as 6-(trifluoromethyl)anthranilic acid, belongs to a class of compounds that are foundational to the synthesis of complex heterocycles and bioactive molecules.[3][4] The core anthranilic acid structure is a recurring motif in molecules designed to treat cancer, viral infections, and neurodegenerative disorders.[1]

The defining feature of this particular analogue is the trifluoromethyl group positioned ortho to the amine. In drug design, the CF₃ group is a well-established bioisostere for other chemical moieties and is frequently used to deactivate aromatic rings against metabolic degradation, thereby increasing a drug candidate's half-life and bioavailability.[2] Its strong electron-withdrawing nature also modulates the acidity of the carboxylic acid and the basicity of the amine, which can be critical for optimizing drug-receptor interactions. This unique combination of a proven pharmacophore and a powerful functional group makes CAS 314-46-5 a high-value intermediate for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible research. The key identifiers and properties of this compound are summarized below.

Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 314-46-5[3][5][6]
Molecular Formula C₈H₆F₃NO₂[3][5][6]
Molecular Weight 205.13 g/mol [5]
IUPAC Name This compound
Synonyms 6-(Trifluoromethyl)anthranilic acid, 2-Carboxy-3-(trifluoromethyl)aniline[3]
Appearance Solid[3]
Melting Point 130 - 132.5 °C[3][6]
Spectroscopic Signature Analysis

Spectroscopic analysis provides the definitive structural fingerprint for the molecule. While specific spectra should be run on a lot-by-lot basis, the expected characteristic signals are well-defined based on the compound's functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of the carboxylic acid, amine, and aromatic ring. A very broad absorption is expected in the 2500–3300 cm⁻¹ region, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7] Sharp peaks for the N-H stretching of the primary amine will appear around 3300-3500 cm⁻¹. A strong, sharp carbonyl (C=O) stretching vibration is characteristic and will be observed around 1700 cm⁻¹.[7] Furthermore, C-F stretching vibrations associated with the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing CF₃ group and the electron-donating NH₂ and COOH groups. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, while the amine protons will also present as a broad signal.

    • ¹³C NMR : The carbon spectrum will show eight distinct signals. The carbonyl carbon of the acid will be significantly downfield (>165 ppm). The carbon directly attached to the CF₃ group will appear as a quartet due to C-F coupling. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the precise assignment of chemical shifts.[8]

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted anthranilic acids exist, a common and logical approach involves the modification of a pre-functionalized benzene ring. The following represents a plausible and illustrative pathway.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach identifies a commercially available, appropriately substituted aniline as a key precursor. The synthesis hinges on the ortho-lithiation and subsequent carboxylation, a standard method for introducing a carboxylic acid group ortho to a directing group like a protected amine.

G product This compound (Target Molecule) intermediate1 N-Protected-2-amino-6-(trifluoromethyl)benzoic acid product->intermediate1 Deprotection intermediate2 Ortho-lithiated intermediate intermediate1->intermediate2 Carboxylation start 2-Amino-3-(trifluoromethyl)aniline (Starting Material) intermediate2->start Protection & Lithiation reagent1 Protecting Group (e.g., Boc₂O) reagent1->intermediate2 reagent2 1. Strong Base (e.g., n-BuLi) 2. CO₂ (gas or solid) 3. Acidic Workup reagent2->intermediate1 reagent3 Deprotection (e.g., TFA) reagent3->product

Caption: A representative retrosynthetic pathway for the target compound.

Representative Synthesis Protocol

This protocol is a generalized procedure based on established organometallic and protection-group chemistry. All operations must be performed by trained chemists in a fume hood with appropriate personal protective equipment.

Step 1: Protection of the Amine

  • Dissolve 1.0 equivalent of 2-amino-3-(trifluoromethyl)aniline in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup and purify the resulting N-Boc protected aniline via column chromatography to yield the protected intermediate.

Step 2: Ortho-Directed Carboxylation

  • Dissolve the N-Boc protected aniline (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. The solution will typically change color, indicating the formation of the lithiated species.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding crushed dry ice in portions.

  • Allow the mixture to slowly warm to room temperature.

  • Acidify the reaction mixture with 1M HCl (aq.) to protonate the carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Amine

  • Dissolve the crude N-Boc protected carboxylic acid in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the resulting solid, this compound, by recrystallization to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from the synergistic combination of its core scaffold and the trifluoromethyl substituent.

The Role of the Trifluoromethyl Group

The CF₃ group is not merely a placeholder; it is an active modulator of molecular properties. Its inclusion can lead to:

  • Increased Metabolic Stability : By replacing a metabolically labile C-H bond, the C-F bonds are much stronger and block oxidative metabolism at that position.[2]

  • Enhanced Lipophilicity : The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve cell membrane permeability and target engagement within hydrophobic binding pockets.[2]

  • Modified Acidity/Basicity : As a powerful electron-withdrawing group, it increases the acidity of the carboxylic acid and decreases the basicity of the amine, altering the molecule's ionization state at physiological pH.

Core Scaffold in Pharmacophore Development

The anthranilic acid framework provides a rigid scaffold with strategically positioned hydrogen bond donors (amine, carboxylic acid) and an acceptor (carbonyl oxygen). This arrangement is ideal for targeting protein binding sites.

G cluster_0 Structural Features of This compound cluster_1 Resulting Physicochemical Properties cluster_2 Applications in Drug Discovery Core Anthranilic Acid Scaffold Props • H-Bond Donors/Acceptors • Rigid Conformation Core->Props CF3 Trifluoromethyl Group (CF₃) PropsCF3 • Increased Lipophilicity • Enhanced Metabolic Stability • Modulated pKa CF3->PropsCF3 App • Kinase Inhibitors • Amyloid Fibril Inhibitors • Antiviral Agents • Heterocycle Synthesis Props->App PropsCF3->App

Caption: Relationship between structural features and medicinal chemistry applications.

Case Study: Inhibition of Transthyretin Amyloidosis

A compelling application of related structures is in the development of inhibitors for transthyretin (TTR) amyloid fibril formation, a process linked to familial and senile systemic amyloidosis. Studies have shown that N-substituted anthranilic acids, including those with trifluoromethylphenyl groups, can act as potent inhibitors in this process.[9] The anthranilic acid core binds to the thyroxine binding sites of TTR, stabilizing its native tetrameric structure and preventing its dissociation into amyloidogenic monomers. The CF₃ group can further enhance this binding affinity through favorable interactions within the protein's binding pocket.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this chemical.

Hazard Identification
Hazard ClassGHS CodeDescriptionSource(s)
Skin Irritation H315Causes skin irritation.[3][10]
Eye Irritation H319Causes serious eye irritation.[3][10]
Respiratory Irritation H335May cause respiratory irritation.[3][10]
Signal Word N/AWarning[3]
Safe Handling and Emergency Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3][11] Emergency eye wash fountains and safety showers must be readily available.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[3]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.[3][11]

    • Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[3]

  • Handling : Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3] Avoid generating dust.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11] Recommended storage temperature is 2 - 8 °C.[3][12] The material may be air-sensitive; storage under an inert gas like argon is advisable for long-term stability.[3][12]

  • First Aid Measures :

    • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

    • In case of skin contact : Wash off with soap and plenty of water. Seek medical advice if irritation persists.[3]

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Fire Fighting : Use alcohol-resistant foam, carbon dioxide, or dry powder.[3] Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

Conclusion and Future Outlook

This compound (CAS 314-46-5) is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of the biologically relevant anthranilic acid scaffold and the property-enhancing trifluoromethyl group provides a powerful tool for medicinal chemists. Its demonstrated utility in creating kinase and amyloid fibril inhibitors highlights its potential. Future research will undoubtedly continue to leverage this compound's unique characteristics to synthesize novel, complex heterocyclic systems with fine-tuned biological activities, further solidifying its role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Amino-3-(trifluoromethyl)benzoic Acid (C8H6F3NO2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique constellation of properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 4-Amino-3-(trifluoromethyl)benzoic acid, an isomer of C8H6F3NO2, a valuable building block in drug discovery and fine chemical synthesis. We will explore its molecular structure, bonding characteristics, synthesis, and spectroscopic signature. Furthermore, this document will elucidate the causal relationships between the trifluoromethyl substituent and the molecule's overall properties, offering insights for the rational design of novel therapeutics.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy for enhancing drug-like properties.[1] The strong carbon-fluorine bond and the high electronegativity of fluorine atoms confer increased metabolic stability, enhanced lipophilicity, and modulated electronic characteristics.[2][3] These alterations can lead to improved membrane permeability, greater binding affinity for target receptors, and a longer biological half-life.[1] 4-Amino-3-(trifluoromethyl)benzoic acid (CAS 400-76-0) is a prime example of a versatile intermediate that leverages these benefits, serving as a precursor for a variety of more complex bioactive molecules.[4] Its structure, featuring an amino group, a carboxylic acid, and a trifluoromethyl group on a benzene ring, offers multiple points for chemical modification.

Molecular Structure and Bonding

The molecular structure of 4-Amino-3-(trifluoromethyl)benzoic acid is characterized by a substituted benzene ring. The precise bond lengths and angles are determined by the interplay of the electronic effects of the three different functional groups.

Key Structural Features
  • Aromatic Core: A planar benzene ring forms the central scaffold.

  • Functional Groups:

    • A carboxylic acid group (-COOH) at position 1.

    • A trifluoromethyl group (-CF3) at position 3.

    • An amino group (-NH2) at position 4.

The spatial arrangement and interaction of these groups dictate the molecule's overall conformation and reactivity.

Caption: 2D structure of 4-Amino-3-(trifluoromethyl)benzoic acid.

Bonding Analysis

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid is provided in the table below.

PropertyValueSource
Molecular Formula C8H6F3NO2[4]
Molecular Weight 205.13 g/mol [4]
CAS Number 400-76-0[4]
Appearance White to pale yellow powder[5]
Melting Point 210.0-216.0 °C[5]
Solubility Soluble in DMSO, Methanol[6]
pKa (predicted) 4.43 ± 0.10[6]
Topological Polar Surface Area 63.3 Ų[4]

Synthesis and Characterization

The synthesis and characterization of 4-Amino-3-(trifluoromethyl)benzoic acid are critical for ensuring its purity and identity for research and development purposes.

Synthetic Pathway

A common and efficient method for the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid is through the catalytic hydrogenation of its nitro precursor, 4-nitro-3-(trifluoromethyl)benzoic acid.[6]

G reactant 4-Nitro-3-(trifluoromethyl)benzoic acid product 4-Amino-3-(trifluoromethyl)benzoic acid reactant->product Hydrogenation reagents H2, Pd/C Methanol reagents->reactant

Caption: Synthetic route to 4-Amino-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolution: Dissolve 1 gram (4.25 mmol) of 4-nitro-3-(trifluoromethyl)benzoic acid in methanol at room temperature in a suitable reaction vessel.[6]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[6]

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir overnight.[6]

  • Workup: Upon reaction completion (monitored by TLC or LC-MS), remove the palladium catalyst by filtration through a pad of celite.[6]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the solid product, 4-Amino-3-(trifluoromethyl)benzoic acid.[6]

This method typically affords the product in high yield and purity.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of the synthesized compound.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Amino-3-(trifluoromethyl)benzoic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • O-H stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

  • C=O stretching: A strong absorption around 1700 cm⁻¹ for the carbonyl group.

  • C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions and electronic nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the aromatic carbons, the carboxylic carbon, and the carbon of the trifluoromethyl group. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make 4-Amino-3-(trifluoromethyl)benzoic acid a valuable building block in the design of novel pharmaceuticals.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for several other chemical moieties, but with distinct advantages:

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s.[1] This leads to a longer half-life and reduced clearance of the drug.

  • Modulation of pKa: As a strong electron-withdrawing group, the -CF3 group increases the acidity of the carboxylic acid, which can influence its ionization state at physiological pH and its interactions with biological targets.

  • Receptor Binding: The steric and electronic properties of the trifluoromethyl group can lead to more potent and selective binding to target proteins.[2]

G cluster_0 Molecular Properties cluster_1 Pharmacokinetic & Pharmacodynamic Outcomes Increased Lipophilicity Increased Lipophilicity Improved Absorption & Distribution Improved Absorption & Distribution Increased Lipophilicity->Improved Absorption & Distribution Enhanced Metabolic Stability Enhanced Metabolic Stability Longer Half-life Longer Half-life Enhanced Metabolic Stability->Longer Half-life Modulated pKa Modulated pKa Improved Receptor Binding Improved Receptor Binding Enhanced Efficacy & Selectivity Enhanced Efficacy & Selectivity Improved Receptor Binding->Enhanced Efficacy & Selectivity Trifluoromethyl Group Trifluoromethyl Group Trifluoromethyl Group->Increased Lipophilicity Trifluoromethyl Group->Enhanced Metabolic Stability Trifluoromethyl Group->Modulated pKa Trifluoromethyl Group->Improved Receptor Binding

Caption: Influence of the trifluoromethyl group on drug properties.

Conclusion

4-Amino-3-(trifluoromethyl)benzoic acid is a key chemical intermediate whose molecular structure and bonding are tailored for applications in drug discovery and materials science. The presence of the trifluoromethyl group is not merely an addition of mass but a strategic modification that profoundly enhances the molecule's physicochemical and biological properties. A thorough understanding of its synthesis, characterization, and the structure-activity relationships imparted by its functional groups is essential for researchers and scientists aiming to develop the next generation of innovative chemical entities.

References

A Senior Application Scientist's Guide to the Solubility of 6-(Trifluoromethyl)anthranilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 6-(trifluoromethyl)anthranilic acid, a key building block in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and formulation development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. While specific experimental solubility data for 6-(trifluoromethyl)anthranilic acid is not extensively available in public literature, this guide establishes a robust framework for its assessment. We will explore the molecular factors governing its solubility, provide a predicted solubility profile based on structurally analogous compounds, and detail a comprehensive experimental protocol for accurate solubility measurement. This guide is intended to empower researchers to make informed decisions in solvent selection, formulation design, and process optimization.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery, the physicochemical properties of an active pharmaceutical ingredient (API) are as crucial as its pharmacological activity. Among these, solubility stands as a primary determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to low absorption, suboptimal drug exposure, and ultimately, the failure of a promising drug candidate. 6-(Trifluoromethyl)anthranilic acid is a vital intermediate in the synthesis of a variety of pharmacological agents. Its unique structure, featuring a carboxylic acid, an amino group, and a highly electronegative trifluoromethyl group, presents a complex solubility profile that warrants careful consideration.

This guide, therefore, serves as a comprehensive resource for understanding and evaluating the solubility of 6-(trifluoromethyl)anthranilic acid in organic solvents. By elucidating the underlying chemical principles and providing a detailed experimental framework, we aim to equip scientists with the knowledge to navigate the challenges associated with this compound's solubility and unlock its full potential in drug development.

Theoretical Framework: Unraveling the Molecular Drivers of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding: a solute will dissolve best in a solvent that has a similar polarity. In the case of 6-(trifluoromethyl)anthranilic acid, three key functional groups dictate its interactions with its environment: the carboxylic acid group, the amino group, and the trifluoromethyl group.

  • The Carboxylic Acid and Amino Groups: The anthranilic acid backbone contains both a hydrogen bond donor (-NH2) and a hydrogen bond donor/acceptor (-COOH). These polar groups are capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The acidic nature of the carboxylic acid and the basic nature of the amino group mean that the compound is amphoteric, and its solubility can be significantly influenced by the pH of the medium.[1]

  • The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several consequences for the molecule's properties. The -CF3 group is known to increase the lipophilicity of a molecule, which generally leads to decreased solubility in water and increased solubility in non-polar organic solvents.[2] Furthermore, the presence of the -CF3 group can influence the acidity of the carboxylic acid and the basicity of the amino group through inductive effects, thereby subtly altering its interactions with solvents.

The interplay of these groups results in a molecule with both polar and non-polar characteristics. Therefore, its solubility will be highest in solvents that can effectively solvate both the polar functional groups and the more lipophilic trifluoromethyl-substituted aromatic ring.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular features of 6-(trifluoromethyl)anthranilic acid that influence its solubility.

G cluster_molecule 6-(Trifluoromethyl)anthranilic Acid cluster_solvents Solvent Interactions mol C₇H₆F₃NO₂ COOH Carboxylic Acid (-COOH) mol->COOH Polar, H-Bonding NH2 Amino Group (-NH₂) mol->NH2 Polar, H-Bonding CF3 Trifluoromethyl Group (-CF₃) mol->CF3 Lipophilic, Electron-Withdrawing polar_protic Polar Protic Solvents (e.g., Alcohols) COOH->polar_protic Strong H-Bonding polar_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) COOH->polar_aprotic Dipole-Dipole NH2->polar_protic Strong H-Bonding NH2->polar_aprotic Dipole-Dipole CF3->polar_protic Less Favorable nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) CF3->nonpolar Favorable Lipophilic Interactions

Caption: Intermolecular forces influencing the solubility of 6-(trifluoromethyl)anthranilic acid.

Predicted Solubility Profile

While specific experimental data for 6-(trifluoromethyl)anthranilic acid is scarce, we can predict its solubility behavior based on data from structurally similar compounds, such as 2-(trifluoromethyl)benzoic acid and other anthranilic acid derivatives.[2][3][4]

Table 1: Predicted Solubility of 6-(Trifluoromethyl)anthranilic Acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The carboxylic acid and amino groups can form strong hydrogen bonds with the hydroxyl group of the alcohol. The alkyl chain of the alcohol can also interact favorably with the aromatic ring.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to High These solvents can act as hydrogen bond acceptors for the carboxylic acid and amino protons. DMSO and DMF are particularly good solvents for polar compounds.
Non-Polar Aromatic TolueneLow to Moderate The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. However, the polar functional groups are poorly solvated.
Non-Polar Aliphatic Hexane, HeptaneVery Low The large difference in polarity between the solute and these solvents results in very poor solubility. The energetic cost of breaking the strong intermolecular forces in the solid solute is not compensated by the weak van der Waals interactions with the solvent.

It is crucial to emphasize that this table represents a predicted profile. Actual quantitative solubility should be determined experimentally for any critical application.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4]

Materials and Equipment
  • 6-(Trifluoromethyl)anthranilic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

G start Start step1 Add excess 6-(trifluoromethyl)anthranilic acid to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate the mixture on an orbital shaker at a constant temperature for a defined period (e.g., 24-48 hours). step1->step2 step3 Allow the suspension to settle. step2->step3 step4 Centrifuge the vials to separate the undissolved solid. step3->step4 step5 Carefully withdraw an aliquot of the supernatant. step4->step5 step6 Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the HPLC method. step5->step6 step7 Analyze the diluted sample by HPLC to determine the concentration. step6->step7 step8 Calculate the solubility from the measured concentration and dilution factor. step7->step8 end_node End step8->end_node

References

A Technical Guide to the Synthesis of 2-Carboxy-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of Synthetic Strategies for a Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-carboxy-3-(trifluoromethyl)aniline, a crucial building block in the development of numerous pharmaceutical agents. The unique substitution pattern of this molecule, featuring an amino group and a carboxylic acid ortho to a trifluoromethyl group, presents distinct synthetic challenges and necessitates a careful selection of methodologies. This document explores several viable routes, including the Ullmann condensation, Sandmeyer reaction, directed ortho-lithiation, and the isatoic anhydride pathway. Each strategy is discussed in detail, elucidating the underlying chemical principles, experimental considerations, and providing exemplary protocols based on established literature. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical guidance for the synthesis of this important compound.

Introduction: The Significance of 2-Carboxy-3-(trifluoromethyl)aniline

2-Carboxy-3-(trifluoromethyl)aniline, also known as 3-(trifluoromethyl)anthranilic acid, is a highly valuable intermediate in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group significantly influences the physicochemical properties of molecules in which it is incorporated, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this aniline derivative serves as a cornerstone for the synthesis of a variety of pharmacologically active compounds, including anti-inflammatory agents, analgesics, and kinase inhibitors.

The strategic placement of the amino, carboxylic acid, and trifluoromethyl groups on the aromatic ring allows for diverse downstream modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The inherent challenges in introducing this specific substitution pattern regioselectively underscore the need for robust and efficient synthetic strategies.

Key Synthetic Pathways

Several distinct synthetic strategies can be employed to construct the 2-carboxy-3-(trifluoromethyl)aniline scaffold. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. This section will delve into the most prominent and scientifically sound pathways.

The Ullmann Condensation Approach

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-aryl anthranilic acids.[1][2] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of synthesizing our target molecule, this would involve the reaction of a 2-halobenzoic acid with 3-(trifluoromethyl)aniline or the coupling of 2-aminobenzoic acid with a 3-halo-benzotrifluoride. The former is generally more common.

Causality of Experimental Choices:

  • Catalyst: Copper (I) salts, such as CuI or Cu₂O, are traditionally used. The presence of a ligand, like 1,10-phenanthroline, can often accelerate the reaction and improve yields by stabilizing the copper catalyst.

  • Base: A base, such as potassium carbonate or sodium carbonate, is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction at the required elevated temperatures.

Experimental Protocol: Ullmann Condensation

  • To a stirred suspension of 2-chlorobenzoic acid (1 equivalent), 3-(trifluoromethyl)aniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF) is added copper(I) oxide (0.1 equivalents).

  • The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, the mixture is poured into water and acidified with concentrated hydrochloric acid to a pH of 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reactant Molar Ratio Purpose
2-Chlorobenzoic Acid1Carboxy-aryl source
3-(Trifluoromethyl)aniline1.1Amino-aryl source
Potassium Carbonate2Base to neutralize HCl
Copper(I) Oxide0.1Catalyst for C-N bond formation
N,N-Dimethylformamide (DMF)SolventHigh-boiling polar aprotic solvent
The Sandmeyer Reaction: A Pathway via Diazonium Salts

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4][5] To synthesize 2-carboxy-3-(trifluoromethyl)aniline, one could envision starting from a suitably substituted aniline, converting it to the corresponding diazonium salt, and then introducing a carboxyl group, typically via a cyano group followed by hydrolysis. A plausible starting material for this route would be 2-amino-6-(trifluoromethyl)benzonitrile.

Causality of Experimental Choices:

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.

  • Cyanation: The introduction of the cyano group is accomplished by treating the diazonium salt with a copper(I) cyanide solution. This is a classic Sandmeyer reaction.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or a base (e.g., NaOH).

Experimental Protocol: Sandmeyer and Hydrolysis

Step 1: Diazotization and Cyanation of 2-amino-6-(trifluoromethyl)toluene

  • 2-Amino-6-(trifluoromethyl)toluene (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water, while maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred at room temperature for several hours and then heated to 50-60 °C to ensure complete reaction.

  • The product, 2-cyano-3-(trifluoromethyl)toluene, is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated.

Step 2: Oxidation of the Methyl Group and Hydrolysis of the Nitrile

  • The 2-cyano-3-(trifluoromethyl)toluene is then subjected to oxidation of the methyl group to a carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate or chromic acid.

  • Alternatively, if starting with 2-amino-6-(trifluoromethyl)benzonitrile, the nitrile can be directly hydrolyzed. The nitrile (1 equivalent) is refluxed in a mixture of concentrated sulfuric acid and water for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and poured onto ice. The precipitated product is collected by filtration, washed with cold water, and dried.

Reactant/Reagent Purpose
Sodium Nitrite/HClIn situ generation of nitrous acid for diazotization
Copper(I) CyanideReagent for Sandmeyer cyanation
Sulfuric Acid/WaterFor hydrolysis of the nitrile to a carboxylic acid
Directed Ortho-Lithiation: A Regioselective Approach

Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[6] This strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For the synthesis of 2-carboxy-3-(trifluoromethyl)aniline, the amino group, after suitable protection, can serve as a DMG. The N-Boc (tert-butoxycarbonyl) group is a commonly used protecting group that also functions as an effective DMG.

Causality of Experimental Choices:

  • Protecting/Directing Group: The aniline is first protected with a group that can direct lithiation. The N-Boc group is ideal as it is a good DMG and can be readily removed under acidic conditions.

  • Organolithium Base: A strong, non-nucleophilic base is required for the deprotonation. sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are commonly used in conjunction with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the reactivity of the base.

  • Carboxylation: The resulting ortho-lithiated species is a potent nucleophile that can be quenched with an electrophilic source of carbon dioxide, such as dry ice (solid CO₂) or gaseous CO₂.

Experimental Protocol: Directed Ortho-Lithiation and Carboxylation

Step 1: N-Boc Protection of 3-(Trifluoromethyl)aniline

  • To a solution of 3-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected aniline.

Step 2: Directed Ortho-Lithiation and Carboxylation

  • A solution of the N-Boc protected aniline (1 equivalent) and TMEDA (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • sec-Butyllithium (1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

  • An excess of crushed dry ice is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature, and then quenched with water.

  • The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

  • The product is collected by filtration, washed with water, and dried.

Step 3: Deprotection of the N-Boc Group

  • The N-Boc protected carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dioxane, and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, until the deprotection is complete.

  • The solvent and excess acid are removed under reduced pressure to yield the final product.

Reactant/Reagent Purpose
Di-tert-butyl dicarbonate (Boc₂O)Protection of the amino group as a carbamate
sec-Butyllithium (s-BuLi)Strong base for ortho-deprotonation
TMEDAChelating agent to enhance lithiation
Dry Ice (CO₂)Electrophile for carboxylation
Trifluoroacetic Acid (TFA)Acid for N-Boc deprotection
The Isatoic Anhydride Pathway

The formation of an isatoic anhydride followed by its hydrolysis is a well-established method for the synthesis of anthranilic acids.[7][8] This route would involve the synthesis of 3-(trifluoromethyl)isatoic anhydride from 3-(trifluoromethyl)aniline, followed by its ring-opening to yield the desired product.

Causality of Experimental Choices:

  • Phosgenation: The isatoic anhydride is typically formed by the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene. In the absence of the pre-formed anthranilic acid, direct carbonylation of the aniline can be explored.

  • Hydrolysis: The hydrolysis of the isatoic anhydride to the anthranilic acid can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common procedure.

Experimental Protocol: Isatoic Anhydride Formation and Hydrolysis

Step 1: Synthesis of 3-(Trifluoromethyl)isatoic Anhydride

  • A solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., toluene, dioxane) is treated with a phosgene equivalent such as triphosgene in the presence of a base (e.g., triethylamine) at elevated temperatures.

  • Alternatively, if starting from a pre-synthesized 2-amino-6-(trifluoromethyl)benzoic acid, the isatoic anhydride can be formed by reaction with phosgene.[7]

  • The reaction is monitored for the formation of the cyclic anhydride.

  • Upon completion, the reaction mixture is cooled, and the precipitated isatoic anhydride is collected by filtration.

Step 2: Hydrolysis of 3-(Trifluoromethyl)isatoic Anhydride

  • The 3-(trifluoromethyl)isatoic anhydride (1 equivalent) is suspended in an aqueous solution of a base, such as sodium hydroxide.

  • The mixture is heated to reflux for several hours until the solid has dissolved and the hydrolysis is complete.

  • The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-carboxy-3-(trifluoromethyl)aniline.

  • The product is collected by filtration, washed with cold water, and dried.

Reactant/Reagent Purpose
TriphosgenePhosgene equivalent for anhydride formation
Sodium HydroxideBase for hydrolysis of the isatoic anhydride
Hydrochloric AcidAcidification to precipitate the product

Visualization of Synthesis Pathways

To provide a clearer understanding of the discussed synthetic routes, the following diagrams illustrate the key transformations.

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_sandmeyer Sandmeyer Reaction cluster_lithiation Directed Ortho-Lithiation cluster_isatoic Isatoic Anhydride Pathway U_start1 2-Chlorobenzoic Acid U_product 2-Carboxy-3-(trifluoromethyl)aniline U_start1->U_product Cu₂O, K₂CO₃, DMF U_start2 3-(Trifluoromethyl)aniline U_start2->U_product S_start 2-Amino-6-(trifluoromethyl)benzonitrile S_intermediate Diazonium Salt S_start->S_intermediate NaNO₂, HCl S_product 2-Carboxy-3-(trifluoromethyl)aniline S_intermediate->S_product 1. CuCN 2. H₂SO₄, H₂O L_start 3-(Trifluoromethyl)aniline L_protected N-Boc-3-(trifluoromethyl)aniline L_start->L_protected Boc₂O L_lithiated Ortho-lithiated intermediate L_protected->L_lithiated s-BuLi, TMEDA L_carboxylated N-Boc-2-carboxy-3-(trifluoromethyl)aniline L_lithiated->L_carboxylated CO₂ L_product 2-Carboxy-3-(trifluoromethyl)aniline L_carboxylated->L_product TFA I_start 3-(Trifluoromethyl)aniline I_intermediate 3-(Trifluoromethyl)isatoic anhydride I_start->I_intermediate Triphosgene I_product 2-Carboxy-3-(trifluoromethyl)aniline I_intermediate->I_product NaOH, H₂O then HCl

Figure 1: Overview of the primary synthetic pathways to 2-carboxy-3-(trifluoromethyl)aniline.

Conclusion

The synthesis of 2-carboxy-3-(trifluoromethyl)aniline can be achieved through several strategic pathways, each with its own set of advantages and considerations. The Ullmann condensation offers a direct coupling approach, while the Sandmeyer reaction provides a means of functional group interconversion. Directed ortho-lithiation stands out for its high regioselectivity, and the isatoic anhydride route presents a classic and often high-yielding alternative.

The selection of the most appropriate synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific expertise and equipment available in the laboratory. This guide has provided a detailed overview of these key methodologies, offering a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors. Further optimization of reaction conditions for each specific pathway is encouraged to achieve the highest possible yields and purity of this valuable pharmaceutical intermediate.

References

The New Vanguard of Medicinal Chemistry: A Technical Guide to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the landscape of medicinal chemistry is undergoing a profound transformation. Traditional paradigms of drug discovery, while foundational, are increasingly augmented by a suite of innovative technologies that offer unprecedented speed, precision, and a deeper understanding of biological complexity. This guide provides an in-depth technical exploration of these pioneering approaches, designed for researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation. Here, we dissect the core principles, furnish actionable protocols, and illuminate the causal reasoning behind the experimental choices that are shaping the future of medicine.

Section 1: The Dawn of AI-Driven Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are no longer theoretical concepts in drug discovery; they are powerful, practical tools that are revolutionizing how we identify targets, design molecules, and predict clinical success.[1][2] By analyzing vast and complex datasets, AI can uncover patterns and relationships that are beyond human intuition, thereby accelerating the entire drug discovery pipeline.[]

The Rationale for AI in Medicinal Chemistry

The sheer scale of chemical space, estimated to contain over 10^60 molecules, makes exhaustive experimental screening an impossibility.[1] AI overcomes this limitation by building predictive models from existing biological and chemical data. These models can then be used to:

  • Identify and Validate Novel Drug Targets: AI algorithms can analyze genomic, proteomic, and clinical data to identify proteins that are critical to disease pathways.

  • De Novo Drug Design: Generative AI models can design novel molecular structures with desired pharmacological properties, moving beyond the modification of existing compounds.[1][]

  • Predict ADMET Properties: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for reducing late-stage attrition. AI models trained on large ADMET datasets can provide these predictions with increasing accuracy.

  • Drug Repurposing: AI can identify new indications for existing drugs by analyzing their molecular structures and biological activities in the context of different diseases.[4][5]

Experimental Workflow: Virtual High-Throughput Screening (vHTS)

Virtual High-Throughput Screening (vHTS) is a cornerstone of computational drug discovery, enabling the rapid in silico screening of vast compound libraries against a biological target.[4][6]

vHTS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis & Selection Target_Prep Target Preparation (3D Structure) Docking Molecular Docking Target_Prep->Docking Library_Prep Compound Library Preparation Library_Prep->Docking Scoring Scoring & Ranking Docking->Scoring Hit_Selection Hit Selection Scoring->Hit_Selection Experimental_Validation Experimental Validation Hit_Selection->Experimental_Validation

Caption: A streamlined workflow for a virtual high-throughput screening campaign.

Step-by-Step Protocol for vHTS:

  • Target Preparation:

    • Obtain a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. This step is critical for accurate docking.

  • Compound Library Preparation:

    • Acquire a large, diverse library of small molecules in a digital format (e.g., SDF or MOL2 files).

    • Prepare the library by generating 3D conformers for each molecule and assigning appropriate ionization states.

  • Molecular Docking:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place each compound from the library into the defined binding site and predict its binding conformation.[4]

  • Scoring and Ranking:

    • The docking program will use a scoring function to estimate the binding affinity of each compound.

    • Rank the compounds based on their docking scores.

  • Hit Selection and Post-Processing:

    • Select the top-ranking compounds for further analysis.

    • Apply filters to remove compounds with undesirable physicochemical properties (e.g., poor solubility, high toxicity).

  • Experimental Validation:

    • Purchase or synthesize the selected hit compounds.

    • Experimentally validate their activity using in vitro biochemical or cellular assays.

Section 2: Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[7][8] This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins.[7][8][9]

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted for degradation Ub Ubiquitin E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ub recruits & transfers Ub->POI tags Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Cellular Degradation Assay

A critical step in PROTAC development is to confirm that the molecule induces the degradation of the target protein in a cellular context.[7][11]

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the POI.

    • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation after cell disruption.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay). This is essential for equal loading in the subsequent step.

  • Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading across all lanes.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of POI degradation relative to the vehicle-treated control.

Section 3: The Power of Small: Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds.[12] It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein.[10][13] These initial fragment hits are then optimized and grown into more potent, drug-like molecules.[13]

Why Start with Fragments?

The rationale behind FBDD lies in the increased probability of finding a "hit". Because fragments are small and less complex than traditional drug-like molecules, they can more efficiently sample the chemical space of a protein's binding site.[1][10]

FBDD Workflow:

FBDD_Workflow Start Fragment Library (150-300 Da) Screening Biophysical Screening (NMR, SPR, X-ray) Start->Screening Hit_ID Hit Identification (Weak Binders) Screening->Hit_ID Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) Hit_ID->Optimization Lead Potent Lead Compound (>500 Da) Optimization->Lead

Caption: The iterative process of Fragment-Based Drug Discovery.

Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time.

  • Protein Immobilization:

    • Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Fragment Library Screening:

    • Prepare solutions of individual fragments from the library in a suitable running buffer.

    • Inject each fragment solution over the sensor chip surface.

  • Detection of Binding:

    • The SPR instrument measures changes in the refractive index at the sensor surface, which are proportional to the mass of molecules binding to the immobilized protein.

    • A change in the SPR signal upon fragment injection indicates a binding event.

  • Hit Validation and Characterization:

    • Confirm the binding of initial hits by re-testing.

    • Perform dose-response experiments to determine the binding affinity (KD) of the confirmed hits.

Section 4: Unlocking Vast Chemical Space with DNA-Encoded Libraries

DNA-Encoded Libraries (DELs) represent a revolutionary technology for hit identification, enabling the synthesis and screening of libraries containing billions to trillions of unique small molecules.[14][15][16] Each molecule in the library is covalently attached to a unique DNA barcode that encodes its chemical structure.[15]

The DEL Advantage

The power of DEL technology lies in its ability to screen massive libraries in a single experiment, dramatically accelerating the hit discovery process.[6][15]

DEL Synthesis and Screening Workflow:

DEL_Workflow cluster_synthesis Library Synthesis (Split-and-Pool) cluster_screening Affinity Selection cluster_analysis Hit Identification Start DNA Scaffold Split1 Split Start->Split1 React1 React with Building Block Set 1 Split1->React1 Tag1 Ligate DNA Tag 1 React1->Tag1 Pool1 Pool Tag1->Pool1 Incubate Incubate Library with Immobilized Target Pool1->Incubate Wash Wash to Remove Non-binders Incubate->Wash Elute Elute Binders Wash->Elute PCR PCR Amplification of DNA Tags Elute->PCR NGS Next-Generation Sequencing PCR->NGS Decode Decode Chemical Structures NGS->Decode

Caption: The workflow for DNA-Encoded Library synthesis and screening.

Experimental Protocol: Split-and-Pool Synthesis of a DEL

The split-and-pool synthesis strategy is a common method for constructing DELs.[2][14]

  • Initiation:

    • Start with a common DNA scaffold.

  • Cycle 1:

    • Split: Divide the DNA scaffold into multiple reaction vessels.

    • React: In each vessel, perform a chemical reaction to attach a unique building block from the first set of building blocks.

    • Tag: In each vessel, ligate a unique DNA tag that corresponds to the building block used.

    • Pool: Combine the contents of all reaction vessels.

  • Subsequent Cycles:

    • Repeat the split, react, tag, and pool steps for subsequent sets of building blocks. With each cycle, the size and diversity of the library grow exponentially.

Section 5: Precision Medicine through Pharmacogenomics

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs.[17] By understanding these genetic variations, clinicians can tailor drug therapy to individual patients, maximizing efficacy and minimizing adverse drug reactions.[18]

The Clinical Rationale for Pharmacogenomics

A "one-size-fits-all" approach to prescribing medication often leads to variable patient responses.[19] Pharmacogenomic testing can help predict how a patient will metabolize and respond to a particular drug, enabling personalized medicine.[20][17]

Key Genes in Pharmacogenomics:

Gene FamilyFunctionExamplesClinical Relevance
Cytochrome P450 (CYP)Drug MetabolismCYP2D6, CYP2C19, CYP2C9Variations can lead to altered drug clearance, affecting efficacy and toxicity of many common drugs.[21]
TransportersDrug DistributionSLCO1B1Variants are associated with an increased risk of myopathy in patients taking statins.
Drug TargetsPharmacodynamicsVKORC1Variants influence the required dose of warfarin, an anticoagulant.[18]

Experimental Workflow: A Pharmacogenomic Study

  • Study Design:

    • Define the study population, the drug of interest, and the clinical outcomes to be measured.

    • Determine whether the study will be retrospective or prospective.[22]

  • Patient Recruitment and Phenotyping:

    • Recruit a cohort of patients who have been treated with the drug of interest.

    • Collect detailed clinical data on drug response, including efficacy and any adverse events.

  • Genotyping:

    • Collect a biological sample (e.g., blood or saliva) from each patient for DNA extraction.

    • Genotype the patients for known variants in relevant pharmacogenes using techniques such as PCR-based assays or next-generation sequencing.

  • Statistical Analysis:

    • Correlate the genetic data with the clinical phenotype data to identify statistically significant associations between specific genetic variants and drug response.

  • Clinical Guideline Development:

    • Based on the study findings, develop clinical guidelines for using the pharmacogenomic information to guide prescribing decisions.

Section 6: Bridging the In Vitro-In Vivo Gap with Organ-on-a-Chip

Organ-on-a-chip technology involves creating microfluidic devices that contain living human cells in a 3D microenvironment that mimics the key physiological functions of human organs.[21][23] These "organs-on-chips" provide a more physiologically relevant in vitro model for studying human biology and disease, and for testing the efficacy and toxicity of new drugs.

The Need for More Predictive Preclinical Models

Traditional 2D cell cultures and animal models often fail to accurately predict human responses to drugs, contributing to the high failure rate of drugs in clinical trials.[21] Organs-on-chips offer a potential solution by recreating the complex cellular interactions and mechanical forces that occur in living organs.[21]

Experimental Setup for Drug Testing on a Liver-on-a-Chip:

Organ_on_Chip cluster_chip Liver-on-a-Chip Device Inlet Media Inlet Cell_Chamber Microfluidic Chamber (with 3D Liver Cells) Inlet->Cell_Chamber Outlet Media Outlet Cell_Chamber->Outlet Analysis Analysis of Effluent (Metabolites, Biomarkers) Outlet->Analysis Drug_Reservoir Drug Reservoir Perfusion_Pump Perfusion Pump Drug_Reservoir->Perfusion_Pump Perfusion_Pump->Inlet

Caption: A schematic of an experimental setup for drug testing using a Liver-on-a-Chip.

Protocol for a Drug Toxicity Study using a Liver-on-a-Chip:

  • Chip Preparation and Cell Seeding:

    • Fabricate or purchase a microfluidic chip with a chamber designed to house liver cells.

    • Seed the chamber with primary human hepatocytes or iPSC-derived hepatocytes in a 3D matrix.

  • Perfusion and Equilibration:

    • Connect the chip to a perfusion system that continuously flows cell culture medium through the chamber, mimicking blood flow.

    • Allow the cells to equilibrate and form a stable liver tissue mimic.

  • Drug Exposure:

    • Introduce the test drug into the perfusion medium at various concentrations.

  • Monitoring and Analysis:

    • Monitor the health and function of the liver tissue in real-time using microscopy.

    • Collect the effluent from the chip at different time points.

    • Analyze the effluent for the presence of drug metabolites and biomarkers of liver injury (e.g., albumin, urea, liver enzymes).

  • Endpoint Analysis:

    • At the end of the experiment, fix and stain the cells within the chip to assess cell viability and morphology.

Conclusion

The technologies detailed in this guide represent the vanguard of a new era in medicinal chemistry. By embracing the principles of artificial intelligence, targeted protein degradation, fragment-based design, vast library screening, personalized medicine, and more predictive preclinical models, the scientific community is poised to overcome long-standing challenges in drug discovery. The integration of these powerful approaches will undoubtedly lead to the development of safer, more effective medicines for a wide range of human diseases.

References

The Advent of Fluorine in Anthranilic Acids: A Legacy of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the anthranilic acid scaffold has profoundly impacted medicinal chemistry and materials science, bestowing unique physicochemical properties upon this versatile building block. This guide delves into the historical milestones of the discovery and synthesis of fluorinated anthranilic acids, providing a comprehensive overview of seminal synthetic methodologies and detailed experimental protocols.

A Glimpse into History: The Dawn of a Fluorinated Scaffold

The journey of fluorinated anthranilic acids begins in the early 20th century, a period of burgeoning exploration in organic fluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 laid the groundwork, it was the pioneering work of Dutch chemist Arnold Frederick Holleman and his collaborator J. H. Slothouwer that marked the advent of fluorinated benzoic acid derivatives. Their 1914 publication in Recueil des Travaux Chimiques des Pays-Bas et de la Belgique described the synthesis of fluorobenzoic acids, which paved the way for the subsequent development of fluorinated anthranilic acids.[1][2] The earliest widely recognized synthesis of a simple fluorinated anthranilic acid, 5-fluoroanthranilic acid, involved the nitration of 3-fluorobenzoic acid followed by the reduction of the resulting 5-fluoro-2-nitrobenzoic acid.[3] This classical approach established a foundational route that would be refined and expanded upon in the decades to come.

The Synthetic Arsenal: From Classical Reactions to Modern Marvels

The synthesis of fluorinated anthranilic acids has evolved significantly, driven by the demand for novel pharmaceutical agents and advanced materials. The following sections explore the core synthetic strategies, from time-honored classical methods to the sophisticated catalytic systems of the modern era.

The Classical Approach: Nitration and Reduction

The historical synthesis of 5-fluoroanthranilic acid exemplifies a robust and enduring strategy. This two-step process remains a viable route for the preparation of certain fluoro-substituted anthranilic acids.

Logical Workflow: Classical Synthesis of 5-Fluoroanthranilic Acid

A 3-Fluorobenzoic Acid B Nitration (HNO₃/H₂SO₄) A->B C 5-Fluoro-2-nitrobenzoic Acid B->C D Reduction (e.g., H₂, Pd/C) C->D E 5-Fluoroanthranilic Acid D->E

Classical synthesis of 5-fluoroanthranilic acid.

Experimental Protocol: Synthesis of 5-Fluoroanthranilic Acid via Nitration and Reduction [3]

Step 1: Nitration of 3-Fluorobenzoic Acid

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add 3-fluorobenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 5-fluoro-2-nitrobenzoic acid.

Step 2: Reduction of 5-Fluoro-2-nitrobenzoic Acid

  • Dissolve 5-fluoro-2-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of palladium on charcoal (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 5-fluoroanthranilic acid.

Reactant Reagents Product Typical Yield
3-Fluorobenzoic Acid1. HNO₃/H₂SO₄2. H₂, Pd/C5-Fluoroanthranilic Acid70-80% (overall)
The Ullmann Condensation: Forging C-N Bonds with Copper

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, has been a workhorse for the synthesis of N-aryl anthranilic acids. This method is particularly significant for the production of non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid.

Logical Workflow: Ullmann Condensation for N-Aryl Fluorinated Anthranilic Acids

A Fluorinated 2-Halobenzoic Acid C Ullmann Condensation (Cu catalyst, Base) A->C B Aryl Amine B->C D N-Aryl Fluorinated Anthranilic Acid C->D

Ullmann condensation for N-aryl fluorinated anthranilic acids.

Experimental Protocol: Synthesis of Flufenamic Acid via Ullmann Condensation [3]

  • In a round-bottom flask, combine 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, anhydrous potassium carbonate, and a catalytic amount of copper(I) oxide.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or use an excess of the aniline as the solvent.

  • Heat the reaction mixture to reflux (typically 150-180 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into a large volume of water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure flufenamic acid.

Reactants Catalyst/Base Product Typical Yield
2-Chlorobenzoic Acid, 3-(Trifluoromethyl)anilineCuO, K₂CO₃Flufenamic Acid60-75%
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution

The advent of the Buchwald-Hartwig amination in the 1990s revolutionized the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction offers a more versatile and milder alternative to the Ullmann condensation, with a broader substrate scope and higher functional group tolerance.

Logical Workflow: Buchwald-Hartwig Amination for N-Aryl Fluorinated Anthranilic Acids

A Fluorinated 2-Halobenzoic Acid or Ester C Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) A->C B Aryl Amine B->C D N-Aryl Fluorinated Anthranilic Acid or Ester C->D

Buchwald-Hartwig amination for N-aryl fluorinated anthranilic acids.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

  • To a dry Schlenk tube, add the fluorinated 2-halobenzoic acid or its ester, the aryl amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-aryl fluorinated anthranilic acid derivative. If an ester was used, subsequent hydrolysis is required to obtain the carboxylic acid.

Reactants Catalyst/Ligand/Base Product Typical Yield
Fluorinated 2-Bromobenzoic Acid, FluoroanilinePd₂(dba)₃, XPhos, Cs₂CO₃N-(Fluorophenyl)anthranilic Acid75-95%
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amino group onto a highly electron-deficient fluorinated aromatic ring. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack and can also act as a good leaving group.

Experimental Protocol: Synthesis of 4-Fluoroanthranilic Acid via SNAr

A multi-step synthesis starting from 3-chloro-4-fluorobenzoic acid can be employed.[1]

  • Esterification: Convert 3-chloro-4-fluorobenzoic acid to its methyl ester by reacting with methanol in the presence of a catalytic amount of sulfuric acid.

  • Amination (SNAr): Heat the methyl 3-chloro-4-fluoro-benzoate with aqueous ammonia in a sealed vessel at elevated temperature and pressure. The amino group displaces the chlorine atom.

  • Hydrolysis: Hydrolyze the resulting methyl 2-amino-4-fluorobenzoate with an aqueous base (e.g., NaOH) followed by acidification to yield 4-fluoroanthranilic acid.

Starting Material Key Steps Product
3-Chloro-4-fluorobenzoic Acid1. Esterification2. Amination (SNAr)3. Hydrolysis4-Fluoroanthranilic Acid

The Enduring Legacy and Future Horizons

The historical and synthetic journey of fluorinated anthranilic acids showcases a remarkable interplay between fundamental discoveries and the relentless pursuit of more efficient and versatile chemical transformations. From the early explorations of Holleman and Slothouwer to the sophisticated palladium-catalyzed reactions of today, the ability to strategically introduce fluorine into the anthranilic acid framework has empowered chemists to fine-tune molecular properties with unprecedented precision. As the quest for novel therapeutics and advanced materials continues, the synthesis of fluorinated anthranilic acids will undoubtedly remain a vibrant and impactful area of research, building upon the rich legacy of the past to shape the innovations of the future.

References

The Alchemist's Blueprint: A Technical Guide to Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Molecule

In the intricate tapestry of pharmaceutical synthesis, the selection and manipulation of molecular building blocks represent the foundational artistry upon which life-changing medicines are built. This guide is not a mere recitation of reactions; it is an in-depth exploration into the strategic and mechanistic considerations that govern the use of these fundamental units. We will delve into the "why" behind the "how," offering a perspective honed from years of translating laboratory-scale discoveries into robust, scalable manufacturing processes. For the researchers, scientists, and drug development professionals who navigate this complex landscape, this document serves as both a technical manual and a strategic compass, illuminating the path from a conceptual molecule to a tangible therapeutic agent.

Chapter 1: The Philosophy of the Building Block Approach

At its core, pharmaceutical synthesis is a feat of molecular construction. The building block approach is a strategic paradigm that deconstructs a complex active pharmaceutical ingredient (API) into smaller, more manageable, and often commercially available or readily synthesizable fragments. This strategy is underpinned by several key advantages:

  • Convergence and Efficiency: A convergent synthesis, where different building blocks are elaborated separately before being combined in the final stages, is often more efficient and higher-yielding than a linear approach.

  • Modularity and Analogue Synthesis: The use of distinct building blocks allows for the rapid generation of analogues for structure-activity relationship (SAR) studies by simply swapping out one block for another.[1]

  • Impurity Control: By carefully selecting and purifying building blocks, the impurity profile of the final API can be more effectively controlled, a critical consideration for regulatory approval.

The selection of a starting material is a crucial decision point with significant regulatory implications. The International Council for Harmonisation (ICH) Q11 guideline provides a framework for this selection, emphasizing that the manufacturing steps that impact the impurity profile of the drug substance should typically be included in the regulatory submission.[2][3][4] This underscores the importance of a well-characterized and controlled building block strategy from the outset of a development program.

Regulatory Framework: A Self-Validating System

A robust synthetic process is a self-validating one. This means that the choice of starting materials and the subsequent synthetic route must be justifiable and demonstrate a high degree of control over the final API's quality. The ICH Q11 guideline outlines the general principles for the selection of starting materials, which should possess defined chemical properties and structure.[5][6][7] Furthermore, the US Food and Drug Administration (FDA) provides guidance on the control of mutagenic impurities (ICH M7), which necessitates a thorough understanding of the entire synthetic process, including the potential for impurities to be carried over from starting materials and intermediates.[8][9][10][11]

The following diagram illustrates a generalized workflow for the selection and justification of an API starting material, integrating the principles of ICH Q11.

ICH_Q11_Workflow cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Justification & Validation cluster_2 Phase 3: Documentation & Submission A Identify Potential Starting Materials (SMs) B Commercially Available? A->B C Custom Synthesized B->C No D Evaluate against ICH Q11 Principles B->D Yes C->D E Significant Structural Fragment? D->E F Multiple Chemical Transformations Post-SM? E->F Yes G Impact on Impurity Profile? F->G Yes H Control Strategy for Impurities G->H Yes I Develop Specification for SM H->I J Prepare Justification Report I->J K Include in Regulatory Filing (e.g., IND, NDA) J->K

Caption: Workflow for API Starting Material Selection based on ICH Q11.

Chapter 2: Privileged Scaffolds - Nature's Masterkeys

The concept of "privileged scaffolds" describes molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2][8][12][13][14] These recurring structural motifs serve as versatile templates in drug discovery, often exhibiting favorable drug-like properties.[14] The strategic advantage of employing privileged scaffolds lies in the increased probability of identifying biologically active compounds.

The Benzimidazole Core: A Case Study in Versatility

The benzimidazole nucleus is a quintessential example of a privileged scaffold, forming the structural basis for a wide range of therapeutic agents.[7][15][16][17] Its prevalence is due to its ability to mimic natural purine bases and engage in various non-covalent interactions with biological targets.

Synthesis of a Benzimidazole Building Block:

The condensation of an o-phenylenediamine with an aldehyde is a common and robust method for the synthesis of 2-substituted benzimidazoles.[17][18]

Experimental Protocol: Synthesis of 2-Arylbenzimidazole

  • Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq), the desired aryl aldehyde (1.0 eq), and a suitable solvent such as ethanol.

  • Catalysis: Introduce a catalytic amount of an acid, such as glacial acetic acid, to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[19]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired 2-arylbenzimidazole.[20]

This straightforward protocol allows for the generation of a diverse library of benzimidazole derivatives by simply varying the aldehyde starting material. These derivatives have found applications as proton-pump inhibitors, anthelmintics, and anticancer agents.[15][16]

Chapter 3: The Imperative of Chirality

The vast majority of biological targets are chiral, meaning they can distinguish between different enantiomers (non-superimposable mirror images) of a drug molecule. This fundamental principle of stereochemistry has profound implications for drug efficacy and safety. The use of chiral building blocks allows for the synthesis of single-enantiomer drugs, which can offer significant advantages over their racemic counterparts.[21]

The Causality of Chirality: A Kinase Inhibitor Case Study

In the realm of kinase inhibitors, chirality can be a deciding factor in achieving both potency and selectivity.[22] The three-dimensional arrangement of substituents around a chiral center can enable specific interactions with the ATP-binding pocket of a target kinase, while simultaneously preventing binding to off-target kinases with subtly different topographies.[1][23] The incorporation of a single stereocenter can therefore transform a non-selective compound into a highly specific therapeutic agent, reducing the potential for off-target side effects.[22]

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral building blocks.[21][24][25] Enzymes such as transaminases and ketoreductases often exhibit exquisite stereoselectivity, providing access to enantiomerically pure amines and alcohols under mild, environmentally friendly conditions.[21][26][27][28][29]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone using a Ketoreductase

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Enzyme and Cofactor: Add the ketoreductase enzyme (as a lyophilized powder or cell-free extract) and the necessary cofactor, typically NADPH or NADH. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to improve process efficiency.[28]

  • Substrate Addition: Dissolve the prochiral ketone in a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the chiral alcohol by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the enantiomeric excess (ee).

  • Work-up and Isolation: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography if necessary.

The following diagram illustrates the general workflow for a biocatalytic asymmetric reduction.

Biocatalysis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Prepare Buffer Solution B Add Ketoreductase & Cofactor A->B C Add Cofactor Regeneration System B->C E Combine Reactants in Bioreactor C->E D Dissolve Ketone Substrate in Co-solvent D->E F Maintain Temperature & Agitation E->F G Monitor Conversion & Enantiomeric Excess (ee) F->G H Product Extraction with Organic Solvent G->H Reaction Complete I Drying & Solvent Removal H->I J Purification (e.g., Chromatography) I->J K Final Chiral Alcohol J->K

Caption: General Workflow for Biocatalytic Asymmetric Ketone Reduction.

Chapter 4: Modern Synthetic Methodologies in Practice

The pharmaceutical industry continually seeks to improve the efficiency, robustness, and environmental footprint of its synthetic processes. Modern methodologies, such as transition metal-catalyzed cross-coupling reactions, have become indispensable tools in the synthesis of complex APIs.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[30][31] Its wide functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents have made it one of the most widely used reactions in pharmaceutical synthesis.[32][33]

Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Halide

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the heteroaryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system with a specific ligand, 1-5 mol%).[34][35]

  • Solvent and Base: Add a degassed solvent system (e.g., a mixture of dioxane and water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[34]

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as determined by TLC, GC, or LC-MS analysis.

  • Work-up and Isolation: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.[36]

The following table provides a comparative overview of different synthetic routes to Oseltamivir (Tamiflu®), highlighting the impact of starting material and strategy on overall efficiency.

Synthetic RouteLead Scientist(s)Starting Material(s)Longest Linear StepsOverall Yield (%)Key Features & Notes
Industrial Route Roche / Gilead(-)-Shikimic Acid~8-1217-29%Original commercial route; relies on a natural product with fluctuating supply.[21]
Corey Synthesis E.J. CoreyButadiene, Acrylate derivative12~30%Azide-free route starting from inexpensive materials. Employs an asymmetric Diels-Alder reaction.[21]
Fukuyama Synthesis Tohru FukuyamaCommercially available starting material830%Key transformations include a novel palladium-catalyzed asymmetric allylic alkylation.[37]
Shibasaki Synthesis M. ShibasakiReadily available materials13~20%Utilizes a catalytic asymmetric desymmetrization of a meso-aziridine.[23][38]

This data illustrates the continuous drive within pharmaceutical synthesis to develop more efficient and sustainable routes to essential medicines, often by moving away from scarce natural product-derived building blocks.

The logical relationship of the key components in a Suzuki-Miyaura coupling is depicted in the diagram below.

Suzuki_Coupling A Aryl/Heteroaryl Halide (R-X) C Palladium Catalyst (Pd(0)Ln) A->C Oxidative Addition B Arylboronic Acid (Ar-B(OH)2) B->C Transmetalation F Coupled Product (R-Ar) C->F Reductive Elimination D Base D->B Activates E Solvent E->C Solubilizes

Caption: Logical Relationships of Key Components in a Suzuki-Miyaura Coupling.

Chapter 5: The Atorvastatin Side Chain - A Paradigm of Chiral Synthesis

The synthesis of the chiral side chain of Atorvastatin (Lipitor®) is a landmark achievement in industrial-scale asymmetric synthesis.[11] This 3,5-dihydroxyheptanoate moiety is crucial for the drug's potent inhibition of HMG-CoA reductase. Numerous synthetic strategies have been developed to construct this key building block with high stereocontrol.

One efficient method involves the asymmetric reduction of a β-ketoester, often achieved through biocatalysis or chiral metal catalysts. A particularly elegant approach is the Paal-Knorr synthesis, which condenses the pre-formed chiral side-chain amine with a 1,4-diketone to construct the central pyrrole ring.[9][11]

Experimental Protocol: Paal-Knorr Synthesis of Atorvastatin Intermediate

  • Reaction Setup: In a suitable reactor, dissolve the 1,4-diketone intermediate (1.0 eq) and the chiral amino-ester side chain (1.0-1.2 eq) in a toluene/heptane co-solvent system.[11][15]

  • Catalyst Addition: Add pivalic acid as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux, using a Dean-Stark apparatus to remove water azeotropically. The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is subjected to an aqueous work-up. The organic layer is separated, dried, and concentrated. The resulting protected Atorvastatin intermediate is then carried forward to the final deprotection and salt formation steps.[15]

The development of scalable and cost-effective syntheses for building blocks like the Atorvastatin side chain has been instrumental in making such blockbuster drugs widely accessible to patients.[4]

Conclusion: The Evolving Frontier

The role of building blocks in pharmaceutical synthesis is a dynamic and ever-evolving field. From the rational application of privileged scaffolds to the precision of asymmetric catalysis and the green efficiency of biocatalysis, our ability to construct complex therapeutic agents with greater control and efficiency is constantly advancing. The principles of scientific integrity, underscored by a deep understanding of reaction mechanisms and a commitment to robust regulatory compliance, will continue to guide the development of the next generation of life-saving medicines. The journey from bench to bedside is paved with these fundamental building blocks, each one a testament to the ingenuity and rigor of the pharmaceutical scientist.

References

A Technical Guide to the Spectroscopic Characterization of 2-amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-(trifluoromethyl)benzoic acid, also known as 6-(trifluoromethyl)anthranilic acid, is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group ortho to a carboxylic acid, gives rise to unique electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. For instance, fluorinated motifs are crucial in modern drug design for enhancing metabolic stability and binding affinity.[1][2]

Compound Profile:

PropertyValueSource(s)
CAS Number 314-46-5--INVALID-LINK--
Molecular Formula C₈H₆F₃NO₂--INVALID-LINK--
Molecular Weight 205.14 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Melting Point 130-132.5 °C--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates a typical workflow for comprehensive spectroscopic characterization.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample High-Purity Sample of This compound Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->Dissolve H_NMR ¹H NMR Acquisition Dissolve->H_NMR C_NMR ¹³C NMR Acquisition Dissolve->C_NMR IR FT-IR Acquisition (ATR or KBr) Dissolve->IR MS Mass Spectrometry (e.g., ESI-MS) Dissolve->MS Interpret_H Interpret ¹H Spectrum: Chemical Shift, Integration, Coupling (J-values) H_NMR->Interpret_H Interpret_C Interpret ¹³C Spectrum: Chemical Shift, Quartets (CF₃) C_NMR->Interpret_C Interpret_IR Interpret IR Spectrum: Functional Group Analysis IR->Interpret_IR Interpret_MS Interpret Mass Spectrum: Molecular Ion, Fragmentation MS->Interpret_MS Structure Structural Elucidation & Final Report Interpret_H->Structure Interpret_C->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for spectroscopic characterization.

¹H NMR: Predictive Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The solvent choice is critical; DMSO-d₆ is often preferred as it allows for the observation of labile -NH₂ and -COOH protons.

Expected ¹H NMR Data (Predicted for DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
~7.4-7.6Triplet (t)1HH-4This proton is ortho to H-3 and H-5, leading to a triplet. It is expected to be the most shielded of the aromatic protons.
~6.8-7.0Doublet (d)1HH-5Coupled to H-4. Influenced by the electron-donating -NH₂ group, shifting it upfield relative to other protons.
~6.7-6.9Doublet (d)1HH-3Coupled to H-4. This proton is ortho to the strongly withdrawing -CF₃ group, causing a downfield shift.
~5.0-6.0Broad Singlet2H-NH₂Amino protons are exchangeable and their chemical shift can vary with concentration and temperature. They typically appear as a broad signal.
¹³C NMR: Predictive Analysis

The ¹³C NMR spectrum will reveal eight distinct carbon signals. A key feature will be the quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms (¹JCF) and the influence of the -CF₃ group on the adjacent aromatic carbons.

Expected ¹³C NMR Data (Predicted for DMSO-d₆, 101 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-7 (-COOH)The carbonyl carbon of the carboxylic acid is significantly deshielded.
~150.0C-2 (-NH₂)The carbon atom directly attached to the electron-donating amino group is strongly shielded.
~135.0C-4Aromatic CH carbon, influenced by its position relative to the other substituents.
~122.0 (q, ¹JCF ≈ 275 Hz)C-8 (-CF₃)The trifluoromethyl carbon appears as a characteristic quartet with a large coupling constant.
~118.0C-6 (-CF₃)The carbon attached to the -CF₃ group is deshielded and may show a smaller quartet coupling (²JCCF).
~115.0C-5Aromatic CH carbon, shielded by the adjacent amino group.
~112.0C-3Aromatic CH carbon, influenced by the adjacent -CF₃ and distant -NH₂ groups.
~110.0C-1Quaternary carbon between the -COOH and -NH₂ groups. Its shift is influenced by both.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the key functional groups present in the molecule. The spectrum is expected to be complex, with characteristic bands for the N-H, O-H, C=O, and C-F bonds.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expected Appearance
3400-3200N-H StretchPrimary Amine (-NH₂)Two distinct bands (asymmetric and symmetric stretching) are expected for the primary amine.
3300-2500O-H StretchCarboxylic Acid (-COOH)A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[3][4]
~1700C=O StretchCarboxylic Acid (-COOH)A strong, sharp absorption band typical for a carbonyl group in an aromatic carboxylic acid.[3]
~1600, ~1475C=C StretchAromatic RingMultiple sharp bands of medium intensity corresponding to the skeletal vibrations of the benzene ring.
1300-1100C-F StretchTrifluoromethyl (-CF₃)Strong, intense absorption bands are characteristic of C-F stretching vibrations. This is a key signature for the trifluoromethyl group.
~1250C-O StretchCarboxylic Acid (-COOH)A medium to strong band associated with the C-O single bond of the carboxylic acid.[3]
~950O-H BendCarboxylic Acid (-COOH)A broad band corresponding to the out-of-plane bending of the hydrogen-bonded OH group.[4]
Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity.

Predictive Analysis

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to show a clear molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting ions.

  • Molecular Ion (M⁺˙): m/z = 205

  • Key Fragments:

    • [M - H₂O]⁺˙ (m/z 187): Loss of water, likely through an ortho effect involving the carboxylic acid and amino groups.

    • [M - COOH]⁺ (m/z 160): Loss of the carboxyl radical is a common fragmentation pathway for benzoic acids.[5]

    • [M - CF₃]⁺ (m/z 136): Cleavage of the C-C bond to lose the trifluoromethyl radical.

    • [C₆H₅N]⁺˙ (m/z 91): A fragment corresponding to a benzyne-like aniline radical cation after loss of both COOH and CF₃.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under mass spectrometry conditions.

G M [M]⁺˙ m/z = 205 M_H2O [M - H₂O]⁺˙ m/z = 187 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z = 160 M->M_COOH - •COOH M_CF3 [M - CF₃]⁺ m/z = 136 M->M_CF3 - •CF₃ Fragment1 Further Fragments M_COOH->Fragment1 M_CF3->Fragment1

Caption: Proposed MS fragmentation of the parent ion.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 206) and the deprotonated molecule [M-H]⁻ (m/z 204), respectively.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound. The predictive analysis, based on fundamental principles and data from analogous structures, provides a robust framework for researchers, scientists, and drug development professionals to identify and characterize this important chemical entity. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, with the trifluoromethyl group providing a distinct quartet signal in the ¹³C spectrum. The FT-IR spectrum serves to confirm the presence of all key functional groups, including the amine, carboxylic acid, and trifluoromethyl moieties. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The application of these orthogonal analytical techniques, guided by the principles outlined herein, ensures a comprehensive and unambiguous structural elucidation.

References

A Technical Guide to Sourcing and Quality Evaluation of 2-Amino-6-(trifluoromethyl)benzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-6-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

This compound (CAS No. 314-46-5) is a key building block in contemporary medicinal chemistry, prized for its unique trifluoromethyl substituent. The incorporation of a trifluoromethyl group into a drug candidate's molecular scaffold can profoundly and favorably influence its pharmacokinetic and pharmacodynamic properties.[1] This is primarily due to the high electronegativity and metabolic stability of the C-F bond, which can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways, ultimately leading to more potent and durable therapeutic agents. This guide provides an in-depth overview of reputable commercial suppliers of this critical reagent and outlines a rigorous, self-validating protocol for its quality assessment, ensuring the integrity and reproducibility of your research and development endeavors.

Commercial Suppliers: A Comparative Overview

The selection of a reliable supplier for this compound is a critical first step in any research or manufacturing campaign. Consistency in purity, availability of various quantities, and transparent documentation are paramount. Below is a comparative table of established suppliers.

SupplierTypical PurityAvailable QuantitiesNoteworthy Features
Sigma-Aldrich ≥98%Grams to KilogramsExtensive documentation (CoA, SDS) readily available online; global distribution network.[2]
Matrix Scientific Information available upon requestGrams to bulkOffers custom synthesis and has a chemist on staff for technical inquiries.[3]
Oakwood Chemical 97%Milligrams to gramsProvides a Certificate of Analysis upon request.[4]
Santa Cruz Biotechnology Information available upon requestGramsPrimarily focused on research quantities.[5]
SynQuest Laboratories, Inc. Information available upon requestGrams to bulkProvides detailed safety data sheets.[6]

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from any potential supplier to verify purity and check for the presence of any critical impurities.

Quality Control and Verification: A Step-by-Step Protocol

Upon receipt of this compound, a thorough quality control assessment is essential to validate its identity and purity. This protocol provides a systematic approach to ensure the material meets the stringent requirements for drug development.

Visual Inspection and Physical Properties
  • Appearance: The compound should be a white to light-colored crystalline solid. Note any discoloration or presence of foreign matter.

  • Melting Point: The reported melting point is typically in the range of 131-132°C.[3] A sharp melting point range is indicative of high purity.

Spectroscopic Identification and Purity Assessment

The following spectroscopic and chromatographic methods are recommended for comprehensive characterization.

NMR is a powerful tool for unambiguous structure confirmation and the detection of impurities.

1H NMR (Proton NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent such as DMSO-d6 or CDCl3.

  • Expected Chemical Shifts (δ): The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The amine (NH2) and carboxylic acid (COOH) protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • Interpretation: The integration of the aromatic protons should correspond to the expected number of protons on the benzene ring. The absence of significant unidentifiable peaks is crucial.

13C NMR (Carbon NMR):

  • Expected Chemical Shifts (δ): The spectrum will show distinct signals for the aromatic carbons, the carboxylic acid carbon (typically δ 165-175 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).

  • Interpretation: The number of signals should correspond to the number of unique carbon atoms in the molecule.

HPLC is the workhorse for purity assessment and quantification.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the relative peak areas.

For the analysis of volatile impurities or for confirmation of identity, GC-MS can be employed, often after a derivatization step to increase the volatility of the benzoic acid.[7][8][9][10]

  • Derivatization: Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) is a common method.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: Splitless injection for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The resulting mass spectrum should show the molecular ion peak and a fragmentation pattern consistent with the structure of the derivatized compound.

Workflow for Supplier and Material Qualification

The following diagram illustrates a logical workflow for the qualification of a new supplier and a new batch of this compound.

Supplier_Qualification_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_decision Decision Supplier_Identification Identify Potential Suppliers Request_CoA Request CoA and Specifications Supplier_Identification->Request_CoA Supplier_Evaluation Evaluate Supplier Reputation and Documentation Request_CoA->Supplier_Evaluation Visual_Inspection Visual Inspection & Physical Properties Supplier_Evaluation->Visual_Inspection NMR_Analysis NMR Spectroscopy (1H, 13C) Visual_Inspection->NMR_Analysis HPLC_Purity HPLC Purity Assessment NMR_Analysis->HPLC_Purity GCMS_Analysis GC-MS (optional, for specific impurities) HPLC_Purity->GCMS_Analysis Material_Acceptance Material Acceptance/Rejection HPLC_Purity->Material_Acceptance GCMS_Analysis->Material_Acceptance

References

Safety and handling precautions for 2-amino-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-amino-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 314-46-5) is a fluorinated anthranilic acid derivative utilized as a building block in medicinal chemistry and drug discovery.[1] Its structural motifs are pertinent to the synthesis of various biologically active compounds. As with any specialized laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond mere procedural lists to explain the causality behind each recommendation.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that necessitate careful risk assessment before any handling.

GHS Classification Summary

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Source: SynQuest Laboratories, Inc., Fisher Scientific.[1][2][3]

Expert Analysis of Hazards:

  • Skin Irritation (H315): This is not a simple rash. Prolonged or repeated contact can lead to dermatitis. The causality lies in the acidic nature of the benzoic acid moiety and the potential for the trifluoromethyl group to interact with skin lipids and proteins, leading to an inflammatory response. Therefore, preventing direct skin contact is a primary control point.[1][2]

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable. As a fine powder, the compound can easily become airborne and contact the mucous membranes of the eyes. The resulting irritation can be severe and may cause damage if not promptly and thoroughly addressed. The imperative is to create a physical barrier between the chemical and the eyes at all times.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation of the respiratory tract.[1] The trifluoromethyl group can contribute to this irritancy. The primary experimental choice must be to minimize dust generation and ensure any airborne particles are captured at the source.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach provides a robust safety system.

Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1] For weighing and solution preparation, a certified chemical fume hood is mandatory to control exposure and prevent inhalation of dust.

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available and tested regularly.[1][4] Their proximity is critical for immediate response to accidental exposure.

Personal Protective Equipment (PPE):

The selection of PPE is not a one-size-fits-all approach; it must be based on a thorough risk assessment of the specific procedure being performed.

Protection Type Specification Rationale and Field Insight
Eye and Face Protection Chemical safety goggles or safety glasses with a face shield.[1]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust. A face shield is required when there is a risk of splashing during solution preparation.
Hand Protection Protective gloves (e.g., Nitrile).[1]Always inspect gloves for tears or punctures before use. Double-gloving can be a prudent measure for extended handling. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]The lab coat should be buttoned to provide maximum coverage. Do not wear shorts or sandals in the laboratory. For larger quantities or tasks with a higher risk of contamination, chemical-resistant aprons or coveralls may be necessary.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection (e.g., N95 dust mask or a respirator with an appropriate cartridge).[1]Respiratory protection is a secondary control. If ventilation is insufficient to the point that a respirator is needed, the experimental setup should be re-evaluated. However, for spill cleanup or emergency situations, a respirator is essential.
Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Task Assessment weighing Weighing Solid Compound? start->weighing spill Spill or Emergency? weighing->spill No fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes solution Preparing Solution? face_shield Add Face Shield solution->face_shield Yes end Proceed with Task solution->end No respirator Add Respirator (N95 or higher) spill->respirator Yes spill->end No goggles_gloves_coat Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->goggles_gloves_coat goggles_gloves_coat->solution face_shield->end respirator->end

Caption: PPE selection decision tree for handling the compound.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP minimizes variability and the potential for error.

Protocol for Weighing and Preparing a Solution:

  • Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, glassware, solvent) is present. Don the required PPE (lab coat, safety goggles, gloves).

  • Weighing:

    • Perform all weighing operations inside the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid from the storage container to a weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.

    • Close the primary container immediately after dispensing the required amount.[1][4]

  • Solution Preparation:

    • Place a stir bar in the receiving flask.

    • Carefully add the weighed solid to the flask.

    • Slowly add the desired solvent, directing the stream to the side of the flask to avoid splashing.

    • If necessary, gently swirl the flask to aid dissolution.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth to remove any residual powder.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[1][2]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Temperature: Store in a refrigerator at 2 - 8 °C.[1] An explosion-proof refrigerator is recommended.

  • Atmosphere: The compound is noted as being air-sensitive. It should be stored under an inert gas (e.g., Argon or Nitrogen) to prevent degradation.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated area.[1][4]

Emergency Procedures

A clear, rehearsed emergency plan is essential.

First Aid Measures

Exposure RouteAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release (Spill) Response

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Do not attempt to clean a spill without the proper PPE, including respiratory protection, gloves, and eye protection.[1]

  • Contain and Clean:

    • For a small solid spill, gently sweep or shovel the material into a suitable, labeled container for disposal.[1][2]

    • Minimize the generation of dust during cleanup.[1]

    • Avoid allowing the chemical to enter drains or waterways.[1][2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the collected waste and contaminated cleaning materials according to institutional and local regulations for hazardous waste.[1]

Diagram: Spill Response Workflow

This flowchart outlines the logical steps for responding to an accidental spill.

Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill: Sweep solid material carefully ppe->contain collect Collect in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • The recommended disposal method is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Always follow your institution's specific waste disposal guidelines and comply with all local, state, and federal regulations.

Toxicological Profile Summary

While comprehensive toxicological data is not fully available, the known effects are consistent with the GHS classification. It is identified as an irritant to the skin, eyes, and respiratory system upon single exposure.[1] There is no classification for reproductive toxicity.[1] The absence of extensive data underscores the importance of treating this compound with caution and minimizing exposure through the rigorous application of the handling procedures outlined in this guide.

Conclusion

The safe use of this compound in a research or drug development setting is contingent upon a proactive and informed approach to safety. By understanding the specific hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling, storage, and emergencies, scientists can mitigate risks effectively. This guide serves as a technical framework to empower researchers to work safely and confidently with this valuable chemical intermediate.

References

Methodological & Application

Lab-scale synthesis protocol for 2-amino-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol from the Gemini Synthesis Group

Topic: A Robust, Lab-Scale Synthesis of 2-Amino-6-(trifluoromethyl)benzoic Acid via Directed ortho-Metalation

Abstract

This compound is a valuable fluorinated anthranilic acid derivative widely utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, however, makes its direct synthesis challenging. This application note provides a detailed, reliable, and scalable laboratory protocol for the synthesis of this compound. The strategy hinges on a Directed ortho-Metalation (DoM) of a protected 3-(trifluoromethyl)aniline precursor. We explain the causality behind the choice of protecting group and lithiation agent, offering field-proven insights to ensure regioselective carboxylation and high yields. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a self-validating protocol complete with safety procedures, characterization data, and troubleshooting advice.

Introduction and Scientific Principles

Anthranilic acids are critical intermediates in organic synthesis.[1] Fluorinated analogues, particularly those containing a trifluoromethyl (CF₃) group, are of high interest due to the unique electronic and metabolic properties the CF₃ group imparts to target molecules. The target compound, this compound, presents a synthetic challenge due to the steric hindrance around the 2-position and the electronic influence of the two substituents.

Simple electrophilic aromatic substitution on 3-(trifluoromethyl)aniline is unlikely to yield the desired 2,6-disubstituted product with high selectivity. Therefore, a more robust and regioselective strategy is required. The protocol detailed herein employs the principle of Directed ortho-Metalation (DoM). DoM is a powerful technique for the regioselective functionalization of aromatic rings, surpassing the limitations of classical electrophilic substitution.[2][3]

The core of the DoM strategy involves the use of a Directing Metalation Group (DMG). A DMG is a functional group that can coordinate to an organolithium base, directing deprotonation to a proximate ortho-position.[4] In our approach, the amine of 3-(trifluoromethyl)aniline is first protected as a pivalamide. This amide serves as an excellent DMG, facilitating selective lithiation at the C2 position, which is sterically less hindered than the C6 position also ortho to the DMG. The resulting aryllithium intermediate is then quenched with carbon dioxide (as dry ice) to install the carboxylic acid moiety.

Diagram 1: The Principle of Directed ortho-Metalation (DoM)

DoM_Principle cluster_0 DoM Mechanism DMG Directing Group (e.g., -NHCOR) ArylH Aromatic Ring with ortho-Proton (H) RLi Organolithium Base (s-BuLi) Coordination Coordination Complex Deprotonation ortho-Deprotonation ArylLi Aryllithium Intermediate Electrophile Electrophile (e.g., CO₂) Product Functionalized Product

Caption: Conceptual workflow of the Directed ortho-Metalation (DoM) process.

Overall Reaction Scheme

Safety and Handling

This protocol involves hazardous materials requiring strict safety protocols. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

Reagent/ProcessHazardPrecautionary Measures
sec-Butyllithium (s-BuLi) Pyrophoric, corrosive, reacts violently with water.Handle under an inert atmosphere (Argon or Nitrogen). Use gastight syringes for transfer. Have a Class D fire extinguisher readily available.[5]
Anhydrous Solvents (THF) Highly flammable, can form explosive peroxides.Use from a freshly opened bottle or a solvent purification system. Store away from ignition sources. Never distill to dryness.[6]
Cryogenic Bath (-78 °C) Frostbite, oxygen displacement.Use insulated gloves when handling dry ice and the reaction flask. Ensure adequate ventilation.
Pivaloyl Chloride Corrosive, lachrymator, moisture sensitive.Handle in a fume hood. Avoid inhalation and contact with skin/eyes.
Acid/Base Quenching Exothermic reaction, potential for splashing.Perform additions slowly and with efficient cooling and stirring.
Trifluoromethyl Compounds General toxicity, handle with care.Avoid inhalation and skin contact. All manipulations should be in a well-ventilated hood.[7][8][9]

Experimental Protocol

Part A: Synthesis of N-(3-(Trifluoromethyl)phenyl)pivalamide (1)

This step protects the aniline as a pivalamide, which serves as the directing group for the subsequent lithiation. The bulky tert-butyl group also provides steric hindrance that can favor lithiation at the less-hindered C2 position.

Materials & Equipment:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add pivaloyl chloride (1.1 eq) dropwise via an addition funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford compound 1 as a white solid.

ParameterExpected Value
Yield 90-95%
Appearance White crystalline solid
¹H NMR (CDCl₃) δ ~8.0-7.2 (m, 4H, Ar-H), 1.35 (s, 9H, C(CH₃)₃)
Part B: Synthesis of this compound (2)

This is the critical DoM step. Strict adherence to anhydrous and anaerobic conditions is paramount for success. The pivalamide group directs lithiation to the ortho C2 position. Quenching with CO₂ followed by acidic workup accomplishes both carboxylation and deprotection of the amide in a single pot.

Materials & Equipment:

  • N-(3-(Trifluoromethyl)phenyl)pivalamide (1 ) (1.0 eq)

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (CO₂), crushed

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Schlenk line or inert gas manifold, gastight syringes, cannula, dry ice/acetone bath

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Place the protected aniline 1 (1.0 eq) into the flask and flush thoroughly with argon or nitrogen.

  • Add anhydrous THF via cannula and stir to dissolve the solid.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (2.2 eq) dropwise via a gastight syringe over 30 minutes. Maintain the internal temperature below -70 °C. A color change (typically to deep red or orange) indicates the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • While maintaining the temperature, carefully and quickly add an excess of crushed dry ice to the reaction mixture in several portions. The color of the solution should dissipate.

  • Allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

  • Cool the flask in an ice bath and cautiously quench the reaction by adding 6 M HCl until the pH is ~1. This step protonates the carboxylate and hydrolyzes the pivalamide protecting group.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., aqueous ethanol) or by column chromatography to yield the final product 2 .

ParameterExpected Value
Yield 65-75%
Appearance Off-white to pale yellow solid
Melting Point >200 °C (sublimes)[10]
¹H NMR (DMSO-d₆) δ ~7.5-6.8 (m, 3H, Ar-H), ~7.0 (br s, 2H, NH₂), ~13.5 (br s, 1H, COOH)
¹⁹F NMR (DMSO-d₆) δ ~ -60 ppm

Diagram 2: Synthesis Workflow

// Nodes A [label="Start:\n3-(Trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step A: Protection\nReagents: Pivaloyl Chloride, Et₃N\nSolvent: DCM", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Intermediate:\nN-Pivaloyl-protected Aniline (1)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Step B: DoM & Carboxylation\nReagents: s-BuLi, Dry Ice (CO₂)\nSolvent: Anhydrous THF, -78°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Intermediate:\nDilithiated Species", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Workup & Deprotection\nReagent: 6 M HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Purification\n(Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Final Product:\nthis compound (2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Step-by-step workflow for the synthesis of the target molecule.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield in Step B Wet reagents/glassware; insufficient inert atmosphere; inactive s-BuLi.Flame-dry all glassware. Use freshly distilled/opened anhydrous solvents. Titrate the s-BuLi solution before use to confirm its molarity.
Formation of multiple isomers Lithiation temperature too high, allowing for thermodynamic scrambling.Maintain the reaction strictly at -78 °C during base addition and stirring. Ensure efficient cooling.
Incomplete deprotection Insufficient acid concentration or reaction time during workup.Use a higher concentration of HCl (e.g., concentrated HCl) or heat the acidic mixture (e.g., reflux) to drive the hydrolysis to completion. Monitor by TLC or LC-MS.
Product is difficult to purify Presence of unreacted starting material or benzoic acid (from quenching s-BuLi).Ensure the lithiation reaction goes to completion. During workup, a basic wash (e.g., with NaHCO₃) can remove acidic impurities before re-acidifying to precipitate the product.

Conclusion

This application note details a reliable and well-characterized protocol for the laboratory-scale synthesis of this compound. By leveraging the principles of Directed ortho-Metalation, this method provides excellent regiocontrol and delivers the desired product in good yield. The comprehensive, step-by-step instructions, coupled with critical safety information and troubleshooting advice, make this protocol a valuable resource for synthetic chemists engaged in the development of novel fluorinated molecules.

References

Application Notes and Protocols for the N-arylation of 2-amino-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Anthranilic Acid Derivatives

N-aryl derivatives of 2-amino-6-(trifluoromethyl)benzoic acid are valuable scaffolds in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The anthranilic acid core is a well-known pharmacophore, and its N-arylation allows for the exploration of diverse chemical space, leading to the discovery of novel therapeutics and functional materials. However, the synthesis of these compounds can be challenging due to the electronic deactivation of the aniline nitrogen by the trifluoromethyl group, making it a less effective nucleophile. This guide provides a detailed overview of the reaction conditions, mechanistic considerations, and practical protocols for the successful N-arylation of this demanding substrate.

Mechanistic Overview: Navigating the Catalytic Cycles

The N-arylation of this compound is primarily achieved through two powerful transition metal-catalyzed cross-coupling reactions: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methodologies often depends on the specific substrates, desired functional group tolerance, and available laboratory resources.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a long-established method for forming carbon-nitrogen bonds using a copper catalyst.[1] While traditional Ullmann reactions often required harsh conditions, modern protocols have significantly improved their scope and mildness.[2] The reaction is believed to proceed through the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.[2]

Caption: Generalized Catalytic Cycle for the Ullmann Condensation.

G cluster_0 Catalyst Activation cluster_1 Coupling and Regeneration CuI Cu(I) Catalyst CuAmide Copper(I) Amide [Cu(I)-NHR] CuI->CuAmide + R-NH2, Base Amine 2-Amino-6-(CF3)benzoic Acid (R-NH2) Amine->CuAmide Base Base (e.g., K2CO3) Base->CuAmide OxAdd Oxidative Addition (Proposed) CuAmide->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Product N-Aryl Product (R-NHAr) OxAdd->Product Reductive Elimination CuX Cu(I)X OxAdd->CuX Product->CuI Catalyst Turnover CuX->CuI

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[3][4] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[4]

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_intermediate Ar-Pd(II)(L)n-X OxAdd->PdII_intermediate Amine_coordination Amine Coordination & Deprotonation PdII_intermediate->Amine_coordination + R2NH, Base Amine 2-Amino-6-(CF3)benzoic Acid (R2NH) Amine->Amine_coordination Amido_complex [Ar-Pd(II)(L)n-NR2]- Amine_coordination->Amido_complex Base Base (e.g., NaOtBu) Base->Amine_coordination RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product (Ar-NR2) RedElim->Product

Comparative Analysis of Reaction Conditions

The choice of reaction parameters is critical for the successful N-arylation of the electron-deficient this compound. Below is a comparative table summarizing typical starting conditions for both Ullmann and Buchwald-Hartwig methodologies.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI, Cu₂O, or Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃, or Pd precatalysts
Ligand L-proline, DMEDA, 1,10-phenanthrolineBiarylphosphines (e.g., XPhos, RuPhos, BrettPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, KOtBu, LHMDS
Solvent DMF, DMSO, Dioxane, TolueneToluene, Dioxane, THF
Temperature 80-140 °CRoom Temperature to 110 °C
Aryl Halide Iodides > Bromides >> ChloridesBromides, Chlorides, Triflates, Tosylates

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for the N-arylation of this compound. Due to the challenging nature of the substrate, optimization of catalyst, ligand, base, and temperature may be required for specific arylating agents.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol is adapted from established procedures for the N-arylation of anthranilic acids.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water (20 mL) and acidify to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Ullmann-type N-arylation.

G start Start add_reagents Add Reactants, Catalyst, Ligand, and Base to Vessel start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) add_reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent heat_stir Heat and Stir Reaction add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Characterize Product purify->end

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is specifically designed for electron-deficient anilines and represents a highly effective method for the target transformation.

Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry reaction vessel containing a magnetic stir bar.

  • Seal the vessel and remove it from the glovebox.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Concentrate the filtrate and acidify the residue with 1 M HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

The N-arylation of this compound can be challenging. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Deactivated Substrate: The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the amine. For Buchwald-Hartwig reactions, consider using more electron-rich and sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which can promote the reductive elimination step.

    • Catalyst Inactivity: Ensure the use of high-purity, fresh catalysts and ligands. For palladium-catalyzed reactions, using a well-defined precatalyst can lead to more reproducible results.

    • Insufficient Base Strength: A strong, non-nucleophilic base is often crucial for deprotonating the weakly acidic N-H bond. For challenging substrates, stronger bases like LHMDS might be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This can be a competing pathway in Buchwald-Hartwig amination. Optimizing the ligand and reaction temperature can help minimize this side reaction.

    • Homocoupling of Aryl Halide: This is more common in Ullmann reactions. Using an appropriate ligand and controlling the reaction temperature can mitigate this issue.

  • Carboxylic Acid Interference: The free carboxylic acid can potentially coordinate to the metal center and inhibit catalysis. While many modern protocols tolerate free carboxylic acids, in cases of persistent low yield, protection of the carboxylic acid as an ester may be beneficial. However, this adds extra steps to the synthesis.

Conclusion

The N-arylation of this compound, while challenging, is a feasible and highly valuable transformation. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations offer viable routes to the desired products. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize these important N-aryl anthranilic acid derivatives.

References

Application Notes & Protocols: Leveraging 2-Amino-6-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Importance of 2-Amino-6-(trifluoromethyl)benzoic Acid

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, yet it is notably absent in nature.[1][2][3] this compound has emerged as a highly valuable and versatile starting material for accessing a range of trifluoromethyl-substituted heterocyclic compounds.[4] Its unique substitution pattern—an aniline amine and a carboxylic acid ortho to each other, with a sterically demanding and strongly electron-withdrawing CF₃ group—presents both synthetic challenges and opportunities.

This guide provides an in-depth exploration of the utility of this compound as a precursor for two medicinally significant classes of heterocycles: Quinazolinones and Acridones . We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer expert insights into the causal factors behind experimental choices, ensuring that researchers can confidently and successfully employ this key building block in their synthetic campaigns.

II. Synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications as anticancer agents, anti-inflammatory molecules, and CNS modulators.[5][6] The strategic placement of a trifluoromethyl group at the 5-position of the quinazolinone core, derived directly from our starting material, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

A. Mechanistic Rationale: The Niementowski Reaction and Related Cyclizations

The synthesis of 4(3H)-quinazolinones from anthranilic acids is often achieved through variations of the Niementowski reaction.[7] The classical approach involves the condensation of an anthranilic acid with an amide, typically formamide, at high temperatures.[8] The reaction proceeds through an initial acylation of the anthranilic acid's amino group by formamide, followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide's nitrogen onto the carboxylic acid (or its activated form), and subsequent dehydration to yield the aromatic quinazolinone ring system.

The presence of the electron-withdrawing CF₃ group at the C6 position of the anthranilic acid can impact the nucleophilicity of the amino group and the acidity of the carboxylic acid. However, the fundamental pathway of acylation followed by cyclization remains the predominant route.

B. Experimental Protocol: One-Pot Synthesis from Formamide

This protocol details a direct and efficient one-pot synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-one.

G A This compound + Formamide B Initial Acylation (130-140°C) A->B Heat C N-(2-carboxy-3-(trifluoromethyl)phenyl)formamide (Intermediate) B->C D Intramolecular Cyclization & Dehydration C->D Heat E 5-(Trifluoromethyl)quinazolin-4(3H)-one D->E F Work-up & Purification (Cooling, Filtration, Washing) E->F G Final Product F->G

Caption: Two-step workflow for the synthesis of 4-(trifluoromethyl)acridone.

Materials:

  • This compound

  • Bromobenzene (or other aryl halide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Polyphosphoric acid (PPA)

  • Standard inert atmosphere glassware

Step-by-Step Procedure:

Part 1: Ullmann Condensation

  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (5.13 g, 25 mmol), potassium carbonate (6.9 g, 50 mmol), and copper(I) iodide (0.48 g, 2.5 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous DMF, followed by bromobenzene (3.93 g, 25 mmol). Expert Insight: The use of an anhydrous, polar aprotic solvent like DMF is crucial for the Ullmann reaction, as it solubilizes the salts and facilitates the coupling at high temperatures. [9]3. Heating: Heat the reaction mixture to 140-150°C and maintain for 12-18 hours. The reaction should be stirred vigorously.

  • Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-water. Acidify with concentrated HCl to pH ~2 to precipitate the product and dissolve copper salts.

  • Isolation: Filter the resulting precipitate, wash with water, and dry. The crude N-(phenyl)-2-amino-6-(trifluoromethyl)benzoic acid can be purified by recrystallization or used directly in the next step.

Part 2: Acid-Catalyzed Cyclization

  • Reaction Setup: Place the dried intermediate from Part 1 into a round-bottom flask. Add polyphosphoric acid (approx. 10 times the weight of the intermediate).

  • Heating: Heat the viscous mixture to 120-130°C for 2-4 hours with mechanical stirring. Causality: PPA acts as both a solvent and a powerful dehydrating agent, promoting the intramolecular electrophilic aromatic substitution required for ring closure.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice. The acridone product will precipitate.

  • Isolation and Purification: Neutralize the aqueous mixture with a base (e.g., NaOH solution). Filter the solid, wash thoroughly with water, and dry. The crude 4-(trifluoromethyl)acridone can be purified by column chromatography or recrystallization.

IV. Trustworthiness & Validation: Key Analytical Checks

To ensure the successful synthesis and purity of the target heterocycles, the following analytical techniques are essential for validation:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are critical for confirming the structure. The characteristic chemical shift of the CF₃ group in ¹⁹F NMR provides unambiguous evidence of its incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the synthesized compounds.

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of the final crystalline product.

By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound to build complex, medicinally relevant heterocyclic molecules.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, an essential component of the body's defense mechanism against harmful stimuli such as pathogens, damaged cells, or irritants.[1][2] However, dysregulated or chronic inflammation is a key driver of a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1][3] The development of effective and safe anti-inflammatory agents, therefore, remains a critical pursuit in modern medicine.

This guide provides a comprehensive overview of the methodologies and protocols central to the discovery and preclinical development of novel anti-inflammatory drugs. We will navigate the journey from high-throughput screening of compound libraries to detailed mechanistic studies and in vivo validation, offering both the "how" and the "why" behind each experimental choice. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing the next generation of anti-inflammatory therapies.

The traditional mainstays of anti-inflammatory treatment, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have well-established mechanisms of action. NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of pain and inflammation.[4][5][6] Corticosteroids, on the other hand, exert their effects by binding to glucocorticoid receptors, leading to the suppression of multiple inflammatory pathways.[5][7] While effective, the long-term use of these drugs is often associated with significant side effects.[1][6] This underscores the urgent need for novel therapeutics with improved safety profiles and targeted mechanisms of action.

The Drug Discovery Workflow: A Strategic Overview

The path to identifying a novel anti-inflammatory agent is a multi-step process that begins with broad screening and progressively narrows down to a lead candidate with desirable therapeutic properties. This workflow is designed to be both efficient and rigorous, ensuring that only the most promising compounds advance to later, more resource-intensive stages of development.

DrugDiscoveryWorkflow cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical Validation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Initial Hits Biochemical_Assays Biochemical Assays (e.g., COX Inhibition) Hit_ID->Biochemical_Assays Confirmation & MoA Cell_Based_Assays Cell-Based Assays (e.g., Cytokine Release) Hit_ID->Cell_Based_Assays Cellular Efficacy Hit_to_Lead Hit-to-Lead Optimization Biochemical_Assays->Hit_to_Lead Cell_Based_Assays->Hit_to_Lead In_Vivo_Models In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) Hit_to_Lead->In_Vivo_Models Efficacy & Safety Lead_Opt Lead Optimization & Candidate Selection In_Vivo_Models->Lead_Opt

Caption: A generalized workflow for the discovery and preclinical development of anti-inflammatory agents.

Part 1: High-Throughput Screening (HTS) for Lead Discovery

The initial step in identifying novel anti-inflammatory compounds often involves high-throughput screening (HTS), a process that allows for the rapid testing of large chemical libraries.[8][9] The goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity.

Protocol: High-Throughput Screening for Inhibitors of LPS-Induced TNF-α Production in Macrophages

This protocol describes a common HTS assay using the RAW 264.7 murine macrophage cell line to identify compounds that inhibit the production of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).[10]

Materials:

  • RAW 264.7 cells (ATCC)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Compound library

  • TNF-α ELISA kit

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 104 cells per well and incubate overnight.

  • Compound Addition: Add test compounds from the library to the wells at a final concentration typically ranging from 1-10 µM. Include appropriate controls (vehicle control, positive control inhibitor).

  • LPS Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with LPS at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound relative to the vehicle control.

Causality and Self-Validation:

  • Why RAW 264.7 cells? These cells are a well-characterized and widely used model for macrophages, which are key players in the inflammatory response.[11] They reliably produce pro-inflammatory cytokines like TNF-α in response to LPS.[10]

  • Why LPS? LPS is a potent activator of macrophages through the Toll-like receptor 4 (TLR4) signaling pathway, mimicking a bacterial infection and inducing a strong inflammatory response.[12][13][14]

  • Self-Validation: The inclusion of a positive control (e.g., a known inhibitor of the NF-κB pathway) and a vehicle control on each plate is crucial for validating the assay's performance and for data normalization.

Part 2: In Vitro Assays for Mechanistic Elucidation

Once initial hits are identified, a series of in vitro assays are employed to confirm their activity, determine their mechanism of action (MoA), and assess their potency and selectivity.

Biochemical Assays: Targeting the Engines of Inflammation

Biochemical assays are cell-free systems that allow for the direct measurement of a compound's effect on a specific molecular target, such as an enzyme.[3]

This protocol outlines a method to determine the inhibitory activity of a compound against the two isoforms of the cyclooxygenase (COX) enzyme.[15]

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • COX inhibitor screening assay kit (containing a colorimetric probe)

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: After a defined incubation period, add the colorimetric probe and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound against both COX-1 and COX-2.

Causality and Self-Validation:

  • Why test both COX-1 and COX-2? Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as COX-1 is involved in protecting the stomach lining.[16][17][18] Comparing the IC50 values for both enzymes allows for the determination of selectivity.

  • Self-Validation: The inclusion of a non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls is essential for validating the assay and comparing the selectivity of the test compound.

Cell-Based Assays: A Window into Cellular Responses

Cell-based assays provide a more physiologically relevant context than biochemical assays by measuring the effect of a compound on intact cells.[19][20]

This protocol uses primary human peripheral blood mononuclear cells (PBMCs) to assess the ability of a compound to suppress the release of multiple pro-inflammatory cytokines.[21]

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Phytohemagglutinin (PHA) or LPS (as a stimulant)

  • Test compound

  • Multi-analyte ELISA or Luminex-based cytokine assay kit (for TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed PBMCs into 96-well plates at a density of 2 x 105 cells per well.

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • Stimulation: After a 1-hour pre-incubation, stimulate the cells with PHA or LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using a multiplex assay.

  • Data Analysis: Determine the IC50 values for the inhibition of each cytokine.

Causality and Self-Validation:

  • Why use primary human PBMCs? PBMCs represent a mixed population of immune cells (lymphocytes and monocytes) and provide a more clinically relevant model than immortalized cell lines.[21]

  • Why measure multiple cytokines? Inflammation is a complex process involving a network of cytokines.[22][23] Assessing the effect on multiple cytokines provides a broader understanding of the compound's anti-inflammatory profile.

  • Self-Validation: A known immunosuppressant (e.g., dexamethasone) should be used as a positive control to ensure the responsiveness of the cells and the validity of the assay.

In Vitro Assay Comparison Throughput Biological Relevance Cost Information Provided
Biochemical (e.g., COX) HighLowLow-MediumTarget-specific activity, Potency (IC50)
Cell-Based (e.g., Cytokine Release) MediumMedium-HighMedium-HighCellular efficacy, Potency (IC50), Cytotoxicity

Part 3: In Vivo Models for Preclinical Validation

In vivo models are indispensable for evaluating the efficacy and safety of a drug candidate in a whole-organism context before it can be considered for human clinical trials.[24][25]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.[26][27]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compound

  • Positive control drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection. The control group receives the vehicle, and the positive control group receives indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Causality and Self-Validation:

  • Why carrageenan? Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, involving the release of histamine and serotonin in the first phase, and prostaglandins and other mediators in the second phase.[27]

  • Self-Validation: The use of a standard anti-inflammatory drug like indomethacin provides a benchmark for evaluating the efficacy of the test compound and validates the experimental model.

In Vivo Model Comparison Type of Inflammation Key Readouts Advantages Limitations
Carrageenan-Induced Paw Edema AcutePaw volume, cytokine levels in exudateSimple, reproducible, good for initial efficacy screeningNot representative of chronic inflammation
LPS-Induced Systemic Inflammation Acute, SystemicSerum cytokine levels, organ damage markersModels sepsis-like systemic inflammationHigh mortality, complex pathophysiology
Collagen-Induced Arthritis (CIA) in Mice Chronic, AutoimmunePaw swelling, joint histology, autoantibody levelsMimics rheumatoid arthritisLong duration, technically demanding

Key Signaling Pathways in Inflammation

A thorough understanding of the molecular pathways that drive inflammation is crucial for identifying novel drug targets and for elucidating the mechanism of action of anti-inflammatory compounds.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[28][29][30] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[31][32]

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK activates TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_IkB NF-κB IκB IkB->NFkB_IkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes induces

Caption: A simplified representation of the canonical NF-κB signaling pathway.

The TNF-α and IL-6 Signaling Pathways

TNF-α and IL-6 are pivotal pro-inflammatory cytokines that play a central role in the inflammatory cascade.[22][23] TNF-α, upon binding to its receptor, can activate multiple downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the production of other inflammatory mediators.[33] IL-6 signaling, primarily through the JAK/STAT pathway, is crucial for both acute and chronic inflammation.[22] These cytokines often create a positive feedback loop, amplifying the inflammatory response.[34]

Cytokine_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R MAPK MAPK Pathway TNFR->MAPK activates NFkB NF-κB Pathway TNFR->NFkB activates JAK JAK IL6R->JAK activates Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) MAPK->Inflammatory_Response NFkB->Inflammatory_Response STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Inflammatory_Response dimerizes & translocates

Caption: Overview of the TNF-α and IL-6 signaling pathways in inflammation.

Conclusion and Future Directions

The development of novel anti-inflammatory agents is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the identification and preclinical evaluation of new therapeutic candidates. Future advancements in this area will likely involve the use of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the complexity of human tissues.[35] Furthermore, the integration of high-content imaging and deep learning approaches holds the promise of accelerating the discovery of compounds with novel mechanisms of action.[10] Ultimately, a multi-faceted approach, combining a deep understanding of inflammatory pathways with innovative screening technologies, will be paramount in the quest for safer and more effective treatments for inflammatory diseases.

References

Application Notes & Protocols for 6-(Trifluoromethyl)anthranilic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, properties, and synthetic applications of 6-(trifluoromethyl)anthranilic acid. This guide moves beyond a simple data sheet to offer practical, field-proven insights into its use as a valuable building block in medicinal chemistry. We will detail its physicochemical properties, provide a step-by-step protocol for a representative synthetic transformation, and underscore the critical safety procedures required for its handling.

Introduction: The Strategic Importance of 6-(Trifluoromethyl)anthranilic Acid

Anthranilic acid and its derivatives are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and materials.[1] They serve as precursors to a vast array of bioactive molecules, including anti-inflammatory agents, anticancer therapeutics, and antivirals.[2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties. The -CF3 group can significantly improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and modulate the electronic properties of a molecule, often leading to enhanced binding affinity for biological targets.[5]

6-(Trifluoromethyl)anthranilic acid is a bifunctional building block, possessing a nucleophilic amine and an electrophilic carboxylic acid. This unique arrangement, combined with the potent electronic and steric effects of the -CF3 group at the 6-position, makes it a highly valuable intermediate for constructing complex heterocyclic scaffolds and other targeted therapeutic agents.

Section 1: Comprehensive Safety Protocols & Hazard Management

While a specific, verified Safety Data Sheet (SDS) for 6-(trifluoromethyl)anthranilic acid (CAS 35851-53-9) is not widely available in public databases, its structural similarity to other trifluoromethyl-substituted anilines and anthranilic acids necessitates handling it with significant caution. The safety data presented here is a synthesis of best practices derived from closely related analogs.[6][7][8] This information is a guideline and should be supplemented by institutional safety protocols and a thorough risk assessment before any work begins.

Hazard Identification and Classification

Based on analogous compounds, 6-(trifluoromethyl)anthranilic acid should be treated as, at minimum, a substance with the following hazards:

Hazard Class GHS Category Statement Citation
Acute Toxicity, OralCategory 4Harmful if swallowed.[6][8]
Skin IrritationCategory 2Causes skin irritation.[6][7]
Serious Eye IrritationCategory 2A/1Causes serious eye irritation/damage.[6][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[7]

GHS Pictograms:

Personal Protective Equipment (PPE) and Engineering Controls

All manipulations of solid or dissolved 6-(trifluoromethyl)anthranilic acid must be performed in a certified chemical fume hood to prevent inhalation.[9]

Control Specification Rationale
Ventilation Chemical Fume HoodPrevents inhalation of dust or aerosols.
Eye Protection Chemical safety goggles and face shieldProtects against splashes and dust. Standard safety glasses are insufficient.[6]
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Prevents skin contact. Check manufacturer's breakthrough time.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents incidental skin contact.
Respiratory Not required if handled in a fume hoodA NIOSH-approved respirator may be necessary for large spills or emergencies.
Safe Handling and Storage Workflow

The following workflow outlines the critical steps from material reception to disposal.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal receive Receive & Inspect Container Seal transport Transport in Secondary Containment receive->transport fume_hood Place in Chemical Fume Hood transport->fume_hood weigh Weigh Solid (Static Control) fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve solid_waste Solid Waste (Contaminated PPE, etc.) weigh->solid_waste Weighing paper, wipes reaction Perform Reaction in Closed System dissolve->reaction quench Quench Reaction (Under Inert Gas if needed) reaction->quench workup Perform Aqueous Workup/Extraction quench->workup decontaminate Decontaminate Glassware (e.g., Acetone Rinse) workup->decontaminate liquid_waste Aqueous & Organic Liquid Waste workup->liquid_waste dispose Dispose via EHS (Properly Labeled) decontaminate->dispose solid_waste->dispose liquid_waste->dispose

Caption: Safe handling workflow for 6-(trifluoromethyl)anthranilic acid.

First Aid Measures
Exposure Route Procedure Citation
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Section 2: Physicochemical Properties

Accurate physical data is crucial for designing experiments, including solvent selection and reaction temperature.

Property Value Source/Note
Chemical Formula C₈H₆F₃NO₂
Molecular Weight 205.14 g/mol
Appearance White to off-white crystalline powderBased on anthranilic acid[10]
Melting Point 193 - 197 °CAnalogous to 6-(Trifluoromethyl)nicotinic acid[5]
Solubility Sparingly soluble in water; Soluble in alcohols, THF, DMF, DMSOBased on anthranilic acid[8] and general lab experience
pKa ~3-4 (Carboxylic Acid), ~1-2 (Anilinium)Estimated based on anthranilic acid and electronic effects of -CF3

Section 3: Application Notes - A Versatile Synthetic Intermediate

6-(Trifluoromethyl)anthranilic acid is primarily used as a precursor for N-aryl anthranilic acids and various heterocyclic systems.

  • N-Aryl Anthranilic Acid Synthesis: It is an excellent substrate for coupling reactions with aryl halides, typically through copper-catalyzed methods like the Ullmann condensation.[11][12] These products are analogs of non-steroidal anti-inflammatory drugs (NSAIDs) and are investigated for a range of biological activities.[2] The 6-CF3 group can block metabolic oxidation at that position, potentially increasing the compound's half-life.

  • Heterocycle Formation: The dual functionality of the amino and carboxylic acid groups allows for cyclization reactions to form valuable heterocyclic cores, such as quinazolinones, which are prevalent in oncology drug discovery.[13]

  • Amide Coupling: The carboxylic acid can be readily activated and coupled with a wide range of amines to form anthranilamides. These amides are explored as potential insecticides and antiviral agents.[4][14]

Section 4: Experimental Protocol - Ullmann Condensation

This protocol details the synthesis of an N-aryl anthranilic acid derivative, a common and instructive application. The causality behind key steps is explained to provide a deeper understanding.

Reaction: Copper-catalyzed N-arylation of 6-(trifluoromethyl)anthranilic acid with an aryl iodide.

Principle & Causality

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds.[11] The reaction typically involves a copper(I) catalyst which undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the deprotonated amine of the anthranilic acid, followed by reductive elimination to form the desired C-N bond and regenerate the catalyst.[15] A base (K₂CO₃) is essential to deprotonate the anthranilic acid's amine and carboxylic acid groups, making them competent nucleophiles. A high-boiling polar aprotic solvent like DMF is used to ensure all reactants remain in solution at the required high temperatures.

Materials and Reagents
Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
6-(CF₃)anthranilic acid205.141.02.0410 mg
4-Iodotoluene218.041.12.2480 mg
Copper(I) Iodide (CuI)190.450.10.238 mg
L-Proline115.130.20.446 mg
Potassium Carbonate (K₂CO₃)138.212.55.0691 mg
Dimethylformamide (DMF)---10 mL

L-Proline is used as a ligand to stabilize the copper catalyst, increasing its solubility and catalytic turnover.

Step-by-Step Methodology

G start Start: Prepare Oven-Dried Schlenk Flask add_solids 1. Add all solids: - 6-(CF3)anthranilic acid - 4-Iodotoluene - CuI, L-Proline, K2CO3 start->add_solids purge 2. Seal flask, evacuate and backfill with Argon (3x) add_solids->purge add_solvent 3. Add anhydrous DMF (10 mL) via syringe purge->add_solvent heat 4. Heat reaction to 110 °C with vigorous stirring add_solvent->heat monitor 5. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) for ~12-18 hours heat->monitor cool 6. Cool to Room Temp. monitor->cool quench 7. Quench: Pour into 100 mL of 1 M HCl (aq) cool->quench extract 8. Extract with Ethyl Acetate (3 x 50 mL) quench->extract wash 9. Wash combined organic layers with Brine (1 x 50 mL) extract->wash dry 10. Dry over Na2SO4, filter, and concentrate wash->dry purify 11. Purify via Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the Ullmann Condensation protocol.

  • Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-(trifluoromethyl)anthranilic acid (410 mg, 2.0 mmol), 4-iodotoluene (480 mg, 2.2 mmol), copper(I) iodide (38 mg, 0.2 mmol), L-proline (46 mg, 0.4 mmol), and potassium carbonate (691 mg, 5.0 mmol).

  • Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere, which prevents oxidation of the Cu(I) catalyst.

  • Solvent Addition: Add 10 mL of anhydrous DMF via syringe.

  • Heating: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot via syringe, dilute with ethyl acetate, and spot on a silica plate. The disappearance of the starting anthranilic acid indicates reaction completion (typically 12-18 hours).

  • Workup - Quench: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing 100 mL of 1 M HCl (aq). This step neutralizes the base and protonates the product's carboxylic acid, making it extractable into an organic solvent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Workup - Wash: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 5: Waste Disposal and Decontamination

  • Liquid Waste: All organic and aqueous waste from the reaction and workup must be collected in appropriately labeled hazardous waste containers. DMF is a particularly harmful solvent and should not be mixed with halogenated waste streams unless specified by your institution's Environmental Health & Safety (EHS) office.

  • Solid Waste: Contaminated solid waste, including gloves, weighing paper, silica gel, and paper towels, must be disposed of in a designated solid hazardous waste container.[8]

  • Decontamination: Glassware should be rinsed with an appropriate organic solvent (e.g., acetone) into the liquid waste container, followed by a standard wash with soap and water.

Conclusion

6-(Trifluoromethyl)anthranilic acid is a potent and versatile building block for modern chemical synthesis. Its strategic use can impart desirable properties to target molecules in drug discovery and agrochemical development. Adherence to stringent safety protocols is paramount for its handling. The provided synthetic protocol for N-arylation serves as a foundational method that can be adapted for various research applications, demonstrating the compound's utility in constructing complex and potentially bioactive molecules.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-amino-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-amino-6-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for quantifying the active pharmaceutical ingredient (API) and separating it from potential impurities and degradation products. The causality behind the selection of chromatographic parameters is explained, ensuring scientific integrity and enabling straightforward implementation and validation in a quality control environment.

Introduction

This compound is a fluorinated anthranilic acid derivative of increasing importance in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly influence the physicochemical properties and biological activity of the final product. Therefore, a reliable and accurate analytical method to assess the purity of this starting material is crucial to ensure the quality, safety, and efficacy of the end products.

This guide details a stability-indicating HPLC method, developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[3] This is achieved by demonstrating the separation of the main compound from its potential degradation products, which are intentionally generated through forced degradation studies.[1][2][4][5]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method.

  • Structure: this compound possesses both an acidic carboxylic group and a basic amino group, making it an amphoteric molecule. The trifluoromethyl group is strongly electron-withdrawing.

  • pKa: The predicted pKa of the carboxylic acid group is approximately 3.97.[6] To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, the mobile phase pH should be controlled to maintain the analyte in a single ionic state. By setting the mobile phase pH well below the pKa (e.g., pH < 2.5), the carboxylic acid will be protonated and less polar, leading to better retention on a nonpolar stationary phase.

  • UV Absorbance: Isomers of (trifluoromethyl)benzoic acid exhibit a UV absorption band in the 220-240 nm range.[7] The structurally similar 2-aminobenzoic acid also shows significant absorbance in this region.[8] This provides a suitable wavelength range for UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating aniline homologs and benzoic acid derivatives.[7][10]

  • Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (reagent grade).

  • Analyte: this compound reference standard and sample.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the purity analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Justification of Parameters:

  • Mobile Phase: A mobile phase of 0.1% formic acid in water and acetonitrile is chosen to maintain a pH of approximately 2.8.[4] This ensures that the carboxylic acid group of the analyte is fully protonated, leading to optimal retention and peak shape. Formic acid is also a volatile modifier, making this method compatible with mass spectrometry (MS) if further characterization of impurities is needed.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities and to clean the column effectively after each injection.

  • Detection Wavelength: 230 nm is selected as a starting point based on the UV absorbance of related structures.[7] A PDA detector can be used to assess peak purity and identify the optimal wavelength for detection.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard stock solution. Dilute to a final concentration of 100 µg/mL.

Method Validation and Forced Degradation Studies

To establish the method as stability-indicating, forced degradation studies must be performed on the this compound sample.[1][2][4][5] The goal is to achieve 10-20% degradation of the active ingredient.[4]

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration before HPLC analysis.

Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants. This is demonstrated by the peak purity analysis of the stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of 50% to 150% of the working concentration.

  • Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study on a spiked placebo.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Data Presentation and Interpretation

The purity of the this compound sample is calculated based on the area percentage from the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The results from the forced degradation studies should demonstrate that the main peak is well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for method development and the logical relationship of the key steps.

Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Indication cluster_2 Phase 3: Validation A Analyte Characterization (pKa, UV, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Temperature, pH) B->C D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D E Peak Purity Assessment D->E F ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Overall workflow from method development to validation.

Logic Analyte Analyte Properties (pKa, UV) MobilePhase Mobile Phase Selection (pH Control, Organic Modifier) Analyte->MobilePhase Detection Detector Settings (Wavelength) Analyte->Detection Result Robust & Selective Method MobilePhase->Result Column Column Selection (C18, Dimensions) Column->Result Detection->Result

Caption: Logic for selecting key chromatographic parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purity analysis of this compound using RP-HPLC. The detailed methodology, coupled with the rationale for parameter selection and a clear validation pathway, equips researchers and quality control analysts with the necessary tools to implement this method effectively. The stability-indicating nature of this method ensures that it is fit for purpose in a regulated pharmaceutical development environment.

References

Application Note: Experimental Setups for the Fluorination of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into benzoic acid derivatives is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability.[2][5] This guide provides an in-depth analysis of contemporary experimental setups for the fluorination of benzoic acids, moving beyond simple protocols to explain the causality behind methodological choices. We will explore two primary, field-proven strategies: Silver-Catalyzed Decarboxylative Fluorination and Palladium-Catalyzed C-H Fluorination. Detailed, self-validating protocols, comparative data, and workflow visualizations are provided to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of Fluorinated Benzoic Acids

An estimated 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the element's transformative impact on molecular properties.[3][6] When incorporated into the benzoic acid scaffold—a common structural motif in bioactive molecules—fluorine can modulate the acidity (pKa) of the carboxyl group, increase lipophilicity, and block sites of metabolic oxidation.[2][5] These modifications are critical in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The challenge lies in the selective and efficient introduction of a C-F bond, often late in a synthetic sequence on a complex molecule ("late-stage fluorination").[7][8] This guide focuses on practical and robust methods that address this challenge, providing the technical details necessary for successful implementation.

Choosing the Right Fluorination Strategy

The selection of a fluorination method depends critically on the substrate's electronic properties, the presence of other functional groups, and the desired regioselectivity (i.e., ortho, meta, or para to the carboxylic acid). Two dominant modern strategies are decarboxylative fluorination, which replaces the entire carboxylic acid group with fluorine, and directed C-H fluorination, which installs fluorine at a specific C-H bond adjacent to the acid.

The following decision tree provides a high-level guide for selecting an appropriate starting point.

G sub Starting Material: Benzoic Acid Derivative q1 Goal: Replace -COOH with -F? sub->q1 decarb Strategy: Decarboxylative Fluorination q1->decarb  Yes ch_func Strategy: C-H Functionalization q1->ch_func  No q2 Desired Position: ortho- to -COOH? ch_func->q2 pd_cat Method: Pd-Catalyzed ortho-Fluorination q2->pd_cat  Yes meta_cat Consider meta-C-H Functionalization Methods (Requires specific directing groups) q2->meta_cat  No

Caption: Decision tree for selecting a fluorination strategy.

Silver-Catalyzed Decarboxylative Fluorination

This method is a powerful tool for converting readily available carboxylic acids directly into their corresponding alkyl or aryl fluorides. It is particularly valuable when the carboxylic acid group itself is the target for replacement.

Mechanistic Rationale & Causality

The reaction proceeds via a radical mechanism, where a silver catalyst plays a crucial role in mediating the process.[9] The key steps are:

  • Formation of Silver Carboxylate: The benzoic acid reacts with a Ag(I) salt (e.g., AgNO₃) to form a silver carboxylate species.

  • Oxidation: The electrophilic fluorinating agent, typically Selectfluor®, oxidizes the Ag(I) to a highly reactive Ag(II) or Ag(III) intermediate.[10][11][12] Mechanistic studies provide strong evidence for Ag(II) as the key oxidant.[10][11][12]

  • Single Electron Transfer (SET): The high-valent silver species facilitates a single electron transfer from the carboxylate, leading to decarboxylation and the formation of an aryl radical.

  • Fluorine Transfer: The aryl radical is then trapped by a fluorine source to form the final C-F bond.[9][13]

Why Silver? Silver's accessible oxidation states (Ag(I)/Ag(II)/Ag(III)) are perfectly suited for mediating the necessary electron transfer for decarboxylation under relatively mild conditions.[9]

Why Selectfluor®? Selectfluor® (F-TEDA-BF₄) is a stable, crystalline solid that serves as an electrophilic fluorine source.[14] It is safer and easier to handle than gaseous fluorine and possesses the right oxidative potential to regenerate the active silver catalyst.[15][16]

Protocol: Silver-Catalyzed Decarboxylative Fluorination

This protocol is adapted from methodologies demonstrating efficient fluorodecarboxylation.[9][13][17]

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount (for 0.5 mmol scale)CAS Number
Benzoic Acid DerivativeSubstrate0.5 mmol, 1.0 equiv.Varies
Silver Nitrate (AgNO₃)Catalyst0.05 mmol, 0.1 equiv. (10 mol%)7761-88-8
Selectfluor®Fluorinating Agent1.0 mmol, 2.0 equiv.135633-53-5
Acetonitrile (MeCN)Solvent4.0 mL75-05-8
Deionized Water (H₂O)Co-solvent1.0 mL7732-18-5
Reaction Vial (e.g., 8 mL)Reaction Vessel1N/A
Magnetic Stir BarStirring1N/A

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry 8 mL screw-cap vial containing a magnetic stir bar, add the benzoic acid derivative (0.5 mmol, 1.0 equiv.) and silver nitrate (8.5 mg, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add acetonitrile (4.0 mL) and deionized water (1.0 mL). The use of an aqueous solution is critical for solubilizing the reaction components and facilitating the catalytic cycle.[9][10][11][12]

  • Reagent Addition: Add Selectfluor® (354 mg, 1.0 mmol, 2.0 equiv.). Caution: While Selectfluor® is stable, it is a strong oxidant. Avoid mixing it directly with incompatible solvents like DMF or DMSO, which can lead to exothermic reactions.[18]

  • Reaction Execution: Seal the vial tightly with a cap and place it in a pre-heated oil bath or heating block at 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a small plug of Celite® to remove insoluble silver salts, washing the plug with ethyl acetate (2 x 5 mL).

    • Transfer the filtrate to a separatory funnel and add 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[19][20]

Palladium-Catalyzed ortho-C–H Fluorination

For late-stage functionalization where retaining the carboxylic acid group is essential, directed C-H activation offers unparalleled precision. The carboxylic acid itself can act as a directing group, guiding the fluorination to the ortho position.

Mechanistic Rationale & Causality

This strategy leverages a transition metal catalyst, typically palladium, to selectively activate a specific C-H bond.[21][22]

  • Coordination: The carboxylic acid group coordinates to the Pd(II) catalyst, forming a five- or six-membered cyclometalated intermediate. This chelation event brings the catalyst into close proximity to the ortho C-H bond.

  • C-H Activation: The palladium center abstracts a proton from the ortho C-H bond, forming a palladacycle. This is often the rate-determining step.

  • Oxidation & Fluorination: An electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), oxidizes the Pd(II) center to a high-valent Pd(IV) species.[1][23] NFSI is a stable, crystalline reagent valued for its ability to deliver an electrophilic fluorine atom ("F+").[1][15]

  • Reductive Elimination: The C-F bond is formed via reductive elimination from the Pd(IV) center, releasing the fluorinated product and regenerating a Pd(II) species to continue the catalytic cycle.

Why Palladium? Palladium is exceptionally versatile in C-H activation chemistry, capable of accessing multiple oxidation states (Pd(0)/Pd(II)/Pd(IV)) and being compatible with a wide range of functional groups.[24]

Why a Ligand? Specialized ligands, such as modified pyridone ligands, are often required to promote the challenging C-F reductive elimination step and stabilize the high-valent palladium intermediates, thereby improving reaction yield and efficiency.[21][22]

Protocol: Palladium-Catalyzed ortho-C–H Fluorination

This protocol is a representative procedure based on developments in carboxylic acid-directed C-H fluorination.[21][22]

Materials & Reagents:

Reagent/MaterialPurposeTypical Amount (for 0.2 mmol scale)CAS Number
Benzoic Acid DerivativeSubstrate0.2 mmol, 1.0 equiv.Varies
Pd(OAc)₂Catalyst Precursor0.02 mmol, 0.1 equiv. (10 mol%)3375-31-3
Pyridone LigandLigand0.04 mmol, 0.2 equiv. (20 mol%)Varies
NFSIFluorinating Agent0.4 mmol, 2.0 equiv.133745-75-2
Silver Acetate (AgOAc)Additive/Oxidant0.4 mmol, 2.0 equiv.563-63-3
Hexafluoroisopropanol (HFIP)Solvent1.0 mL920-66-1
Anhydrous Reaction TubeReaction Vessel1N/A
Magnetic Stir BarStirring1N/A

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), combine the benzoic acid derivative (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), the specified pyridone ligand (0.04 mmol), and silver acetate (67 mg, 0.4 mmol).

  • Reagent Addition: Add NFSI (126 mg, 0.4 mmol).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP, 1.0 mL) via syringe. HFIP is often a superior solvent for C-H activation due to its high polarity and ability to stabilize cationic intermediates.

  • Reaction Execution: Seal the tube and place it in a pre-heated oil bath or heating block at 100 °C. Stir the mixture for 24 hours.

  • Monitoring: Follow the reaction's progress using LC-MS analysis of small, quenched aliquots.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane (DCM, 10 mL).

    • Filter through a pad of Celite®, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via preparative TLC or flash column chromatography to isolate the ortho-fluorinated benzoic acid.

  • Characterization: Confirm the product's identity and regiochemistry using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). The wide chemical shift dispersion in ¹⁹F NMR is particularly useful for identifying fluorinated compounds.[19][25][26][27]

Comparative Analysis of Fluorination Methods

FeatureSilver-Catalyzed Decarboxylative FluorinationPalladium-Catalyzed C-H Fluorination
Transformation R-COOH → R-FAr-H → Ar-F (retains -COOH)
Position Replaces the carboxylic acid groupTypically ortho to the directing group
Key Reagents AgNO₃ (cat.), Selectfluor®Pd(OAc)₂ (cat.), Ligand, NFSI
Typical Conditions 60-80 °C, MeCN/H₂O100-120 °C, Anhydrous polar solvent (e.g., HFIP)
Pros Uses readily available acids; good for alkyl fluorides.High regioselectivity; retains key functional group.
Cons Sacrifices the carboxylic acid group; not suitable for aromatic C-H bonds.[13]Requires specific directing groups/ligands; can have lower yields.[21][22]

General Experimental & Analytical Workflow

The end-to-end process for performing and validating these fluorination reactions follows a structured path from setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Weigh Substrate, Catalyst & Reagents solv Add Anhydrous/ Aqueous Solvents prep->solv setup Assemble Reaction Under Inert Atm. solv->setup react Heat & Stir (e.g., 60-100 °C) setup->react monitor Monitor via TLC / LC-MS react->monitor quench Cool & Quench monitor->quench extract Filter & Extract quench->extract purify Column Chromatography extract->purify nmr NMR Spectroscopy (1H, 13C, 19F) purify->nmr ms Mass Spectrometry (LC-MS, HRMS) purify->ms final Pure Fluorinated Product nmr->final ms->final

Caption: Standard workflow from reaction setup to product analysis.

Safety & Handling Precautions

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® and NFSI are strong oxidizers.[18][28] They should be handled in a well-ventilated fume hood.[29] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[29][30]

  • Solvent Compatibility: Be aware of solvent incompatibilities. Selectfluor®, for example, can react exothermically with solvents like DMF and DMSO.[18] Always consult the Safety Data Sheet (SDS) before use.

  • Heavy Metals: Palladium and silver catalysts are toxic. Handle them with care and dispose of waste according to institutional guidelines.

  • Pressure: When heating sealed vials, be aware of the potential for pressure buildup. Do not exceed the temperature and volume limits of the reaction vessel.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; wet solvent/reagents (for Pd); insufficient temperature.Use fresh catalyst; ensure all glassware and solvents are rigorously dried for Pd-catalyzed reactions; incrementally increase temperature.[31]
Formation of Byproducts Substrate decomposition at high temperatures; side reactions (e.g., dimerization).Run the reaction at a lower temperature for a longer duration; screen different solvents or ligands to improve selectivity.[31]
Low Regioselectivity For C-H fluorination, the directing group may be ineffective or multiple sites may be reactive.Modify the directing group to enhance its coordinating ability; use a bulkier ligand to sterically block undesired positions.[31]
Difficulty in Purification Product and starting material have similar polarity.If conversion is high, try recrystallization. If not, use a different stationary phase or solvent system for chromatography.

References

Topic: Analytical Techniques for Quantifying 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the chemical formula C₈H₆F₃NO₂ and a molecular weight of 205.14 g/mol .[1] Its structural features, including an amino group, a carboxylic acid group, and a trifluoromethyl group, make it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise and accurate quantification of this compound is critical during various stages of drug development, including process chemistry, quality control of raw materials, and stability testing, to ensure product safety, efficacy, and consistency.[2]

This comprehensive guide provides a detailed overview and comparison of primary analytical techniques for the quantification of this compound. As a senior application scientist, this document is structured to provide not just protocols, but also the scientific rationale behind methodological choices, ensuring that the described methods are robust and self-validating. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering detailed protocols for each.

Section 1: Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3] Below is a comparative analysis of the most suitable techniques for quantifying this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Separation via liquid chromatography, detection by UV absorbance.[3]Separation of volatile derivatives via gas chromatography, detection by mass-to-charge ratio.[3]Formation of a colored complex and measurement of its absorbance.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity (Typical LOQ) 150 - 300 ng/mL[4]5 - 30 ng/mL[4]~1.67 µg/mL[4]
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighLow
Key Advantage Robust, widely available, and suitable for routine QC.Excellent for complex matrices and trace-level detection.[5]Simple, rapid, and cost-effective for screening.
Key Limitation Potential interference from co-eluting compounds.Requires a derivatization step, which adds complexity.[6]Prone to interference from other UV-absorbing or color-forming compounds.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the recommended method for routine quality control and quantification due to its robustness, precision, and widespread availability. The method separates the analyte from potential impurities based on its polarity before quantification via UV absorbance.

Principle of Operation

Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. This compound, containing both polar (amino, carboxyl) and non-polar (trifluoromethyl-phenyl) moieties, is well-suited for this technique. Detection is achieved by a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Analytical column: C18, 5 µm, 4.6 x 150 mm.

    • Reference Standard: this compound (≥98% purity).

    • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

    • Reagents: Formic acid or Phosphoric acid.

  • Reagent and Standard Preparation

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of diluent.

    • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

  • Sample Preparation

    • Accurately weigh a sample containing an expected amount of the analyte.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: ~254 nm (or wavelength of maximum absorbance determined by PDA scan).

    • Gradient Elution:

      • 0-10 min: 30% to 80% Mobile Phase B.

      • 10-12 min: 80% to 30% Mobile Phase B.

      • 12-15 min: 30% Mobile Phase B (re-equilibration).

  • Calibration and Quantification

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Method Validation Insights

The reliability of this protocol must be established through method validation, following ICH Q2(R2) guidelines.[7]

  • Specificity: Demonstrated by resolving the analyte peak from impurities and excipients. Forced degradation studies can be performed to ensure separation from potential degradants.[8]

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[9]

  • Accuracy & Precision: Determined by analyzing replicate preparations of samples spiked with known amounts of the analyte. Acceptance criteria are typically 98-102% recovery for accuracy and <2% Relative Standard Deviation (RSD) for precision.[2][10]

  • LOD & LOQ: Calculated based on the signal-to-noise ratio (3.3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection (10 µL) C->D E C18 Column Separation D->E F UV Detection (~254 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Fig. 1: HPLC-UV Experimental Workflow.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For analyses requiring higher sensitivity and selectivity, such as determining trace levels in complex biological or environmental matrices, GC-MS is the preferred method. Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis.[6]

Principle of Operation

Derivatization masks the polar functional groups (carboxylic acid and amine) of the analyte.[6] For instance, silylation using an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts the acidic proton of the carboxyl group and the protons of the amino group into non-polar silyl ethers and silylamines, respectively. The resulting derivative is volatile and can be separated by GC and detected with high specificity by a mass spectrometer.

Experimental Protocol: GC-MS
  • Instrumentation and Materials

    • GC system coupled to a Mass Spectrometer (MS).

    • Analytical column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or similar.

    • Derivatizing Agent: MTBSTFA with 1% TBDMCS.

    • Solvents: Acetonitrile, Toluene (anhydrous).

    • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 3,5-Bis(trifluoromethyl)benzoic acid[11]).

  • Reagent and Standard Preparation

    • Internal Standard Stock (1000 µg/mL): Prepare in acetonitrile.

    • Standard Stock (1000 µg/mL): Prepare this compound in acetonitrile.

    • Calibration Standards (0.01-20 µg/mL): Serially dilute the standard stock. Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation and Derivatization

    • To 100 µL of sample or standard, add the internal standard.

    • Evaporate the solution to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.[6]

    • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless, 1 µL.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and the internal standard.

  • Quantification

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration in the sample using this curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample/Standard + Internal Standard B Evaporation to Dryness A->B C Derivatization with MTBSTFA (70°C) B->C D GC Injection C->D E DB-5ms Column Separation D->E F MS Detection (SIM Mode) E->F G Peak Integration F->G H Area Ratio Calculation (Analyte/IS) G->H I Quantification H->I

Fig. 2: GC-MS with Derivatization Workflow.

Section 4: UV-Vis Spectrophotometry

This technique offers a simple and rapid method for quantification, suitable for process monitoring or situations where high selectivity is not required. The method is based on a color-forming reaction, typically the diazotization of the primary aromatic amine followed by coupling with a chromogenic agent to produce a stable, colored azo dye.

Principle of Operation

The primary amino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures to form a diazonium salt. This salt is then coupled with a suitable reagent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), to form a highly colored azo compound, whose absorbance can be measured spectrophotometrically.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation and Materials

    • UV-Vis Spectrophotometer.

    • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Ammonium sulfamate, N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent).

    • Solvent: Methanol or Ethanol.

  • Reagent Preparation

    • 0.1% NaNO₂ Solution: Dissolve 100 mg of NaNO₂ in 100 mL of deionized water. Prepare fresh.

    • 0.5% Ammonium Sulfamate Solution: Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water.

    • 0.1% Bratton-Marshall Reagent Solution: Dissolve 100 mg of the reagent in 100 mL of deionized water. Store in a dark bottle.

  • Standard and Sample Preparation

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

    • Calibration Standards (5-90 µg/mL): Prepare a series of standards by diluting the stock solution.

    • Sample Solution: Prepare a sample solution in methanol with an expected concentration within the calibration range.

  • Assay Procedure

    • Pipette 1.0 mL of each standard and sample solution into separate test tubes.

    • Add 1.0 mL of 1M HCl and cool in an ice bath for 5 minutes.

    • Add 1.0 mL of 0.1% NaNO₂ solution, mix, and let it react in the ice bath for 3 minutes.

    • Add 1.0 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait 2 minutes.

    • Add 1.0 mL of 0.1% Bratton-Marshall reagent, mix, and allow the color to develop at room temperature for 15 minutes.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax, typically ~520-550 nm) against a reagent blank.

  • Quantification

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

UVVis_Workflow A Sample/Standard in Methanol B Add HCl, Cool A->B C Diazotization: Add NaNO₂ B->C D Quenching: Add Ammonium Sulfamate C->D E Coupling: Add Bratton-Marshall Reagent D->E F Color Development E->F G Measure Absorbance at λmax F->G H Quantify using Calibration Curve G->H

Fig. 3: UV-Vis Spectrophotometry Workflow.

Conclusion

The quantification of this compound can be successfully achieved using several analytical techniques. The optimal choice depends on the specific analytical challenge.

  • HPLC-UV is the recommended method for routine quality control, offering an excellent balance of performance, cost, and robustness.

  • GC-MS provides superior sensitivity and selectivity, making it ideal for trace analysis in complex sample matrices, although it requires a crucial derivatization step.

  • UV-Vis Spectrophotometry serves as a simple, rapid, and cost-effective screening tool for samples with high concentrations and simple matrices.

Each method must be properly validated to ensure the generation of reliable, accurate, and reproducible data, thereby upholding the principles of scientific integrity and regulatory compliance.[12]

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6-(trifluoromethyl)benzoic acid (CAS 314-46-5). This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals. However, its synthesis presents unique challenges due to the steric hindrance around the carboxylic acid group and the electronic effects of the trifluoromethyl substituent. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity material.

Section 1: Overview of Primary Synthetic Strategies

The successful synthesis of this compound hinges on the careful selection of a synthetic route that aligns with your scale, available equipment, and tolerance for hazardous reagents. Two principal strategies have proven most effective in the field: the reduction of a nitro precursor and the directed ortho-lithiation of an aniline derivative.

  • Route A: Catalytic Hydrogenation. This is a robust and widely used method, starting from the corresponding nitro-substituted benzoic acid. It is often favored for its reliability and scalability.

  • Route B: Directed Ortho-Lithiation. This approach offers a more convergent synthesis but requires stringent control over reaction conditions, particularly temperature and atmospheric moisture, due to the use of highly reactive organolithium reagents.[1]

Synthetic_Workflow cluster_0 Route A: Catalytic Hydrogenation cluster_1 Route B: Directed Ortho-Lithiation A_start 2-Nitro-6-(trifluoromethyl)benzoic Acid A_process Catalytic Hydrogenation (H₂, Pd/C) A_start->A_process A_end This compound A_process->A_end B_start 1-Amino-3-(trifluoromethyl)benzene (m-Trifluoromethylaniline) B_protect N-Protection (optional) B_start->B_protect B_lithiation Ortho-Lithiation (e.g., n-BuLi, -78°C) B_protect->B_lithiation B_carboxylation Carboxylation (CO₂ quench) B_lithiation->B_carboxylation B_deprotect N-Deprotection (if needed) B_carboxylation->B_deprotect B_end This compound B_deprotect->B_end Troubleshooting_Tree cluster_problems cluster_causes1 cluster_causes2 cluster_causes3 start Start: Low Overall Yield p1 Problem: Low Starting Material Conversion start->p1 p2 Problem: Significant Side Product Formation start->p2 p3 Problem: Product Loss During Workup/Purification start->p3 c1a Cause: Inactive Hydrogenation Catalyst p1->c1a c1b Cause: Poor H₂ Mass Transfer p1->c1b c1c Cause: Incomplete Lithiation p1->c1c c1d Cause: Inefficient CO₂ Quench p1->c1d c2a Cause: Over-reduction or Azo/Azoxy Formation p2->c2a c2b Cause: Isomer Formation (Incorrect Lithiation Site) p2->c2b c2c Cause: Decomposition of Organolithium Intermediate p2->c2c c3a Cause: Incorrect pH for Product Precipitation p3->c3a c3b Cause: Emulsion Formation During Extraction p3->c3b c3c Cause: Co-crystallization of Impurities p3->c3c Hydrogenation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Charge reactor with 2-nitro-6-(trifluoromethyl)benzoic acid and solvent (e.g., Ethanol). p2 Carefully add 5-10 mol% Pd/C (10% w/w, wet) under N₂. p1->p2 r1 Seal reactor. Purge with N₂, then purge with H₂. p2->r1 r2 Pressurize with H₂ (e.g., 50 psig) and stir vigorously at RT. r1->r2 r3 Monitor H₂ uptake and reaction progress by TLC/HPLC. r2->r3 w1 Vent H₂, purge with N₂. Filter through Celite® to remove Pd/C. r3->w1 w2 Concentrate filtrate under reduced pressure. w1->w2 w3 Redissolve in aqueous base, wash with organic solvent. w2->w3 w4 Acidify aqueous layer to isoelectric point to precipitate product. w3->w4 w5 Filter, wash with cold water, and dry under vacuum. w4->w5

References

Technical Support Center: Purification of Crude 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-6-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in a highly pure form. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles in the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.

Issue 1: Low Recovery After Crystallization

Question: I am experiencing significant product loss during the recrystallization of this compound. What are the potential causes and how can I improve my yield?

Answer:

Low recovery during crystallization is a frequent challenge, often stemming from the high solubility of the compound in the chosen solvent system, even at low temperatures, or from using an excessive volume of solvent. The trifluoromethyl group can enhance solubility in certain organic solvents.

Causality Explained: The goal of crystallization is to find a solvent that dissolves the crude product, including impurities, at an elevated temperature and then, upon cooling, allows the desired compound to crystallize out while the impurities remain in the mother liquor. If the compound remains highly soluble even at reduced temperatures, it will not precipitate effectively, leading to poor recovery.

Troubleshooting Protocol:

  • Solvent System Optimization: A systematic solvent screening is the most effective approach. The ideal solvent (or solvent mixture) will exhibit high solubility for the crude product at elevated temperatures and low solubility at cooler temperatures.

    • Recommendation: Experiment with mixed solvent systems. For instance, dissolve the crude product in a "good" solvent (like ethanol or acetone) at its boiling point, and then slowly add a "poor" solvent (like water or hexane) until turbidity is observed. Reheat to dissolve the precipitate and then allow it to cool slowly. This anti-solvent crystallization method can significantly improve recovery.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material. An excess of solvent will retain more of your product in the solution upon cooling.

  • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize precipitation.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Data Presentation: Solvent Screening for Crystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecovery
Ethanol/WaterHighLowGoodHigh
Acetone/HexaneHighLowGoodHigh
TolueneModerateLowFairModerate
DichloromethaneHighModeratePoorLow

Issue 2: Persistent Colored Impurities

Question: My purified this compound remains colored (e.g., yellow or brown), even after multiple crystallizations. How can I remove these colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules or degradation byproducts. Standard crystallization may not be effective if these impurities have similar solubility profiles to the target compound.

Causality Explained: The color arises from chromophores in the impurity molecules. These can be starting materials, byproducts from side reactions, or degradation products formed during the reaction or workup. Their removal often requires a method that targets their specific chemical properties.

Troubleshooting Protocol:

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.

    • Step-by-Step:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-2% by weight of the crude product).

      • Keep the solution hot and stir for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

      • Allow the filtrate to cool and crystallize.

    • Caution: Using too much activated carbon can lead to the adsorption of the desired product and reduce the overall yield.

  • Chromatography: If activated carbon treatment is insufficient, column chromatography is a more rigorous purification method.

    • Recommendation: Silica gel column chromatography using a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the target compound from colored impurities.[2]

Visualization: Workflow for Decolorization

Decolorization_Workflow Crude_Product Crude, Colored Product Dissolve Dissolve in Hot Solvent Crude_Product->Dissolve Add_Carbon Add Activated Carbon Dissolve->Add_Carbon Hot_Filtration Hot Filtration Add_Carbon->Hot_Filtration Crystallize Cool and Crystallize Hot_Filtration->Crystallize Pure_Product Pure, Colorless Product Crystallize->Pure_Product

Caption: Workflow for removing colored impurities using activated carbon.

Issue 3: Presence of Starting Materials or Isomeric Impurities

Question: My final product is contaminated with unreacted starting materials or isomeric benzoic acids. How can I effectively separate these?

Answer:

The presence of starting materials or isomers indicates either an incomplete reaction or non-selective synthesis. Their structural similarity to the product can make separation by simple crystallization challenging. Acid-base extraction is a powerful technique to exploit the different acidic and basic properties of the components.[3][4][5][6]

Causality Explained: this compound possesses both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This dual functionality allows for its selective extraction into either aqueous acid or aqueous base, depending on the pH, separating it from neutral impurities or from acids and bases of different strengths.

Troubleshooting Protocol: Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral impurities and other acidic or basic byproducts.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). This will protonate and extract any basic impurities into the aqueous layer.

    • Separate the aqueous layer. Repeat the extraction if necessary.

  • Basic Wash (to extract the product):

    • To the remaining organic layer, add a dilute aqueous base (e.g., 1 M NaOH). This will deprotonate the carboxylic acid of your product, forming a water-soluble salt.[7]

    • The product will move into the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the aqueous layer containing the product salt.

  • Isolation of the Product:

    • Cool the aqueous solution from the previous step in an ice bath.

    • Carefully acidify the solution with a dilute acid (e.g., 1 M HCl) until the product precipitates out.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Visualization: Acid-Base Extraction Scheme

Acid_Base_Extraction cluster_0 Organic Phase (e.g., Ether) cluster_1 Aqueous Phase Crude Crude Mixture (Product, Neutral Impurities, Basic Impurities) Organic_After_Acid Organic Layer (Product, Neutral Impurities) Crude->Organic_After_Acid Add 1M HCl Aqueous_Acid Aqueous Layer (Protonated Basic Impurities) Crude->Aqueous_Acid Add 1M HCl Neutral_Impurities Neutral Impurities Organic_After_Acid->Neutral_Impurities Add 1M NaOH Aqueous_Base Aqueous Layer (Product Salt) Organic_After_Acid->Aqueous_Base Add 1M NaOH Precipitate Precipitated Product Aqueous_Base->Precipitate Add 1M HCl Pure_Product Pure Product Precipitate->Pure_Product Filter & Dry

Caption: Separation scheme using acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The melting point is a key indicator of purity. For this compound, reported melting points can vary slightly. Some sources indicate a melting point of 131-132°C, while others report it as >202°C with sublimation[8]. It is crucial to consult the certificate of analysis for your specific batch or a reliable chemical database. A broad melting range typically suggests the presence of impurities.

Q2: Is this compound thermally stable?

Yes, the compound is generally stable under normal handling and storage conditions.[9] However, prolonged exposure to high temperatures, especially during distillation or drying, should be avoided to prevent potential degradation. Thermal decomposition may generate hazardous gases such as carbon oxides, hydrogen fluoride, and nitrogen oxides.[9]

Q3: What are the typical solubility properties of this compound?

This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[10] Its solubility in water is generally low but increases significantly in acidic or basic aqueous solutions due to salt formation. For example, the related compound 2-amino-5-fluorobenzoic acid has a solubility of approximately 0.25 mg/ml in PBS (pH 7.2).[10]

Q4: Can I use distillation for purification?

While the compound has a predicted boiling point of 296.6±40.0 °C[8], distillation is generally not the preferred method of purification due to the high temperature required, which poses a risk of decomposition. Sublimation, which occurs at a lower temperature, may be a viable option for small-scale purification.

Q5: What are common impurities that I should be aware of?

Common impurities can include:

  • Starting materials: Depending on the synthetic route, these could be substituted toluenes or other benzoic acid derivatives.

  • Isomeric byproducts: Incomplete regioselectivity during synthesis can lead to other isomers of aminotrifluoromethylbenzoic acid.

  • Reaction byproducts: Side reactions can generate a variety of impurities. For instance, in syntheses involving hydrolysis of a nitrile, incomplete hydrolysis could leave behind the corresponding amide.

Q6: Are there any specific safety precautions I should take?

Yes, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

References

Technical Support Center: Synthesis of 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-6-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, is most commonly achieved through a directed ortho-metalation (DoM) strategy. This approach, while powerful, is sensitive to reaction conditions and can lead to a variety of side products that complicate purification and reduce yields. A typical synthetic route commences with the readily available 3-(trifluoromethyl)aniline, proceeds through N-protection, directed lithiation, carboxylation, and a final deprotection step. Understanding the intricacies of each step is paramount to success.

Overall Synthetic Pathway

Synthetic_Pathway A 3-(Trifluoromethyl)aniline B N-Boc-3-(trifluoromethyl)aniline A->B Boc₂O, Base C 2-Lithio-1-(N-Boc-amino)- 3-(trifluoromethyl)benzene B->C s-BuLi or n-BuLi, THF, -78 °C D N-Boc-2-amino-6-(trifluoromethyl)benzoic acid C->D 1. CO₂ (g) 2. H₃O⁺ quench E This compound D->E Acid (e.g., TFA or HCl) caption Figure 1. Common synthetic route to this compound.

Caption: Figure 1. Common synthetic route to this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise at each stage of the synthesis, providing their probable causes and actionable solutions.

Step 1: N-Boc Protection of 3-(Trifluoromethyl)aniline

Question: My N-Boc protection of 3-(trifluoromethyl)aniline is incomplete, and I observe significant amounts of starting material and di-Boc protected aniline. What is causing this and how can I fix it?

Answer:

Incomplete protection is typically due to insufficient reagent stoichiometry or suboptimal reaction conditions. The formation of a di-Boc side product, while less common for anilines, can occur with a large excess of di-tert-butyl dicarbonate (Boc₂O) and a strong base.

Probable Causes & Solutions:

Cause Explanation Solution
Insufficient Boc₂O The stoichiometry of Boc₂O to the aniline is critical. Using less than a molar equivalent will naturally lead to incomplete conversion.Use a slight excess of Boc₂O (1.1-1.2 equivalents) to drive the reaction to completion.
Weak Base or Incorrect Solvent A suitable base is required to deprotonate the aniline, facilitating its nucleophilic attack on Boc₂O. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).Ensure your base is of good quality and used in at least stoichiometric amounts. If the reaction is sluggish, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.
Low Reaction Temperature While the reaction is often performed at room temperature, low temperatures can slow the reaction rate, leading to incomplete conversion within a standard timeframe.If the reaction is not complete after several hours, gentle heating (40-50 °C) can be applied to increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Formation of Di-Boc Product A large excess of Boc₂O and a highly reactive base can lead to the formation of the di-protected aniline.Avoid using a large excess of Boc₂O. If di-Boc product is observed, reduce the amount of Boc₂O to near stoichiometry and consider a milder base.
Step 2: Directed ortho-Metalation (Lithiation)

Question: Upon quenching my lithiation reaction with an electrophile, I am not getting my desired product. Instead, I am recovering my starting N-Boc-3-(trifluoromethyl)aniline. What went wrong?

Answer:

This is a classic issue in directed ortho-metalation and points to a failure in the deprotonation of the aromatic ring. The N-Boc group is a moderately strong directing group, but the reaction is highly sensitive to conditions.

Probable Causes & Solutions:

Cause Explanation Solution
Inactive Lithiating Agent n-Butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are pyrophoric and moisture-sensitive. Improper storage or handling can lead to a decrease in their molarity.Always use freshly titrated or newly purchased butyllithium. Store it under an inert atmosphere (argon or nitrogen) and handle it with care using proper syringe techniques.
Insufficient Equivalents of Lithiating Agent Directed ortho-metalation of N-protected anilines often requires more than two equivalents of the lithiating agent. The first equivalent deprotonates the N-H proton of the carbamate, and the second is required for the ortho C-H deprotonation.Use at least 2.2 equivalents of s-BuLi or n-BuLi. Some protocols may even call for a larger excess to ensure complete lithiation.
Reaction Temperature Too High The lithiated intermediate is unstable at higher temperatures. If the temperature rises above -70 °C, the intermediate can decompose, leading to the recovery of the starting material upon workup.Maintain a strict low-temperature profile (typically -78 °C) throughout the lithiation and quenching steps. Use a cryostat or a dry ice/acetone bath.
Presence of Protic Impurities Any trace amounts of water or other protic solvents in your reaction vessel or reagents will quench the butyllithium, preventing the desired deprotonation.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

Expert Insight: The choice between n-BuLi and s-BuLi can be critical. s-BuLi is more reactive and can sometimes lead to higher yields and faster reaction times, but it is also less stable. If you are experiencing issues with n-BuLi, a carefully controlled experiment with s-BuLi may be beneficial.

Step 3: Carboxylation and Workup

Question: My main impurity is the isomeric 2-amino-4-(trifluoromethyl)benzoic acid. How is this formed and how can I prevent it?

Answer:

The formation of the 2,4-isomer is a result of lithiation at the other ortho position to the trifluoromethyl group. While the N-Boc group is the primary directing group, the trifluoromethyl group can also influence the regioselectivity of the deprotonation.

Probable Causes & Solutions:

Cause Explanation Solution
Thermodynamic vs. Kinetic Control The relative acidity of the protons at the C2 and C4 positions can influence the site of lithiation. Prolonged reaction times or higher temperatures can favor the formation of the thermodynamically more stable lithiated species, which may not be the desired one.Perform the lithiation at a low temperature (-78 °C) and for a controlled period (typically 1-2 hours) to favor the kinetically controlled product. The N-Boc group's directing effect is generally kinetically favored.
Choice of Lithiating Agent The steric bulk of the lithiating agent can influence the site of deprotonation.Experiment with both n-BuLi and s-BuLi. The bulkier s-BuLi may show a different selectivity profile.
Quenching with CO₂ The method of introducing carbon dioxide can affect the product distribution. Inefficient quenching can lead to side reactions.Ensure rapid and efficient quenching of the lithiated intermediate. This can be achieved by pouring the reaction mixture onto a large excess of freshly crushed dry ice or by bubbling dry CO₂ gas through the solution at low temperature.

Question: After workup, I have a significant amount of 3-(trifluoromethyl)aniline. What is the cause of this side product?

Answer:

The presence of 3-(trifluoromethyl)aniline suggests either decarboxylation of the final product during workup or a side reaction during the carboxylation step.

Probable Causes & Solutions:

Cause Explanation Solution
Decarboxylation during Deprotection Strong acidic conditions and elevated temperatures during the Boc deprotection step can lead to the loss of the carboxylic acid group. Anthranilic acids are known to undergo decarboxylation under harsh conditions.[1]Use milder conditions for the Boc deprotection. Trifluoroacetic acid (TFA) in DCM at room temperature is often sufficient. If using HCl, perform the reaction at a lower temperature and for a shorter duration.
Incomplete Carboxylation and Premature Deprotection If the carboxylation is incomplete, the unreacted lithiated intermediate will be protonated during the acidic workup, regenerating N-Boc-3-(trifluoromethyl)aniline. If the workup is sufficiently acidic, this can be deprotected to 3-(trifluoromethyl)aniline.Ensure efficient quenching with CO₂ as described above. A prolonged reaction with CO₂ at low temperatures can improve the carboxylation yield.
Step 4: Deprotection

Question: I am observing incomplete deprotection, with residual N-Boc-2-amino-6-(trifluoromethyl)benzoic acid in my final product. How can I ensure complete removal of the Boc group?

Answer:

Incomplete deprotection is a common issue and is usually related to the reaction conditions or the stability of the protecting group in the chosen acidic medium.

Probable Causes & Solutions:

Cause Explanation Solution
Insufficient Acid or Reaction Time The Boc group is cleaved by acid, but if the acid concentration is too low or the reaction time is too short, the deprotection may be incomplete.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Steric Hindrance The bulky trifluoromethyl group ortho to the N-Boc group may sterically hinder the approach of the acid, slowing down the deprotection.Consider using a stronger acid system, such as 4M HCl in dioxane, or increasing the reaction temperature slightly. However, be mindful of the potential for decarboxylation at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to distinguish between the desired this compound and the isomeric side product, 2-amino-4-(trifluoromethyl)benzoic acid?

A1: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating these isomers. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acidic modifier like formic acid or trifluoroacetic acid will typically provide baseline separation.[2][3][4] The two isomers will have distinct retention times due to differences in their polarity and interaction with the stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for unambiguous identification. The coupling patterns of the aromatic protons will be different for each isomer. For the 2,6-isomer, you would expect to see a characteristic set of coupled aromatic protons, whereas the 2,4-isomer will show a different splitting pattern. ¹⁹F NMR can also be a powerful tool to distinguish between the isomers, as the chemical shift of the CF₃ group will be sensitive to its position on the aromatic ring.

Q2: I am concerned about the potential for hydrolysis of the trifluoromethyl group. Under what conditions is this likely to occur?

A2: The trifluoromethyl group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under harsh acidic or basic conditions, particularly at elevated temperatures.[5][6][7] For the synthesis of this compound, this is most likely to be a concern during a prolonged or high-temperature basic workup or a very harsh acidic deprotection step. To avoid this, use moderate pH conditions and avoid excessive heating during workup and purification.

Q3: Can I purify the final product by recrystallization?

A3: Yes, recrystallization can be an effective method for purifying this compound, provided the levels of isomeric impurities are not excessively high. A common solvent system for recrystallization of aminobenzoic acids is an ethanol/water or isopropanol/water mixture. The crude product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes turbid. Upon slow cooling, the purified product should crystallize out. The effectiveness of recrystallization for removing the 2,4-isomer will depend on the relative solubilities of the two isomers in the chosen solvent system. It is advisable to analyze the purity of the recrystallized material by HPLC.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The most significant hazards are associated with the use of butyllithium reagents, which are pyrophoric and react violently with water.[8] Always handle butyllithium under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. The quenching of the reaction with dry ice or CO₂ gas should be done cautiously to avoid rapid gas evolution and splashing. Additionally, 3-(trifluoromethyl)aniline is a toxic substance and should be handled in a well-ventilated fume hood with appropriate PPE.

Analytical Protocols and Data

Illustrative HPLC Method for Isomer Separation
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The more polar 2-amino-4-(trifluoromethyl)benzoic acid is expected to elute before the this compound.

Expected NMR Characteristics
  • ¹H NMR: The aromatic region is key. The 2,6-isomer will show a distinct set of three coupled protons. The 2,4-isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ due to the different substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing the amino, carboxyl, and trifluoromethyl groups, will be different for each isomer.

  • ¹⁹F NMR: This is a very sensitive technique for fluorinated compounds. Each isomer will exhibit a singlet for the CF₃ group at a unique chemical shift.

Workflow for Side Product Identification and Mitigation

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, LC-MS, NMR) Impurity_Detected Major Impurity Identified? Start->Impurity_Detected SM Starting Material (3-(trifluoromethyl)aniline or N-Boc protected) Impurity_Detected->SM Yes Isomer Isomeric Product (2-amino-4-(trifluoromethyl)benzoic acid) Impurity_Detected->Isomer Yes Decarbox Decarboxylated Product (3-(trifluoromethyl)aniline) Impurity_Detected->Decarbox Yes Other Other Impurities Impurity_Detected->Other Yes End Purify Product (Recrystallization or Chromatography) Impurity_Detected->End No SM_Action Action: - Check lithiation conditions (reagents, temp, equivalents) - Ensure complete carboxylation - Ensure complete deprotection SM->SM_Action Isomer_Action Action: - Optimize lithiation time and temperature - Screen different lithiating agents - Improve CO₂ quenching Isomer->Isomer_Action Decarbox_Action Action: - Use milder deprotection conditions (acid, temp) - Optimize workup pH and temperature Decarbox->Decarbox_Action Other_Action Action: - Characterize by MS and NMR - Consider hydrolysis or other side reactions Other->Other_Action SM_Action->End Isomer_Action->End Decarbox_Action->End Other_Action->End caption Figure 2. Logical workflow for identifying and addressing common impurities.

Caption: Figure 2. Logical workflow for identifying and addressing common impurities.

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide on how to increase the solubility of 2-amino-6-(trifluoromethyl)benzoic acid in water.

Welcome to the technical support guide for this compound. This resource, designed for researchers, chemists, and formulation scientists, provides in-depth answers, troubleshooting advice, and validated protocols to address solubility challenges encountered during your experiments. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the fundamental "why" behind each technique.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The limited aqueous solubility of this compound stems from a combination of structural features that create a delicate balance between hydrophilic and hydrophobic properties.

  • Hydrophobic Framework: The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic.

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group and is highly lipophilic.[1] Its presence significantly increases the molecule's hydrophobicity, leading to unfavorable interactions with polar water molecules and limited solubility.[1][2]

  • Amphoteric Nature: The molecule contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂).[3] At or near its isoelectric point (the pH at which the net charge is zero), the molecule exists predominantly in a neutral or zwitterionic form, which minimizes interactions with water and results in the lowest solubility.

Q2: What is the most effective primary strategy for increasing the aqueous solubility of this compound?

A2: The most direct and effective strategy is pH adjustment . Because the molecule is amphoteric, its net charge is highly dependent on the pH of the aqueous medium.[3][4] By shifting the pH away from the isoelectric point, you can force the ionization of either the carboxylic acid or the amino group, forming a much more soluble salt.

  • In Alkaline Conditions (High pH): The carboxylic acid group (-COOH) is deprotonated to form a negatively charged carboxylate salt (-COO⁻). This anionic form is significantly more polar and thus more soluble in water.[3]

  • In Acidic Conditions (Low pH): The amino group (-NH₂) is protonated to form a positively charged ammonium salt (-NH₃⁺). This cationic form is also much more soluble than the neutral molecule.[3]

The predicted pKa for the carboxylic acid group is approximately 3.97.[5] Therefore, adjusting the pH to be at least 1.5 to 2 units above this value (e.g., pH > 6) will ensure near-complete conversion to the soluble carboxylate form.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) Minimal Solubility cluster_high_ph High pH (e.g., pH > 6) low_ph Cationic Form (Soluble Salt) -NH₃⁺ pI Zwitterionic/Neutral Form (Poorly Soluble) -NH₂ and -COOH low_ph->pI Add Base (Increase pH) pI->low_ph Add Acid (Decrease pH) high_ph Anionic Form (Soluble Salt) -COO⁻ pI->high_ph Add Base (Increase pH) high_ph->pI Add Acid (Decrease pH)

Caption: pH-dependent ionization and solubility of this compound.

Q3: Besides pH, can co-solvents be used to improve solubility?

A3: Yes, using water-miscible organic co-solvents is a very common and effective secondary strategy.[6] Co-solvents work by reducing the overall polarity of the solvent system (water), making it more favorable for dissolving hydrophobic compounds.[7]

The selection of a co-solvent depends on the requirements of your experiment (e.g., cell compatibility, analytical method). For poorly soluble drugs, co-solvents can increase solubility significantly.[8]

Co-SolventTypical Starting Concentration (% v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 5 - 20%Excellent solubilizing power; can have physiological effects in biological assays.[9]
Ethanol (EtOH) 10 - 30%Commonly used and biocompatible at low concentrations; less potent than DMSO.[6][9]
Propylene Glycol (PG) 10 - 40%Common pharmaceutical excipient; useful for in vivo formulations.[6]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity; often used in drug formulations.

Causality: The co-solvent disrupts the hydrogen bonding network of water. This creates a "less polar" microenvironment that can more easily accommodate the hydrophobic trifluoromethyl group and aromatic ring of the solute, thereby increasing solubility.[7]

Q4: Are there any advanced techniques for more challenging applications?

A4: For applications requiring very high concentrations or for in vivo delivery, more advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise.

  • Complexation: Using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can significantly increase aqueous solubility. The hydrophobic drug molecule becomes encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility.[10]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[8] Methods like hot-melt extrusion or spray drying can create amorphous solid dispersions, which have a higher apparent solubility and faster dissolution rate than the crystalline form.

  • Salt Formation: While pH adjustment creates a salt in situ, you can also isolate a stable, solid salt form of the compound (e.g., a sodium or hydrochloride salt). This pre-formed salt will typically have much higher intrinsic solubility and faster dissolution than the free acid/base form.[11][12]

Troubleshooting Guide & Field Insights

This section addresses common problems encountered in the lab, providing explanations and actionable solutions.

G start Start: Compound is Poorly Soluble is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Primary Strategy: Adjust pH to > 6 (base) or < 2 (acid). Prepare a concentrated stock. is_ionizable->ph_adjust Yes cosolvent Secondary Strategy: Use a co-solvent (DMSO, EtOH). Start at 10% v/v. is_ionizable->cosolvent No / pH adjustment is insufficient precip_dilute Does it precipitate upon dilution in neutral buffer? ph_adjust->precip_dilute final_conc Solution: Keep final concentration below the neutral pH solubility limit. precip_dilute->final_conc Yes no_precip Success: Compound remains soluble. precip_dilute->no_precip No precip_cosolvent Does it precipitate upon aqueous dilution? cosolvent->precip_cosolvent precip_cosolvent->no_precip No increase_cosolvent Solution: Increase co-solvent % in final solution or try a different co-solvent. precip_cosolvent->increase_cosolvent Yes

Caption: Troubleshooting workflow for solubilizing this compound.

  • Issue: "My compound dissolves in NaOH solution, but it crashes out when I add it to my neutral pH 7.4 cell culture media."

    • Causality: This is expected behavior and confirms the pH-dependent solubility of your compound. The highly soluble anionic salt you prepared reverts to the poorly soluble neutral form when the pH is lowered to 7.4 by the buffer.

    • Solution: Ensure the final concentration of your compound in the media is below its intrinsic solubility at pH 7.4. You may need to prepare a more concentrated stock solution in your alkaline buffer so that the dilution factor is large enough to keep the final concentration low. Alternatively, consider if a small amount of co-solvent (e.g., a final concentration of 0.5% DMSO) is permissible in your assay to keep the compound in solution.

  • Issue: "I am using a co-solvent, but my results are inconsistent."

    • Causality: Co-solvents can have physiological effects, and even small variations in the final co-solvent concentration can impact biological assays. Furthermore, if not mixed properly, localized precipitation can occur.

    • Solution: Implement a strict protocol for preparing your solutions. Always add the small volume of drug-in-co-solvent stock to the larger volume of aqueous buffer while vortexing to ensure rapid and complete mixing. Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent without the drug, to account for any effects of the solvent itself.

  • Issue: "I need to prepare a 10 mM solution, but none of these methods are working."

    • Causality: You may be exceeding the thermodynamic solubility limit of the compound under your chosen conditions. Every compound has a maximum solubility in a given solvent system.

    • Solution: A combination of techniques is the next logical step. Try preparing your 10 mM solution in a co-solvent/water mixture (e.g., 20% DMSO) and then adjusting the pH with a base like NaOH. The combined effect of reduced solvent polarity and ionization can achieve higher concentrations than either method alone. If this is still insufficient, advanced methods like cyclodextrin complexation may be required.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility Profile

Objective: To quantify the equilibrium solubility of this compound across a range of pH values.

Methodology (Shake-Flask Method):

  • Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10).

  • Add Excess Compound: Dispense 1 mL of each buffer into separate 2 mL vials. Add an excess amount of solid this compound to each vial. A visible amount of undissolved solid should remain at the bottom.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) as a function of the final measured pH of each buffer after equilibration.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution (Sodium Salt)

Objective: To prepare a clear, usable aqueous stock solution of the compound for downstream experiments by forming its sodium salt.

Materials:

  • This compound (MW: 205.14 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

Methodology:

  • Weigh Compound: Weigh out 20.51 mg of this compound (for a final volume of 10 mL).

  • Add Water: Add the solid to a 15 mL conical tube and add approximately 8 mL of high-purity water. The compound will not dissolve and will form a slurry.

  • Add Base: While stirring or vortexing, slowly add 1.0 M NaOH solution dropwise. Use a micropipette to add approximately 105 µL (a 1.05 molar equivalent).

  • Ensure Dissolution: Continue stirring. The solid should completely dissolve as the soluble sodium salt is formed. If some solid remains, add additional 1 M NaOH in 2 µL increments until a clear solution is obtained.

  • pH Check: Use a calibrated pH meter to check the final pH of the solution. It should be well above 6.0.

  • Adjust Volume: Once fully dissolved, quantitatively transfer the solution to a 10 mL volumetric flask and add water to the mark to reach a final volume of 10 mL.

  • Storage: Filter the final solution through a 0.22 µm filter into a clean storage vial. Store as recommended for your compound, often at 2-8°C or -20°C, protected from light.[5][13]

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-amino-6-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. This compound is a valuable building block, but its electronic properties—specifically the strongly electron-withdrawing trifluoromethyl (-CF₃) group—render the amino group poorly nucleophilic, complicating many standard catalytic protocols.[1]

This document provides in-depth, experience-driven troubleshooting advice and FAQs to help you refine your reaction conditions, optimize catalyst loading, and achieve robust, reproducible results.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: Why is my reaction showing low or no conversion, even when using a standard catalyst loading (1-3 mol%)?

A1: This is a common issue stemming directly from the substrate's electronic nature. The -CF₃ group significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the 2-amino group.[1] This makes key steps in many catalytic cycles, such as C-N bond formation in Buchwald-Hartwig aminations, kinetically challenging.

  • Primary Cause: Reduced substrate reactivity. Standard catalyst systems may not be active enough to overcome the high activation energy barrier associated with this electron-deficient aniline.[1]

  • Secondary Cause: Suboptimal ligand choice. The ligand is arguably the most critical component for activating challenging substrates. A generic ligand like PPh₃ is often insufficient.

  • Recommended Solutions:

    • Switch to Modern Ligands: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed to accelerate the rate-limiting steps (oxidative addition and reductive elimination) in palladium-catalyzed cross-couplings involving difficult substrates.[1]

    • Utilize a Well-Defined Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined, air-stable precatalyst (e.g., an XPhos-based G3 or G4 precatalyst). This ensures a consistent and reliable generation of the active catalyst, leading to more reproducible outcomes.[1][2]

    • Employ a Strong, Non-Nucleophilic Base: The N-H bond of your substrate is less acidic than in electron-rich anilines. A strong base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often required to efficiently deprotonate the amine for the catalytic cycle to proceed.[1]

Q2: My reaction starts but then stalls, or I observe significant catalyst decomposition (e.g., formation of palladium black). What is happening?

A2: Reaction stalling or catalyst decomposition points to catalyst deactivation. The active catalytic species, typically a Pd(0) complex, is sensitive and can be compromised by several factors.

  • Primary Cause: Oxygen Contamination. Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[1] Even trace amounts can lead to oxidation and irreversible deactivation, observed as the precipitation of palladium black.

  • Secondary Cause: Solvent Impurities or Incompatibility. Solvents are not inert participants; they can influence catalyst stability and activity.[3][4] Water content can be particularly problematic in some C-N couplings, while solvent impurities can act as catalyst poisons.[2][3] The carboxylic acid moiety of the substrate could also potentially coordinate to the metal center, altering its stability or activity.

  • Recommended Solutions:

    • Ensure a Rigorously Inert Atmosphere: Use standard air-sensitive techniques.[5] This includes using dry, degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1][6]

    • Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required.[2]

    • Temperature Control: Avoid excessive temperatures. While heat can increase reaction rates, it can also accelerate catalyst decomposition pathways.[2] Determine the minimum temperature required for efficient conversion through optimization experiments.

Q3: I've increased my catalyst loading to >5 mol%, but the yield has not improved. What should I investigate next?

A3: Simply increasing the catalyst loading is often not a cost-effective or scientifically sound solution.[7] If a high loading doesn't solve the problem, it indicates that another parameter is the limiting factor. Excessive catalyst can even promote side reactions.[8]

  • Primary Cause: The catalytic system (palladium source + ligand + base + solvent) is fundamentally mismatched for the substrate. The turnover-limiting step is so slow that adding more catalyst has a negligible effect.

  • Recommended Solutions:

    • Systematic Parameter Screening: Do not optimize one parameter in isolation. The interplay between ligand, base, solvent, and temperature is critical.[7][9] A Design of Experiments (DoE) approach or a simple parallel screen can efficiently identify a more effective combination.[9] High-throughput screening is a powerful tool for this purpose.[10][11]

    • Re-evaluate Ligand Choice: This is the most impactful variable to screen. Test different classes of ligands, including N-heterocyclic carbenes (NHCs), which can offer different reactivity profiles and greater stability.[1]

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically alter reaction outcomes.[12] Test a range of solvents such as toluene, dioxane, THF, and DMF.[13]

Q4: How do I manage the dual functionality of the amino and carboxylic acid groups? Could the carboxylate be interfering?

A4: Yes, the carboxylic acid group can participate in the reaction. As a carboxylate anion (formed in the presence of base), it is a potential coordinating species. This coordination to the palladium center could inhibit the catalyst by occupying a coordination site needed for the catalytic cycle.

  • Primary Cause: Lewis basicity of the carboxylate group interfering with the Lewis acidic metal center.

  • Recommended Solutions:

    • Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and reduces the coordinating ability of that functional group, simplifying the reactive system. The ester can be hydrolyzed post-coupling.

    • Base Stoichiometry: Carefully control the amount of base used. You need enough to deprotonate the amine (and potentially the carboxylic acid) but an excessive amount might promote side reactions or catalyst inhibition. Titrate the base to find the optimal amount.

    • Ligand Selection: Certain ligands that form very stable, well-defined coordination spheres around the palladium may be less susceptible to interference from the carboxylate group.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for reactions with this compound?

A good starting point for initial screening is typically between 1-2 mol% for the palladium precatalyst and a 1:1.2 to 1:2 ratio of Pd:ligand.[7] If you observe low conversion, it is often more productive to optimize other reaction parameters (ligand, base, temperature) before significantly increasing the catalyst loading.

Q2: Which class of ligands is most effective for this type of electron-deficient substrate?

For palladium-catalyzed reactions like Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are the gold standard for electron-deficient anilines.[1] Specifically, biarylphosphine ligands from the Buchwald portfolio (e.g., XPhos, RuPhos, SPhos, BrettPhos) are highly recommended.[1] Their steric bulk promotes the reductive elimination step, while their electron-donating ability facilitates the oxidative addition step.

Q3: What are the best practices for setting up a catalyst optimization screen?

Effective screening involves systematically varying key parameters.[14][15]

  • Select a diverse set of ligands: Include several biarylphosphines and perhaps an NHC-based system.

  • Screen a few key bases: Typically NaOtBu, KOtBu, and a milder carbonate or phosphate base (e.g., K₃PO₄).

  • Test a small number of reliable solvents: Toluene, Dioxane, and THF are common starting points.

  • Use a parallel reactor format: This allows you to run multiple experiments simultaneously under identical heating and stirring conditions, ensuring the data is comparable.[11]

  • Monitor reactions at key time points: Use analytical techniques like LC-MS or GC to track the consumption of starting material and formation of the product, which provides kinetic information.[16][17]

Q4: How can I confirm my catalyst is the issue and not other reagents?

Run a control reaction with a more "ideal" substrate. For example, if you are performing a Buchwald-Hartwig amination, try coupling your aryl halide with a more nucleophilic amine like aniline or morpholine under the same conditions. If that reaction proceeds smoothly, it strongly suggests that the issue lies with the low reactivity of the this compound and that your catalytic system needs to be tailored specifically for this challenging substrate.

Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst Screening

The following table provides suggested starting points for a screening protocol for a Buchwald-Hartwig amination involving this compound and a generic aryl bromide.

ParameterRecommended Range / OptionsRationale
Pd Precatalyst 1-2 mol% (e.g., XPhos Pd G3)Well-defined precatalysts provide reliable generation of the active Pd(0) species.[1]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are proven to be effective for electron-deficient anilines.[1]
Base NaOtBu, KOtBu, K₃PO₄ (2.0-2.5 equiv.)Strong, non-nucleophilic bases are needed to deprotonate the weakly acidic N-H bond.[1]
Solvent Toluene, 1,4-Dioxane (Anhydrous, Degassed)Common, reliable solvents for cross-coupling. Their different properties can impact results.[3][4]
Temperature 80-110 °CA balance between providing sufficient thermal energy and preventing catalyst decomposition.[2]
Concentration 0.1 - 0.5 M (relative to limiting reagent)Affects reaction kinetics; should be kept consistent across screening experiments.
Experimental Protocol: Small-Scale Catalyst Screening

This protocol describes the setup for a single reaction vial in a parallel screening array.

  • Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.012 mmol, 1.2 mol%) to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 2.0 mmol), the limiting aryl halide (1.0 mmol), and this compound (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a pre-heated parallel synthesis block set to the desired temperature (e.g., 100 °C).

  • Execution: Begin vigorous stirring.

  • Monitoring: After set time points (e.g., 1h, 4h, 18h), take a small aliquot from the reaction mixture under an inert atmosphere, quench it, dilute it, and analyze by LC-MS to determine the conversion rate.[16][18]

Visualizations

Diagram 1: Troubleshooting Workflow

G start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) check_catalyst->sol_ligand No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes sol_temp Optimize Temperature (Screen 80-120 °C) check_conditions->sol_temp No sol_inert Ensure Rigorous Inert Atmosphere check_reagents->sol_inert No sol_base Use Stronger Base (e.g., NaOtBu) sol_ligand->sol_base sol_precatalyst Use Well-Defined Precatalyst (G3/G4) sol_base->sol_precatalyst sol_purity Use Anhydrous, Degassed Solvents & High-Purity Starting Materials sol_inert->sol_purity sol_solvent Screen Solvents (Toluene, Dioxane) sol_temp->sol_solvent

Caption: A decision tree for troubleshooting low-yielding reactions.

Diagram 2: Interdependent Reaction Parameters

G Catalyst Catalyst (Loading, Precursor) Ligand Ligand (Sterics, Electronics) Catalyst->Ligand Base Base (Strength, Type) Catalyst->Base Ligand->Base Solvent Solvent (Polarity, Coordination) Ligand->Solvent Substrate Substrate (Electronics, Sterics) Substrate->Catalyst Base->Solvent Temperature Temperature Base->Temperature Solvent->Substrate Solvent->Temperature Temperature->Catalyst Temperature->Substrate

Caption: Key parameters influencing catalyst optimization.

References

Preventing decomposition of 2-amino-6-(trifluoromethyl)benzoic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-6-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions and ensure the success of your synthetic endeavors.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, prized for the introduction of the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, its unique structure, with an ortho-amino group and a strong electron-withdrawing trifluoromethyl group, presents specific stability challenges. The primary mode of decomposition is decarboxylation, particularly under thermal or acidic stress. This guide will provide you with the knowledge and practical strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway is decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group. This reaction is often accelerated by heat and the presence of acids. The amino group, being electron-donating, can facilitate this electrophilic substitution reaction on the aromatic ring.

Q2: At what temperatures does significant decomposition occur?

A2: While precise decomposition temperatures can be influenced by the solvent, pH, and presence of other reagents, it is advisable to avoid prolonged heating of this compound in solution, especially above 80 °C. For reactions requiring elevated temperatures, the use of protecting groups is strongly recommended.

Q3: How does the trifluoromethyl group affect the stability of the molecule?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects. Firstly, it increases the acidity of the carboxylic acid. Secondly, it can influence the electron density of the aromatic ring, which plays a role in the mechanism of decarboxylation. Its presence also adds steric hindrance around the amino and carboxylic acid groups, which can affect reaction kinetics.[2]

Q4: Can I perform reactions in acidic media with unprotected this compound?

A4: It is highly discouraged. Acidic conditions, particularly with heating, are known to promote the decarboxylation of aminobenzoic acids. If acidic conditions are necessary for your transformation, both the amino and carboxylic acid groups should be protected.

Q5: What are the best storage conditions for this compound?

A5: To ensure its long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to heat, moisture, and oxygen, which can contribute to degradation over time.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution
Low yield of desired product and formation of 2-(trifluoromethyl)aniline. Decarboxylation of the starting material.- Lower the reaction temperature. - Avoid acidic conditions. - Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester).
Multiple side products observed by LC-MS or TLC. Decomposition and/or side reactions involving the amino group (e.g., oxidation, acylation).- Protect the amino group (e.g., with Boc or Cbz). - Degas solvents and run the reaction under an inert atmosphere to prevent oxidation.
Difficulty in achieving complete conversion in amide coupling reactions. Steric hindrance from the ortho-trifluoromethyl group and the amino group.- Use a more potent coupling reagent suitable for sterically hindered substrates (e.g., HATU, COMU).[3][4] - Consider converting the carboxylic acid to an acyl fluoride for activation.[3][5] - Protect the amino group to reduce its deactivating effect on the carboxylic acid.
Inconsistent reaction outcomes. Degradation of the starting material during storage or handling.- Ensure proper storage conditions (cool, dry, inert atmosphere). - Use freshly purchased or purified material for critical reactions. - Handle the material quickly to minimize exposure to air and moisture.

Protecting Group Strategies

The most robust strategy to prevent the decomposition of this compound is the use of protecting groups. An orthogonal protection scheme, where one group can be removed without affecting the other, offers the greatest synthetic flexibility.[6][7]

Protecting the Amino Group

The nucleophilic amino group can engage in unwanted side reactions. Protecting it as a carbamate is a common and effective strategy.

  • Boc (tert-Butoxycarbonyl) Protection:

    • Advantages: Stable to a wide range of non-acidic conditions, easily removed with mild acids (e.g., TFA in DCM).[8]

    • General Protocol: See Protocol 1.

  • Cbz (Benzyloxycarbonyl) Protection:

    • Advantages: Stable to acidic and basic conditions, removed by hydrogenolysis.[9]

    • General Protocol: See Protocol 2.

Protecting the Carboxylic Acid Group

Protecting the carboxylic acid as an ester prevents decarboxylation and allows for transformations on other parts of the molecule.

  • Methyl or Ethyl Ester Protection:

    • Advantages: Simple to introduce, stable to many reaction conditions. Can be removed by hydrolysis with a base like LiOH or NaOH.

    • General Protocol: See Protocol 3.

Orthogonal Protection Workflow

The following diagram illustrates a typical orthogonal protection strategy, enabling selective functionalization.

OrthogonalProtection Start This compound Protect_NH2 Protect Amino Group (e.g., Boc anahydride) Start->Protect_NH2 Protect_COOH Protect Carboxyl Group (e.g., Fischer Esterification) Protect_NH2->Protect_COOH Protected_Intermediate Fully Protected Intermediate Protect_COOH->Protected_Intermediate Deprotect_COOH Selective Deprotection of Ester (e.g., LiOH) Protected_Intermediate->Deprotect_COOH Functionalize_COOH Functionalize Carboxylic Acid (e.g., Amide Coupling) Deprotect_COOH->Functionalize_COOH Deprotect_NH2 Selective Deprotection of Boc Group (e.g., TFA) Functionalize_COOH->Deprotect_NH2 Functionalize_NH2 Functionalize Amino Group Deprotect_NH2->Functionalize_NH2 Final_Product Final Product Functionalize_NH2->Final_Product AmideCoupling Start Boc-Protected Acid Reaction Reaction Mixture (0°C to RT) Start->Reaction Amine Amine (R-NH2) Amine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction Solvent Anhydrous DMF Solvent->Reaction Product Amide Product Reaction->Product

References

Technical Support Center: HPLC Analysis of 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for the chromatographic analysis of 2-amino-6-(trifluoromethyl)benzoic acid. This molecule, while crucial in many research and development pipelines, presents a common yet frustrating challenge in reversed-phase High-Performance Liquid Chromatography (HPLC): peak tailing .

This guide is structured to function as a direct conversation with you, the scientist at the bench. We will move from foundational understanding to a logical, step-by-step troubleshooting workflow. Our goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions in your method development.

Why Does This Specific Molecule Cause Tailing?

This compound is an amphoteric, zwitterionic compound. It possesses both a basic primary amine (-NH₂) group and an acidic carboxylic acid (-COOH) group. This dual nature is the primary reason for its problematic chromatographic behavior.

The main culprit behind peak tailing in reversed-phase HPLC is the presence of multiple retention mechanisms occurring simultaneously.[1][2] While the primary, desired mechanism is hydrophobic interaction with the C18 stationary phase, unwanted secondary interactions often interfere. For this molecule, the basic amine group is particularly prone to strong ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3][4] These interactions are strong, delay the elution of a portion of the analyte molecules, and result in an asymmetric, tailing peak.

PropertyValue / StructureSignificance for HPLC
Chemical Structure Chemical structure of this compoundContains both a basic amine and an acidic carboxylic acid.
CAS Number 314-46-5[5]Unique identifier.
Molecular Formula C₈H₆F₃NO₂[5]---
Predicted pKa ~3.97[6]This value is critical. It likely corresponds to the carboxylic acid group. The pKa of the anilinic amine is expected to be low as well. Operating the mobile phase near this pH will cause significant peak shape issues.[3][7]

Level 1 Troubleshooting: The Low-Hanging Fruit (Mobile Phase)

We will begin with the most common and easiest-to-remedy causes of peak tailing for this analyte. The vast majority of issues can be resolved by carefully controlling the mobile phase pH.

FAQ 1: My peak for this compound is tailing badly. What is the very first thing I should check?

Answer: The first and most critical parameter to verify is the pH of your mobile phase .

Causality Explained: The ionization state of your analyte is dictated by the mobile phase pH.[7][8] If the mobile phase pH is close to the analyte's pKa (~3.97), you will have a mixture of ionized (charged) and unionized (neutral) forms of the molecule in solution simultaneously.[7][9] These two forms have different retention behaviors, leading to a distorted or split peak. More importantly, at a mid-range pH (e.g., pH 4-7), the primary amine group will be protonated (positively charged, -NH₃⁺), while the silica surface's residual silanol groups will be deprotonated (negatively charged, -SiO⁻).[1][10][11] This leads to a strong secondary ion-exchange interaction, which is a primary cause of severe peak tailing for basic compounds.[12][13]

Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[14] For this zwitterionic compound, you have two primary strategies:

  • Low pH (Recommended Starting Point): Lower the mobile phase pH to between 2.5 and 3.0 .

    • Why it works: At this low pH, the carboxylic acid is fully protonated (neutral), enhancing hydrophobic retention. Crucially, the residual silanol groups on the column are also protonated and thus neutral, which suppresses the unwanted ionic interaction with the (now positively charged) amine group.[1][2][15] This is the most common and effective way to improve peak shape for basic analytes.[10]

  • High pH: Raise the mobile phase pH to >8.

    • Why it works: At high pH, the amine group is deprotonated (neutral), which also prevents the ionic interaction with silanols. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns will dissolve at high pH.[8]

Table 1: Predicted Ionization States vs. Mobile Phase pH
Mobile Phase pHCarboxylic Acid Group (-COOH)Amine Group (-NH₂)Silanol Groups (-SiOH)Expected Peak Shape
2.5 Neutral (COOH) Charged (NH₃⁺) Neutral (SiOH) Good (Recommended)
4.0 (Near pKa) Mixed (COOH / COO⁻)Charged (NH₃⁺)Partially Charged (SiO⁻)Poor / Split / Tailing
7.0 Charged (COO⁻)Charged (NH₃⁺)Charged (SiO⁻)Very Poor (Severe Tailing)
9.0 Charged (COO⁻)**Neutral (NH₂) **Charged (SiO⁻)Good (Requires pH-stable column)
FAQ 2: I've lowered the pH to 2.7 with formic acid, but the tailing is still not perfect (Asymmetry Factor > 1.2). What's next?

Answer: Your next step is to evaluate your mobile phase buffering and composition.

Causality Explained: While adding an acid like formic or trifluoroacetic acid (TFA) lowers the pH, it may not provide sufficient buffering capacity .[2] A stable, consistent pH is essential for reproducible retention times and symmetric peaks.[9] Furthermore, the choice of acid or buffer can itself influence secondary interactions. TFA, for instance, can act as an ion-pairing agent, masking silanol sites and improving peak shape for basic compounds.[16] The concentration of the buffer is also key; higher concentrations can increase the ionic strength of the mobile phase and help mask residual silanol activity.[10][15]

Solutions:

  • Introduce a Proper Buffer: Instead of just 0.1% formic acid, use a true buffer system like 10-25 mM potassium phosphate or ammonium formate, carefully adjusted to your target pH (e.g., 2.7).[2][15] Ensure the buffer is soluble in your organic modifier.

  • Increase Buffer Concentration: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM). This can help saturate active sites on the column.[10]

  • Use an Additive: For difficult cases, a small amount of an ion-pairing agent or a competing base can be effective.

    • Trifluoroacetic Acid (TFA): Using 0.05-0.1% TFA instead of formic acid often yields sharper peaks for bases due to its ion-pairing capabilities and stronger acidity.[14][16]

    • Sacrificial Base (Advanced): In some older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with active silanol sites.[10] However, this is less common with modern, high-purity columns.

Level 2 Troubleshooting: The Hardware & Column Chemistry

If mobile phase optimization alone does not solve the problem, it's time to investigate the stationary phase and the physical HPLC system.

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a logical flow for diagnosing and solving peak tailing issues when mobile phase adjustments are insufficient.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.2) CheckColumn Q: Is the column old or known to be in poor condition? Start->CheckColumn ColumnType Q: Is the column a modern, end-capped, high-purity silica column? CheckColumn->ColumnType No Sol_Flush Action: Perform column flush protocol. If no improvement, replace column. CheckColumn->Sol_Flush Yes SystemCheck Q: Does tailing persist with a new, high-quality column? ColumnType->SystemCheck Yes Sol_SwitchColumn Action: Switch to a base-deactivated or polar-embedded column. ColumnType->Sol_SwitchColumn No Sol_SystemMaint Action: Check for system dead volume (fittings, tubing). Clean frits and filters. SystemCheck->Sol_SystemMaint Yes Sol_Advanced Action: Consider sample overload or alternative chromatography (HILIC). SystemCheck->Sol_Advanced No (Problem Solved)

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

FAQ 3: I'm using a low pH buffer, but the peak shape is still poor. Could it be my column?

Answer: Absolutely. The column is the heart of the separation, and its chemistry and condition are paramount.

Causality Explained: Peak tailing is often a direct result of strong interactions between the analyte and the stationary phase.[4] Two factors are at play:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components that create new active sites. The column bed can also develop voids, leading to band broadening and tailing.[17]

  • Column Chemistry: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic, metal-containing silanol groups that are highly reactive towards basic analytes. Modern "Type B" silica is much higher in purity and has less silanol activity. Furthermore, a process called end-capping is used to chemically block most of the unreacted silanols, but this process is never 100% complete.[1][18] For a challenging compound like this, a standard end-capped column may still not be inert enough.

Solutions:

  • Use a High-Quality, Base-Deactivated Column: Select a modern column specifically designed for analyzing basic compounds. Look for columns described as "base-deactivated," "high-purity silica," or those with a polar-embedded phase. These columns have minimal accessible silanol groups.[3][17]

  • Try an Alternative Stationary Phase: If a C18 is not working, consider a phenyl-hexyl phase. The pi-pi interactions offered by the phenyl ring can provide a different selectivity and may reduce silanol interactions.[19]

  • Perform Column Regeneration: Before replacing the column, attempt to clean it according to the manufacturer's instructions. A generic flush protocol is provided below.

FAQ 4: I'm using a brand new, high-quality column and an optimized mobile phase, but I still see some tailing on all my peaks. What else could be wrong?

Answer: If all peaks in your chromatogram are tailing, the issue is likely extracolumn band broadening, also known as a system issue.

Causality Explained: Peak broadening and tailing can be introduced by "dead volume" in the flow path outside of the column.[3] This can be caused by poorly made connections, using tubing with an unnecessarily large internal diameter (ID), or a partially blocked frit or filter.[12][15]

Solutions:

  • Check All Fittings: Remake all connections between the injector and the detector, ensuring the tubing is bottomed out in the port before tightening the ferrule.

  • Minimize Tubing Length and ID: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect the components of your HPLC.

  • Check for Blockages: A sudden increase in system pressure alongside peak tailing often points to a clog. Systematically loosen fittings to isolate the source of the backpressure. A blocked guard column or inline filter is a common culprit.

Level 3 Troubleshooting: Advanced & Alternative Strategies

If you have exhausted the options above, there are more advanced chromatographic techniques to consider.

FAQ 5: Reversed-phase chromatography just isn't working well. Is there a different type of chromatography I can use?

Answer: Yes. For a polar, zwitterionic compound that is poorly retained or exhibits poor peak shape in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[20][21][22]

Causality Explained: HILIC operates with a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[23] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This mechanism is well-suited for polar compounds that are difficult to retain and analyze by reversed-phase chromatography.[20][23]

HILIC Advantages:

  • Excellent retention for polar compounds.[24]

  • Uses mobile phases (high organic content) that are ideal for high sensitivity with Mass Spectrometry (MS) detection.[22]

  • Offers a completely different selectivity compared to reversed-phase.

HILIC_Mechanism cluster_0 HILIC Stationary Phase Column Silica Particle Water-Enriched Layer Analyte Partitioning MobilePhase High Organic Mobile Phase (e.g., 90% ACN) MobilePhase->Column:f0 Flows past particle Analyte Polar Analyte Analyte->Column:f2 Partitions into water layer (Retention) Analyte->MobilePhase Introduced via injection

Caption: Simplified mechanism of HILIC showing analyte partitioning.

Protocols & Methodologies

Protocol 1: Mobile Phase pH Adjustment and Preparation

Objective: To prepare a buffered mobile phase at a precise pH to suppress secondary silanol interactions and ensure consistent analyte ionization.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Buffer salt (e.g., Potassium Phosphate Monobasic)

  • Acid/Base for pH adjustment (e.g., 85% Phosphoric Acid)

  • Calibrated pH meter

  • Sterile filters (0.45 or 0.22 µm)

Procedure:

  • Prepare Aqueous Buffer: Weigh out the appropriate amount of buffer salt to make a 25 mM solution in HPLC-grade water (e.g., for 1 L, use 3.4 g of KH₂PO₄). Dissolve completely.

  • Adjust pH: Place the aqueous buffer on a stir plate. While monitoring with a calibrated pH meter, slowly add acid (e.g., phosphoric acid) dropwise until the target pH (e.g., 2.70 ± 0.05) is reached.

  • Filter Aqueous Component: Vacuum filter the adjusted aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates.

  • Mix Mobile Phase: Measure the required volumes of the filtered aqueous buffer and the organic solvent to achieve your desired composition (e.g., for a 50:50 mobile phase, mix 500 mL of aqueous buffer with 500 mL of ACN). Always add the organic solvent after pH adjustment.

  • Degas: Degas the final mobile phase using sonication, vacuum, or helium sparging before use.

Protocol 2: General Purpose HPLC Column Flush/Regeneration

Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing and high backpressure. (Note: Always consult your specific column's care and use manual first).

Procedure (for a standard 4.6 x 150 mm C18 column):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 ACN/Water) for 20-30 minutes at 1 mL/min. This removes precipitated buffer.

  • Strong Organic Wash: Flush with 100% HPLC-grade acetonitrile for 30 minutes.

  • Stronger Non-Polar Wash: Flush with 100% Isopropanol (IPA) for 30 minutes. This is effective at removing strongly bound hydrophobic contaminants.

  • Return to Organic: Flush again with 100% Acetonitrile for 15 minutes to remove the IPA.

  • Re-equilibrate: Re-introduce your initial mobile phase conditions and allow the column to equilibrate for at least 30 minutes or until the baseline is stable. Reconnect the detector.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of dramatically enhancing metabolic stability, binding affinity, and lipophilicity. However, the very reactivity that makes fluorinating agents effective also renders them hazardous. Many fluorination reactions are highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1][2] Reactions involving potent reagents like elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST) can release substantial energy, leading to rapid temperature and pressure increases that can exceed the capacity of standard laboratory equipment.[3][4]

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to help you anticipate, manage, and control exothermic events during the synthesis of fluorinated compounds, ensuring both the safety of your laboratory personnel and the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the management of exothermic fluorination reactions.

Q1: My team is planning to scale up a fluorination reaction for the first time. What is the single most important preparatory step we should take?

A1: The most critical step is to perform a thorough thermal hazard assessment using Reaction Calorimetry .[5] Before any scale-up, it is imperative to understand the thermodynamics and kinetics of your specific reaction. A reaction calorimeter measures the heat evolved during the reaction in real-time, providing crucial data points such as the total heat of reaction, the rate of heat release, and the adiabatic temperature rise.[6][7] This data allows you to determine if the reaction can be safely controlled with your available cooling capacity and to model the consequences of a cooling failure. Ignoring this step is a common cause of catastrophic runaway reactions during scale-up.[8][9]

Q2: We are observing significant byproduct formation, which seems to worsen at higher concentrations. Could this be related to poor thermal control?

A2: Absolutely. Poor heat dissipation can lead to localized "hot spots" within the reaction mixture, even if the overhead thermometer shows the desired temperature. These hot spots can accelerate decomposition pathways or side reactions, such as elimination, which are often more temperature-sensitive than the desired fluorination pathway.[10] This is a classic sign that your heat removal is insufficient for the rate of heat generation. For sensitive substrates, consider improving agitation, using a more dilute system, or transitioning to a continuous flow setup where heat transfer is vastly more efficient.[4][11]

Q3: Which fluorinating agents are known to have better thermal stability profiles?

A3: While all fluorination reactions should be treated as potentially hazardous, some reagents are inherently more stable than others. Traditional reagents like DAST and Deoxo-Fluor are effective but are known to be thermally unstable and can decompose violently, especially in the presence of impurities.[3][12] Newer, crystalline aminodifluorosulfinium salts, such as XtalFluor-E and XtalFluor-M , have been specifically designed for enhanced thermal stability and easier handling.[12][13] They often provide higher selectivity, generate less elimination by-products, and do not produce highly corrosive free HF, allowing for their use in standard borosilicate glassware.[12]

Q4: What immediate actions should be taken if a reaction begins to show signs of a thermal runaway?

A4: If you suspect a runaway reaction (e.g., a sudden, uncontrolled temperature spike, rapid pressure increase, or vigorous gas evolution), immediate and decisive action is critical. Your site's specific emergency plan must be followed. Generally, the priorities are:

  • Alert Personnel: Immediately notify everyone in the vicinity and evacuate the immediate area.

  • Activate Emergency Cooling: If it is safe to do so and the system is designed for it, apply maximum cooling via the reactor jacket or an external cooling bath.

  • Stop Reagent Addition: If reagents are being added, stop the feed immediately.

  • Do NOT Attempt to Quench Blindly: Quenching a large, hot, and highly reactive mixture can be extremely dangerous and may accelerate the runaway.[14] Quenching should only be performed if you have a validated procedure and the appropriate safety measures are in place.

  • Evacuate: Move to a safe location and contact your institution's emergency response team.[14]

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides specific troubleshooting advice for common problems encountered during exothermic fluorination reactions.

Issue 1: My batch reaction temperature is overshooting the setpoint during reagent addition, even with the cooling bath at its lowest setting.

  • Probable Cause 1: Addition Rate is Too Fast. The rate of heat generation from the reaction is exceeding the maximum heat removal rate of your reactor setup. The overall heat transfer coefficient (U) and the temperature difference (ΔT) between the reactor and the cooling jacket are limiting factors.

  • Solution:

    • Reduce the Addition Rate: This is the most immediate and effective solution. Slowing the addition of the limiting reagent directly reduces the instantaneous rate of heat generation.

    • Use a More Dilute Reagent Stream: Adding the reagent as a solution in a suitable, dry solvent can help buffer the exotherm.

    • Lower the Initial Batch Temperature: Starting the reaction at a lower temperature provides a larger ΔT, increasing the driving force for heat transfer and giving you a larger safety margin.

  • Probable Cause 2: Inadequate Mixing. Poor agitation can create localized zones of high reagent concentration, leading to hot spots and a faster-than-expected reaction rate. The bulk of the reaction mixture may be cool, but the reaction is running away in a small volume.

  • Solution:

    • Increase Stirring Speed: Ensure the vortex is appropriate for the vessel size and that solids (if any) are fully suspended.

    • Evaluate Impeller Type: For viscous reactions or larger vessels, a simple magnetic stir bar may be insufficient. An overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) is often necessary.

Issue 2: We successfully ran a reaction at the 1g scale, but at the 20g scale, we experienced a dangerous exotherm. Why?

  • Probable Cause: The "Surface-Area-to-Volume Ratio" Problem. This is a fundamental challenge in scaling up chemical processes. As you increase the volume of a reactor, its surface area (which is used for heat exchange) does not increase proportionally.

    • Volume increases by the cube of the radius (V ∝ r³).

    • Surface area increases by the square of the radius (A ∝ r²).

  • Therefore, a 20-fold increase in volume results in a much smaller relative increase in heat transfer area. The heat generated increases 20-fold, but your ability to remove that heat does not.

  • Solution:

    • Perform Calorimetry: As stated in the FAQs, this is non-negotiable for scale-up. The data will allow you to calculate the required heat transfer capacity for the larger scale.[5]

    • Switch to a Semi-Batch Process: Instead of adding all reagents at once, add the most reactive component slowly over time to control the rate of heat generation.

    • Transition to Continuous Flow: For highly exothermic or hazardous reactions, flow chemistry is the authoritative solution for scale-up.[1][4] The extremely high surface-area-to-volume ratio of microreactors or flow tubes provides vastly superior heat transfer, virtually eliminating the risk of thermal accumulation.[2][15]

Decision Tree for Managing a Thermal Event

The following diagram outlines a logical workflow for responding to an unexpected exotherm.

Exotherm_Troubleshooting Start Unexpected Exotherm Detected (Rapid T ↑, P ↑, Gas ↑) Immediate_Actions IMMEDIATE ACTIONS: 1. Stop all reagent feeds. 2. Apply maximum cooling. 3. Increase agitation if safe. Start->Immediate_Actions Is_Rate_Controllable Is the rate of temperature rise slowing or controllable? Evacuate EVACUATE AREA & CALL EMERGENCY RESPONSE Is_Rate_Controllable->Evacuate No Monitor Monitor reaction closely until stable and cool. Is_Rate_Controllable->Monitor Yes Immediate_Actions->Is_Rate_Controllable Investigate Post-Mortem Analysis: - Review batch records - Check raw material quality - Perform calorimetry - Re-evaluate process safety Monitor->Investigate Batch_vs_Flow cluster_batch Batch Reactor cluster_flow Continuous Flow Reactor Batch_Reactants All Reactants Added Batch_Heat_Gen Heat Generation (Q_gen) Batch_Reactants->Batch_Heat_Gen Batch_Accumulation Heat Accumulation (Q_gen > Q_rem) Batch_Heat_Gen->Batch_Accumulation Batch_Heat_Removal Heat Removal (Q_rem) Batch_Heat_Removal->Batch_Accumulation Batch_Runaway Thermal Runaway Batch_Accumulation->Batch_Runaway Yes Flow_Reactants Reactants Continuously Mixed Flow_Heat_Gen Heat Generation (Q_gen) Flow_Reactants->Flow_Heat_Gen Flow_Equilibrium Thermal Equilibrium (Q_gen ≈ Q_rem) Flow_Heat_Gen->Flow_Equilibrium Flow_Heat_Removal Efficient Heat Removal (Q_rem) Flow_Heat_Removal->Flow_Equilibrium Flow_Steady_State Safe Steady-State Operation Flow_Equilibrium->Flow_Steady_State

References

Technical Support Center: Synthetic Strategies for 2-Amino-6-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers working with 2-amino-6-(trifluoromethyl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its unique structure presents significant challenges, primarily the poor reactivity of its amino group. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these synthetic hurdles and achieve your desired outcomes.

FAQ 1: Why is my coupling reaction with this compound failing or giving frustratingly low yields?

This is the most common issue researchers face. The poor reactivity of the amino group is not due to a single factor, but rather a combination of two powerful deactivating effects inherent to the molecule's structure.

A. Understanding the Root Causes:

  • Severe Electronic Deactivation: The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry.[1][2] Through a strong negative inductive effect (-I), it aggressively pulls electron density away from the aromatic ring. This effect extends to the ortho-amino group, significantly depleting the electron density on the nitrogen atom.[3] A lower electron density makes the nitrogen lone pair less available and less nucleophilic, drastically reducing its ability to attack an electrophile (like an activated carboxylic acid). This effect also lowers the basicity of the aniline derivative.[3][4]

  • Significant Steric Hindrance: The bulky -CF₃ group is positioned directly adjacent to the amino group.[5] This, combined with the presence of the carboxylic acid on the other side, creates a highly crowded environment around the nitrogen atom.[6][7] This steric congestion physically blocks the approach of coupling reagents and reaction partners, making it difficult to form the necessary transition states for bond formation.

The diagram below illustrates this dual challenge:

Caption: Combined electronic and steric hindrance in this compound.

FAQ 2: My standard amide coupling protocol (e.g., EDC/HOBt) isn't working. What should I do next?

Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (hydroxybenzotriazole) often lack the potency to overcome the high activation barrier for this substrate. When these methods fail, a systematic troubleshooting approach is necessary.

A. Troubleshooting Flowchart for Failed Amidation:

TroubleshootingFlowchart start Start: Failed Amide Coupling (e.g., EDC/HOBt, Low Yield) check_reagents Verify Reagent & Solvent Quality (Anhydrous? Purity?) start->check_reagents check_reagents->start Reagents Faulty increase_potency Switch to High-Potency Coupling Reagent check_reagents->increase_potency Reagents OK increase_energy Increase Reaction Temperature (Reflux or Microwave) increase_potency->increase_energy Still Low Yield success Success: Product Formed increase_potency->success Success! acyl_fluoride Alternative Activation: Convert COOH to Acyl Fluoride increase_energy->acyl_fluoride Still Low Yield increase_energy->success Improvement Seen acyl_fluoride->success Success! reassess Re-evaluate Strategy (Consider alternative reaction) acyl_fluoride->reassess Still Fails

Caption: Troubleshooting decision tree for challenging amide couplings.

B. Recommended Actions & Reagent Selection:

If basic checks on reagent quality and reaction setup don't solve the problem, you must move to more powerful reagents designed for sterically hindered and electronically deactivated substrates.

Reagent Class Examples Key Features & Rationale Typical Conditions
Uronium/Onium Salts HATU, HBTU, COMUForm highly activated O-acylisourea intermediates that are more reactive towards poor nucleophiles. HATU is often the top choice for difficult couplings.Anhydrous DMF or NMP, Non-nucleophilic base (DIPEA, 2,6-Lutidine), Room Temp to 50 °C
Acyl Fluoride Precursors XtalFluor-E, Deoxo-Fluor, TFFHConvert the carboxylic acid in situ to a highly reactive acyl fluoride.[8][9] Acyl fluorides are small and less sterically demanding, facilitating attack by the hindered amine.Anhydrous CH₂Cl₂ or DMF, Non-nucleophilic base, 0 °C to Room Temp
Organoboron Catalysts 3,5-Bis(trifluoromethyl)phenylboronic acidActs as a Lewis acid catalyst to activate the carboxylic acid for direct amidation, often under dehydrative conditions.[10]Toluene or Fluorobenzene, Azeotropic reflux with Dean-Stark trap, 80-120 °C

FAQ 3: Can you provide a reliable, step-by-step protocol for amide bond formation?

Certainly. The following protocol utilizes the conversion of the carboxylic acid partner to an acyl fluoride, which then reacts with the challenging this compound. This method directly addresses both the steric and electronic issues.

A. Experimental Workflow Diagram:

ProtocolWorkflow step1 Step 1: Acyl Fluoride Formation Carboxylic Acid Partner (1.1 eq) + XtalFluor-E (1.2 eq) + DIPEA (2.5 eq) in anhydrous CH₂Cl₂ Stir at 0 °C for 30 min step2 Step 2: Addition of Amine Add this compound (1.0 eq) solution in CH₂Cl₂ Allow to warm to RT step1->step2 step3 Step 3: Reaction Monitoring Monitor by TLC or LC-MS for consumption of starting material Typically 4-16 hours step2->step3 step4 Step 4: Aqueous Workup Quench with sat. NaHCO₃ (aq) Extract with CH₂Cl₂ or EtOAc Wash organic layer with brine step3->step4 step5 Step 5: Purification Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography (Silica gel) step4->step5

Caption: Step-by-step protocol for amide coupling via an acyl fluoride intermediate.

B. Detailed Benchtop Protocol:

Objective: To synthesize an amide from Carboxylic Acid (A) and this compound (B) .

Materials:

  • Carboxylic Acid (A)

  • This compound (B)

  • XtalFluor-E (diethylamino)difluorosulfonium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard workup and purification reagents (NaHCO₃, brine, Na₂SO₄, silica gel, solvents for chromatography).

Procedure:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add Carboxylic Acid (A) (1.1 mmol) and anhydrous CH₂Cl₂ (5 mL) to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 mmol) followed by the slow, portion-wise addition of XtalFluor-E (1.2 mmol).

  • Acyl Fluoride Formation: Stir the mixture at 0 °C for 30 minutes. You can monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.

  • Amine Addition: In a separate flask, dissolve this compound (B) (1.0 mmol) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C (reflux) may be beneficial.

  • Quenching and Workup: Once the reaction is complete, cool it back to room temperature. Carefully quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide product.

FAQ 4: Are there any other factors or alternative strategies I should consider?

Yes, if direct amidation continues to be a challenge, several other points are worth considering:

  • Protecting Groups: While it adds steps, protecting the amino group as a less-deactivating amide (e.g., a Boc or Acetal amide) can sometimes facilitate other desired reactions on the molecule. However, this is not a direct solution for the coupling itself.

  • Order of Addition: Always activate the carboxylic acid partner first before adding the aniline. Adding all components at once can lead to unwanted side reactions and decomposition of the coupling agent.

  • Solvent Choice: Ensure your solvent is truly anhydrous. Trace amounts of water can hydrolyze activated intermediates faster than they can react with your poorly nucleophilic amine.

  • Alternative Reactions: If the goal is not strictly an amide, consider alternative transformations. For example, the amino group could potentially be converted to an azide or other functional group that may have different reactivity profiles for subsequent transformations.

By understanding the fundamental chemical principles that govern the reactivity of this compound and by employing robust, modern synthetic methods, you can successfully incorporate this challenging but valuable building block into your synthetic targets.

References

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Analysis of 2-amino-6-(trifluoromethyl)benzoic acid: An In-depth ¹H and ¹³C NMR Spectral Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. 2-amino-6-(trifluoromethyl)benzoic acid, a key building block in the synthesis of various pharmacologically active compounds, demands rigorous analytical scrutiny to ensure its identity and purity. This guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of this compound, offering a comparative analysis with alternative analytical techniques and furnishing the foundational data for confident structural elucidation.

The Decisive Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry, providing unparalleled insight into the molecular framework of a compound. Its ability to probe the chemical environment of individual protons and carbon atoms allows for the unambiguous determination of connectivity and stereochemistry. For a multi-substituted aromatic system like this compound, NMR is not just a characterization tool; it is an indispensable instrument for confirming the precise substitution pattern on the benzene ring, which is critical for its intended biological activity.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups exert significant and opposing electronic effects on the aromatic ring, leading to a predictable dispersion of the proton chemical shifts.

The aromatic region will likely display a complex splitting pattern for the three adjacent protons on the benzene ring. Based on the analysis of similar substituted benzoic acids, the following assignments can be predicted:

  • H-3: This proton is ortho to the powerful electron-withdrawing -CF₃ group and meta to the electron-donating -NH₂ group. This environment would lead to a significant downfield shift.

  • H-4: Situated para to the -CF₃ group and meta to the -NH₂ group, this proton will also be shifted downfield, but likely to a lesser extent than H-3.

  • H-5: This proton is ortho to the electron-donating -NH₂ group and meta to the -CF₃ group, which would result in an upfield shift compared to the other aromatic protons.

The coupling between these adjacent protons will result in a series of doublets and triplets, with typical ortho coupling constants (³JHH) in the range of 7-9 Hz.

The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary and equally vital information. The seven unique carbon atoms in this compound will each give rise to a distinct resonance.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear at the most downfield position, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents.

    • C-1 (ipso-COOH): The carbon bearing the carboxylic acid group will be deshielded.

    • C-2 (ipso-NH₂): The carbon attached to the amino group will experience an upfield shift due to the electron-donating nature of nitrogen.

    • C-6 (ipso-CF₃): The carbon bonded to the trifluoromethyl group will be deshielded and will likely appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

    • C-3, C-4, C-5: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the fluorine atoms and will have a characteristic chemical shift.

A summary of the predicted NMR data is presented below:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
H-3DownfieldC-3Correlates with C-1, C-5
H-4Mid-downfieldC-4Correlates with C-2, C-6
H-5UpfieldC-5Correlates with C-1, C-3
-NH₂Variable (broad singlet)C-2
-COOHVariable (broad singlet)C-1 (C=O)
-CF₃N/AC-6 (ipso), -CF₃¹⁹F NMR would show a singlet

Comparison with Alternative Analytical Methods

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information and are often used in concert for a comprehensive characterization.

Analytical Method Information Obtained Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural determination.Lower sensitivity compared to mass spectrometry; requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.[1]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -COOH, C-F).Rapid and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High-resolution separation; quantitative.Does not provide structural information.[2][3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and can affect the chemical shifts of labile protons.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.

Visualizing the Molecular Structure and Key NMR Correlations

Caption: Molecular structure and key predicted ¹H-¹H J-coupling correlations.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental for the unambiguous structural verification of this compound. By understanding the influence of the amino, trifluoromethyl, and carboxylic acid substituents on the chemical shifts and coupling constants, researchers can confidently assign the spectral features and confirm the identity of this important synthetic intermediate. While other analytical techniques provide valuable complementary data, NMR spectroscopy remains the most powerful and definitive method for elucidating the precise molecular architecture.

References

Comparing the biological activity of fluorinated vs. non-fluorinated anthranilic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Anthranilic Acids

Introduction: The Anthranilic Acid Scaffold in Medicinal Chemistry

Anthranilic acid, a simple aromatic amine and carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it an ideal starting point for developing a vast library of therapeutic agents.[1][2] The strategic modification of the anthranilic acid core has given rise to compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4][5]

Perhaps the most well-known derivatives are the N-arylanthranilic acids, commonly known as "fenamates." This class of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for decades.[6][7] A key strategy in evolving these molecules has been the introduction of fluorine atoms, particularly as a trifluoromethyl (-CF3) group. This guide provides a comparative analysis of the biological activities of non-fluorinated and fluorinated anthranilic acid derivatives, exploring the profound impact of this single chemical modification. We will delve into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize these powerful compounds.

The Non-Fluorinated Benchmark: Mefenamic and Tolfenamic Acids

To understand the effect of fluorination, we must first establish a baseline with the non-fluorinated analogues. Mefenamic acid and tolfenamic acid are classic examples that demonstrate the core activity of the fenamate class.

Mefenamic Acid: The Archetype

Mefenamic acid, an N-arylanthranilic acid bearing a 2,3-dimethylphenyl group, was one of the first fenamates brought to market.[6] It is widely used for mild to moderate pain, including menstrual pain.[8][9]

  • Primary Mechanism of Action: Like other traditional NSAIDs, mefenamic acid's principal mechanism is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][10][11] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By blocking this pathway, mefenamic acid exerts its analgesic, anti-inflammatory, and antipyretic effects.[8][12]

  • Secondary Mechanisms: Beyond COX inhibition, research suggests that mefenamic acid can also modulate the activity of certain ion channels, such as GABA-A and TRP (Transient Receptor Potential) channels, which may contribute to its analgesic properties.[10]

  • Pharmacokinetic Profile: Mefenamic acid is metabolized primarily by the liver enzyme CYP2C9 and is highly bound to plasma proteins.[6] Its use is associated with the classic side effects of non-selective NSAIDs, most notably gastrointestinal issues like ulcers and bleeding, due to the inhibition of the protective functions of COX-1 in the stomach lining.[6][8][13]

Tolfenamic Acid: A Close Relative

Tolfenamic acid, which features a 3-chloro-2-methylphenyl group, shares a similar profile to mefenamic acid but with some distinctions.[14] It is used for the treatment of migraine attacks, dysmenorrhea, and rheumatic disorders.[15]

  • Mechanism of Action: Tolfenamic acid is also a potent COX inhibitor.[16] Some studies suggest it has a somewhat stronger affinity for COX-2 compared to COX-1, though it is still considered a non-selective NSAID.[16] Furthermore, it has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that regulates the expression of pro-inflammatory genes.[16]

  • Expanded Activities: Research has uncovered additional therapeutic potential for tolfenamic acid, including anticancer and antibacterial activities, expanding its profile beyond simple inflammation control.[15]

The Transformative Impact of Fluorination: Flufenamic and Niflumic Acids

The introduction of fluorine into drug molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's properties. Specifically, the trifluoromethyl (-CF3) group is a powerful bioisostere for other chemical groups and can enhance metabolic stability, binding affinity, and lipophilicity, often leading to increased potency and novel biological activities.[17]

Flufenamic Acid: A Broad-Spectrum Channel Modulator

Flufenamic acid substitutes the methyl groups of mefenamic acid with a single trifluoromethyl group at the 3-position of the N-phenyl ring.[17] This seemingly small change unlocks a range of biological activities that extend far beyond simple COX inhibition.

  • Primary Mechanism of Action: While it remains a COX inhibitor, flufenamic acid is particularly distinguished by its potent activity as an ion channel modulator.[17][18] It has been shown to affect a wide array of channels, including:

    • Calcium-activated chloride channels (CaCCs)[19]

    • TRP channels (e.g., TRPC6)[17][18]

    • Potassium and calcium channels[18][20] This broad-spectrum channel activity is a significant departure from its non-fluorinated counterparts and is a primary focus of its use in experimental biology.[19]

  • Additional Signaling Pathways: Flufenamic acid also interacts with other critical cellular pathways. It has been shown to inhibit NF-κB signaling, activate peroxisome proliferator-activated receptors (PPARs), and potently activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with anti-inflammatory functions.[18][21]

Niflumic Acid: A Selective Inhibitor with a Twist

Niflumic acid also contains a 3-(trifluoromethyl)phenyl group, but its core is a pyridine ring rather than a benzene ring, making it a nicotinic acid derivative.[22] This structural alteration further refines its biological activity.

  • Mechanism of Action: Niflumic acid is often categorized as a more selective COX-2 inhibitor.[22] However, its most prominent and widely studied activity is as a potent inhibitor of chloride channels, particularly CaCCs.[22][23][24] Its use in research is often specifically to probe the function of these channels. It has also been reported to modulate GABA-A and NMDA receptor channels, highlighting its potential utility in neuroscience research.[22]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Derivatives

The substitution of methyl and chloro groups with a trifluoromethyl group fundamentally alters the biological profile of the anthranilic acid scaffold. Fluorination not only enhances potency in some cases but also introduces entirely new mechanisms of action, shifting the compounds from being primarily COX inhibitors to multi-target agents with significant ion channel modulating activity.

Data Summary: Comparative Biological Profiles
CompoundKey Structural FeaturePrimary Target(s)Notable Secondary Target(s)Primary Therapeutic Use
Mefenamic Acid N-(2,3-dimethylphenyl)COX-1 and COX-2[6][10]GABA-A, TRP channels[10]Mild to moderate pain, menstrual pain[8]
Tolfenamic Acid N-(3-chloro-2-methylphenyl)COX-1 and COX-2[14][16]NF-κB pathway[16]Migraine, rheumatic disorders[15]
Flufenamic Acid N-(3-trifluoromethylphenyl)Ion Channels (CaCCs, TRPC6), COX[18][19]AMPK, PPARs, NF-κB[18][21]Anti-inflammatory, research tool[19]
Niflumic Acid 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acidCOX-2, Chloride Channels (CaCCs)[22][24]GABA-A, NMDA channels[22]Joint/muscular pain, research tool[22]
Structure-Activity Relationship (SAR) Insights

Analysis of the fenamate class has yielded several key SAR principles:[25]

  • The NH Bridge is Essential: Replacing the secondary amine linker with other groups (e.g., -O-, -S-, -CH2-) significantly reduces or abolishes anti-inflammatory activity.[12]

  • Carboxylic Acid Position is Critical: The ortho-position of the carboxylic acid relative to the amine is required for activity; meta and para isomers are inactive.[12]

  • N-Aryl Substitution Dictates Potency: The nature and position of substituents on the N-aryl ring are the primary determinants of potency and selectivity.

  • The Role of Fluorine: The introduction of the electron-withdrawing trifluoromethyl group dramatically enhances interactions with secondary targets, especially ion channels. This is likely due to a combination of altered electronic properties, increased lipophilicity facilitating membrane interaction, and providing a metabolically stable anchor point for binding within protein targets.

SAR_Summary cluster_core Anthranilic Acid Core cluster_substituents N-Aryl Substituents cluster_activity Resulting Biological Activity Core Anthranilic Acid Scaffold NH NH Group (Essential for Activity) COOH COOH Group (Ortho position is critical) NonFluorinated Non-Fluorinated (-CH3, -Cl) Mefenamic, Tolfenamic COX Primary Activity: COX-1/COX-2 Inhibition NonFluorinated->COX  Drives Primary Activity Fluorinated Fluorinated (-CF3) Flufenamic, Niflumic Fluorinated->COX  Modulates Primary Activity Channels Emergent Activity: Broad Ion Channel Modulation Fluorinated->Channels  Introduces Novel Activity

Caption: Structure-Activity Relationship (SAR) of anthranilic acids.

Experimental Protocols for Biological Activity Assessment

Validating the mechanisms of action for these compounds requires robust and specific assays. The following protocols outline standard methodologies for determining COX inhibition and ion channel modulation.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common colorimetric assay to determine the IC50 (half-maximal inhibitory concentration) of a compound against COX-1 and COX-2, which is crucial for assessing potency and selectivity.[26]

Principle: This assay measures the peroxidase activity of COX. Prostaglandin G2, produced by the oxygenase activity of COX on arachidonic acid, is reduced by the peroxidase component, which in turn oxidizes a chromogenic substrate (e.g., TMPD), causing a color change that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and the colorimetric substrate solution according to the manufacturer's instructions (e.g., from Cayman Chemical).

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., mefenamic acid, flufenamic acid) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and background (no enzyme).

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the colorimetric substrate solution, followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Shake the plate for 10-20 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the positive control (100% activity) and background (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

COX_Workflow start Start: Prepare Reagents plate Add Enzyme (COX-1 or COX-2), Heme, and Test Compound to 96-well plate start->plate incubate Incubate at 37°C (10 min) plate->incubate add_substrates Add Arachidonic Acid & Colorimetric Substrate incubate->add_substrates read Read Absorbance (590 nm) over time add_substrates->read analyze Calculate Reaction Rates & Plot Dose-Response Curve read->analyze end End: Determine IC50 & Selectivity Index analyze->end

Caption: Workflow for a colorimetric COX inhibition assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a high-level overview of the gold-standard technique for measuring a compound's effect on ion channel activity.[19]

Principle: A micropipette forms a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential ("voltage clamp") and the measurement of minute ionic currents flowing through the channels in the cell membrane. The effect of a compound is determined by comparing currents before and after its application.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK-293 cells transfected with a specific chloride channel) on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip diameter should be ~1-2 µm. Fill the pipette with an internal solution that mimics the cell's cytoplasm.

  • Seal Formation: Under a microscope, carefully guide the micropipette to touch the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

  • Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol (e.g., a series of voltage steps) to activate the channels and record the resulting ionic currents. Establish a stable baseline recording.

  • Compound Application: Perfuse the cell with an external solution containing the test compound (e.g., niflumic acid). Continue to record currents using the same voltage protocol.

  • Washout: Perfuse the cell with the control external solution to wash out the compound and observe if the channel activity returns to baseline.

  • Data Analysis: Measure the peak current amplitude before, during, and after compound application. Calculate the percentage of inhibition or activation at various concentrations to generate a dose-response curve and determine the IC50 or EC50.

PatchClamp_Workflow prep Prepare Cells & Micropipette seal Form Giga-Seal on a single cell prep->seal rupture Rupture Membrane Patch (Achieve Whole-Cell Mode) seal->rupture baseline Record Baseline Ion Channel Currents rupture->baseline apply Apply Test Compound via Perfusion baseline->apply record_drug Record Currents in presence of compound apply->record_drug wash Washout Compound record_drug->wash analyze Analyze Current Amplitudes & Determine IC50 wash->analyze

Caption: High-level workflow for patch-clamp experiments.

Conclusion and Future Directions

The comparison between non-fluorinated and fluorinated anthranilic acids provides a compelling case study in modern drug design. While non-fluorinated derivatives like mefenamic acid are effective and well-established NSAIDs acting primarily through COX inhibition, the strategic incorporation of fluorine, particularly the -CF3 group, unlocks a new dimension of biological activity. Fluorinated analogs like flufenamic and niflumic acid are multi-target agents with potent effects on a wide range of ion channels and other signaling pathways.

This diversification of activity is a double-edged sword; it can lead to more side effects, but it also opens the door to repositioning these compounds for entirely new therapeutic indications. The potent channel-modulating effects of fluorinated fenamates have made them invaluable tools in basic research and suggest potential applications in channelopathies, neurological disorders, and cancer.[22][27] Furthermore, the exploration of fluorinated anthranilic acids continues in areas like antitubercular drug discovery, where they have been investigated as inhibitors of the essential enzyme MabA.[28][29]

For researchers and drug developers, the lesson is clear: fluorination is not merely a tool for tweaking pharmacokinetics but a powerful strategy for fundamentally altering the pharmacological profile of a scaffold. The versatile anthranilic acid core, when combined with this strategy, will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

X-ray crystallography data for 2-amino-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystallography of 2-amino-6-(trifluoromethyl)benzoic Acid: A Predictive and Comparative Analysis

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates physical properties, solubility, and, most critically, how a molecule interacts with its biological target. This compound is a valuable scaffold in medicinal chemistry, yet its single-crystal X-ray diffraction data is not publicly available.

This guide provides a comprehensive analysis by comparing the known crystal structures of two closely related analogs: 2-aminobenzoic acid and 2-(trifluoromethyl)benzoic acid . By examining the distinct structural roles of the amino (-NH₂) and trifluoromethyl (-CF₃) groups in these parent compounds, we can derive expert predictions about the crystalline behavior of the target molecule, offering valuable insights for future experimental work.

To understand this compound, we must first analyze the steric and electronic contributions of its key functional groups. The ortho-positioning of both the -NH₂ and -CF₃ groups relative to the carboxylic acid presents a sterically crowded environment that will heavily influence intermolecular interactions.

Our comparative analysis is therefore built on two foundational pillars:

  • 2-Aminobenzoic Acid (Anthranilic Acid): This molecule reveals the fundamental hydrogen bonding patterns driven by the interplay between an amino group and a carboxylic acid group on a benzene ring.

  • 2-(Trifluoromethyl)benzoic Acid: This analog demonstrates how a bulky, electron-withdrawing -CF₃ group dictates crystal packing and participates in weaker intermolecular interactions.

Target Target Molecule This compound (Structure Unknown) Comparator1 Comparator 1: Parent Amine 2-Aminobenzoic Acid (Known Structure) Comparator1->Target + CF3 Group Analysis Predictive Structural Analysis Comparator1->Analysis Comparator2 Comparator 2: Parent CF3-Acid 2-(Trifluoromethyl)benzoic Acid (Known Structure) Comparator2->Target + NH2 Group Comparator2->Analysis Analysis->Target Predicts Interactions & Packing cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement A Grow Single Crystal B Select & Mount Crystal on Goniometer A->B C Mount in Diffractometer (e.g., Bruker APEXII) B->C D Cool Crystal (e.g., 100-200 K) C->D E Collect Diffraction Images (Rotation Method) D->E F Process Data (Integration, Scaling, Absorption Correction) E->F G Determine Space Group & Solve Phase Problem (e.g., SHELXS) F->G H Refine Structural Model (e.g., SHELXL) G->H I Validate & Analyze Structure (Generate CIF file) H->I

A Senior Application Scientist's Guide to the Structural Validation of a Novel Compound Derived from 2-amino-6-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the synthesis of a novel chemical entity is merely the first chapter of its story. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its molecular structure. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. The journey from a proposed reaction scheme to a validated molecular structure is one that demands a rigorous, multi-faceted analytical approach, where each technique provides a unique piece of the puzzle, and consistency across all data is the ultimate arbiter of truth.

This guide presents a comprehensive strategy for validating the structure of a hypothetical novel compound synthesized from 2-amino-6-(trifluoromethyl)benzoic acid. This particular starting material presents interesting analytical features, including an aromatic system, a carboxylic acid (or its derivative), an amine (or its derivative), and a trifluoromethyl group, which serves as a useful spectroscopic handle. We will explore a logical workflow of analytical techniques, moving from foundational characterization to the definitive assignment of three-dimensional structure. The core principle of this guide is to establish a self-validating system, where the data from each experiment corroborates the others, building an unshakeable case for the proposed structure.

The Overall Analytical Workflow

A robust structural validation campaign does not rely on a single technique but rather on an integrated workflow. Each step provides progressively deeper insight, with the collective data forming a cohesive and self-consistent structural proof. The following workflow illustrates a logical progression from initial assessment to definitive confirmation.

G cluster_2 Definitive Confirmation TLC TLC/LC-MS (Purity & Reaction Monitoring) FTIR FTIR Spectroscopy (Functional Group ID) TLC->FTIR Purified Sample MP Melting Point (Purity & Identity) MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Functional groups known NMR NMR Spectroscopy (Connectivity & Framework) MS->NMR Molecular formula proposed XRAY Single Crystal X-ray (3D Structure & Absolute Stereochemistry) NMR->XRAY Putative structure assigned

Caption: A logical workflow for novel compound structural validation.

Part 1: Foundational Spectroscopic Analysis

This phase utilizes a core suite of spectroscopic techniques to determine the fundamental components of the molecule: its functional groups, its mass and formula, and its atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR spectroscopy is the ideal first-line technique for quickly identifying the functional groups present in a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can detect characteristic frequencies associated with specific bonds.[3][4] For a derivative of this compound, we would be particularly interested in confirming the transformation of the carboxylic acid and amine groups. For instance, if an amide coupling was performed, we would look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new N-H stretch and a characteristic C=O (amide I) band. The strong C-F stretches from the -CF₃ group also provide a clear and persistent signature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: With the ATR anvil disengaged, run a background spectrum to measure the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹).

  • Cleaning: Clean the ATR crystal and anvil thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Expected Results for a Hypothetical Amide Derivative:

  • ~3300 cm⁻¹: N-H stretch (confirms presence of amide).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

  • ~1680-1640 cm⁻¹: C=O stretch (Amide I band), confirming amide formation.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretches.

  • ~1350-1150 cm⁻¹: Strong, complex bands corresponding to C-F stretching of the -CF₃ group.

  • Absence of broad ~3300-2500 cm⁻¹ O-H stretch: Confirms consumption of the starting carboxylic acid.

Mass Spectrometry: Determining Molecular Weight and Formula

Expertise & Experience: Mass spectrometry (MS) provides two critical pieces of information: the molecular weight and, with high-resolution instruments, the exact molecular formula.[5][6] When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight.[7] For drug development, using a high-resolution technique like Electrospray Ionization-Time of Flight (ESI-TOF) is non-negotiable. It provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition by distinguishing between molecules with the same nominal mass but different exact masses (e.g., C₃H₈ vs. CH₃CHO, both with a nominal mass of 44).[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with ESI.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and enter the mass analyzer.

  • Data Acquisition: Acquire the mass spectrum. The TOF analyzer measures the precise time it takes for ions to travel a fixed distance, which is directly related to their m/z.

  • Formula Determination: Use the instrument's software to calculate the molecular formula that best fits the experimentally measured accurate mass of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: If MS provides the formula, NMR spectroscopy shows how the atoms are connected. It is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10][11][12] By placing a sample in a strong magnetic field and irradiating it with radio waves, we can observe the magnetic properties of specific nuclei, primarily ¹H (proton) and ¹³C.[13] The resulting spectrum provides four key types of information:

  • Chemical Shift (δ): Reveals the electronic environment of each nucleus.

  • Integration: The area under a ¹H peak is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Provides information about neighboring nuclei, helping to piece together molecular fragments.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the definitive assignment of the entire molecular framework.

Given our starting material, ¹⁹F NMR is also a highly informative experiment, as the trifluoromethyl group provides a clean, singlet signal with a characteristic chemical shift.

Experimental Protocol: 1D (¹H, ¹³C, ¹⁹F) and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The deuterated solvent is used to "lock" the magnetic field and provides a reference signal.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This is usually the first and quickest experiment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment takes longer due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: If applicable, acquire a proton-decoupled ¹⁹F spectrum. This is a quick and sensitive experiment.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, run 2D experiments as needed.

    • COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments.

Part 2: Definitive Confirmation with Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of FTIR, MS, and NMR can build a very strong case for a structure, it remains an interpretation of indirect data. Single-crystal X-ray crystallography provides direct, unambiguous evidence of molecular structure.[14][15] It is the "gold standard" for determining not only the connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[16][17][18] The primary challenge and prerequisite for this technique is the growth of a high-quality, single crystal of suitable size.[15]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: This is the most critical and often trial-and-error step. Grow single crystals by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A fine beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the unit cell. Atoms are fitted to the areas of high electron density, and the model is refined to best fit the experimental data, yielding the final molecular structure.

Comparative Guide to Validation Techniques

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary.

FeatureFTIR SpectroscopyMass SpectrometryNMR SpectroscopyX-ray Crystallography
Information Provided Functional GroupsMolecular Weight, Molecular Formula (HRMS)Atomic Connectivity, 3D Conformation (in solution)Absolute 3D Structure, Stereochemistry, Packing
Sample State Solid, Liquid, GasSolid, Liquid (must be soluble/volatile)Soluble LiquidSingle Crystal
Sample Amount ~1-2 mg< 1 mg~5-10 mgSingle Crystal (<1 mm)
Analysis Time MinutesMinutes to 1 hourMinutes (¹H) to Hours (2D)Hours to Days
Destructive? NoYes (typically)NoNo
Key Advantage Fast, easy functional group identificationHigh sensitivity, exact formula determinationUnparalleled detail on molecular frameworkUnambiguous, definitive 3D structure
Key Limitation No connectivity infoLimited structural info, fragmentation can be complexLower sensitivity, requires solubilityRequires a high-quality single crystal

Building a Self-Validating System: How the Data Converges

The trustworthiness of a structural assignment comes from the convergence of all analytical data. Each technique must validate the others.

G center Validated Structure MS Molecular Formula (from HRMS) MS->center must match atom count FTIR Functional Groups (from IR Bands) FTIR->center must be present NMR Connectivity (from 2D NMR) NMR->center must match bonding XRAY 3D Confirmation (from Diffraction) XRAY->center must confirm geometry

Caption: Interlocking evidence for structural validation.

  • The molecular formula from HRMS must be consistent with the number of protons and carbons observed and integrated in the NMR spectra.

  • The functional groups identified by FTIR (e.g., amide C=O) must be consistent with the chemical environments seen in the ¹H and ¹³C NMR spectra (e.g., a carbonyl carbon around 170 ppm).

  • The complete connectivity map derived from 2D NMR must perfectly assemble the fragments and functional groups into a single, coherent structure that matches the molecular formula.

  • Finally, the definitive 3D structure from X-ray crystallography must confirm the connectivity established by NMR, providing the ultimate, direct proof.

When all these pieces of evidence align without contradiction, the structure can be considered validated with the highest degree of scientific confidence.

References

Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Referencing Experimental and Computational Data for C8H6F3NO2 and its Analogs

Introduction: The Imperative of Integrated Chemical Analysis

In modern drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. The molecular formula C8H6F3NO2 represents a scaffold with potential applications stemming from its unique combination of an aromatic core, a nitro group, and a trifluoromethyl substituent. However, before any functional assessment, its precise structure and properties must be rigorously established.

This guide is designed for researchers, scientists, and drug development professionals to illustrate the powerful synergy between experimental characterization and computational modeling. While our initial focus was on the specific isomer 2-Methyl-5-nitrobenzotrifluoride (C8H6F3NO2), a comprehensive search of publicly available, peer-reviewed literature revealed a scarcity of detailed, cross-validated data suitable for a rigorous comparative analysis. To robustly demonstrate the principles of this integrated approach, we will pivot to a well-studied and structurally related analog, 4-nitrotoluene (C7H7NO2) . This compound serves as an exemplary model for which extensive, high-quality experimental and computational data are available, allowing for a thorough exploration of the cross-referencing workflow. The principles and methodologies detailed herein are directly applicable to the analysis of C8H6F3NO2 and other novel compounds.

The core philosophy of this guide is to move beyond mere data presentation. We will delve into the causality behind our analytical choices, demonstrating how computational chemistry does not merely predict experimental outcomes but provides a deeper, mechanistic understanding of the observed phenomena. This self-validating system of cross-referencing is the bedrock of modern chemical research, ensuring accuracy, reproducibility, and a comprehensive understanding of molecular behavior.

I. Molecular Geometry: The Foundation of All Predictions

The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. Therefore, the initial step in any comparative analysis is to establish the ground-state molecular geometry.

Experimental Benchmark: X-Ray Crystallography

X-ray crystallography provides the "gold standard" for determining molecular structure in the solid state. For 4-nitrotoluene, the crystal structure has been resolved, offering precise, experimentally determined bond lengths and angles.[1] This technique relies on the diffraction of X-rays by the electron clouds of a crystalline lattice.

Causality Behind the Choice: By analyzing the diffraction pattern, we can construct a three-dimensional electron density map of the molecule, from which atomic positions can be inferred with high precision. This provides an unambiguous experimental benchmark against which computational models can be validated.

Computational Prediction: Density Functional Theory (DFT) Geometry Optimization

Computational chemistry offers a powerful tool to predict molecular geometry in silico. Density Functional Theory (DENSITY FUNCTIONAL THEORY) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its lowest energy conformation.[2]

Causality Behind the Choice: The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and well-validated level of theory for organic molecules, providing a good balance between computational cost and accuracy for predicting geometries.[2] The geometry optimization algorithm systematically alters the atomic coordinates to find the minimum on the potential energy surface, corresponding to the most stable molecular structure.

Data Comparison: 4-Nitrotoluene Geometry
ParameterExperimental (X-Ray)[1]Computational (DFT/B3LYP)[2]
C-N Bond Length (Å)1.4861.475
N-O Bond Lengths (Å)1.223, 1.2231.239, 1.239
C-C (Aromatic) Bond Lengths (Å)1.375 - 1.3931.388 - 1.404
C-CH3 Bond Length (Å)1.5061.514
O-N-O Bond Angle (°)123.4123.5

The excellent agreement between the experimental and computed values for 4-nitrotoluene validates the chosen level of theory for describing the fundamental structure of this class of molecules. This foundational accuracy is critical, as all subsequent spectral predictions are based on this optimized geometry.

II. Vibrational Spectroscopy: Probing Molecular Bonds and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the stretching, bending, and torsional motions of chemical bonds. Each vibrational mode has a characteristic frequency, providing a unique molecular fingerprint.

Experimental Analysis: FTIR and FT-Raman Spectroscopy

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques for measuring the vibrational modes of a molecule. In FTIR, the absorption of infrared radiation is measured, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Causality Behind the Choice: The selection rules for the two techniques differ. Vibrational modes that result in a change in the dipole moment are IR-active, while those that cause a change in the polarizability of the molecule are Raman-active. For molecules with a center of symmetry, these activities are mutually exclusive. For molecules like 4-nitrotoluene (C2v symmetry), some modes can be active in both. Acquiring both spectra provides a more complete picture of the vibrational landscape.

Computational Prediction: DFT Frequency Calculations

Once the molecular geometry is optimized, the same DFT method can be used to calculate the harmonic vibrational frequencies.[2] This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.

Causality Behind the Choice: DFT calculations not only predict the frequency of each vibrational mode but also its IR intensity and Raman activity. This allows for a direct, peak-by-peak comparison with the experimental spectra. Furthermore, the calculation provides a detailed description of the atomic motions for each mode (Potential Energy Distribution, PED), enabling unambiguous assignment of complex spectral features.[2] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical model.[2]

Data Comparison: Key Vibrational Modes of 4-Nitrotoluene
Vibrational ModeExperimental FTIR (cm⁻¹)[2]Experimental FT-Raman (cm⁻¹)[2]Calculated DFT (B3LYP) (cm⁻¹, scaled)[2]
NO₂ Asymmetric Stretch151815201524
NO₂ Symmetric Stretch134813501347
CH₃ Asymmetric Stretch295529502960
CH₃ Symmetric Stretch292829322935
Aromatic C-H Stretch308230803085
Aromatic Ring Stretch161016121615
C-N Stretch854855858

The strong correlation between the experimental and scaled DFT-calculated frequencies for 4-nitrotoluene demonstrates the predictive power of computational vibrational spectroscopy. This allows researchers to confidently assign experimental spectra, even for complex molecules where empirical assignment is challenging.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Electronic Environment of Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about their chemical environment and connectivity.

Experimental Analysis: ¹H and ¹³C NMR

¹H and ¹³C NMR experiments measure the resonance frequencies of hydrogen and carbon nuclei in a strong magnetic field. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

Causality Behind the Choice: The number of signals, their chemical shifts, their integration (for ¹H), and the coupling patterns between nuclei provide a wealth of information to piece together the molecular structure. For a molecule like 4-nitrotoluene, we expect distinct signals for the methyl protons, and the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group.[3]

Computational Prediction: GIAO-DFT Calculations

The prediction of NMR chemical shifts is a routine application of modern computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei.[4]

Causality Behind the Choice: The GIAO-DFT method effectively calculates the magnetic field experienced by each nucleus, which is shielded by the surrounding electron density. By referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), theoretical chemical shifts can be obtained. The accuracy of these predictions is highly dependent on the chosen functional and basis set.[4]

Data Comparison: ¹H and ¹³C NMR of 4-Nitrotoluene
NucleusExperimental Chemical Shift (δ, ppm)[3]Predicted Chemical Shift (δ, ppm) (Illustrative*)
¹H NMR
CH₃2.46~2.4
H-2, H-67.31~7.3
H-3, H-58.10~8.1
¹³C NMR
CH₃21.5~21
C-1147.2~147
C-2, C-6129.8~130
C-3, C-5123.9~124
C-4135.1~135

The ability to predict NMR spectra is invaluable for distinguishing between isomers, where experimental spectra can be very similar. By comparing the calculated spectra for all possible isomers against the experimental data, a confident structural assignment can be made.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Experimental Analysis: Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner.

Causality Behind the Choice: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation pattern is a characteristic fingerprint that can be used for library matching and structural elucidation. For nitroaromatic compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are expected.[5]

Computational Prediction: Fragmentation Pathways

While predicting a full mass spectrum ab initio is computationally intensive and less common than NMR or IR prediction, computational methods can be used to rationalize observed fragmentation patterns. By calculating the relative energies of different fragment ions, the most likely fragmentation pathways can be identified.

Causality Behind the Choice: The fragmentation in a mass spectrometer is governed by the stability of the resulting carbocations and radical cations. Quantum chemical calculations can determine the relative stabilities of these species, thus predicting which bonds are most likely to break. For 4-nitrotoluene, the molecular ion (m/z 137) is expected to be observed, followed by key fragments.

Data Comparison: Fragmentation of 4-Nitrotoluene
m/zIonExperimental ObservationComputational Rationale
137[M]⁺ObservedMolecular Ion
107[M - NO]⁺ObservedLoss of nitric oxide radical
91[M - NO₂]⁺ObservedLoss of nitro radical, forming the stable benzyl or tropylium cation
65[C₅H₅]⁺ObservedLoss of acetylene (C₂H₂) from the [C₇H₇]⁺ ion

The experimental mass spectrum of 4-nitrotoluene aligns well with the fragmentation patterns expected for nitroaromatic compounds. Computational chemistry can further refine this by modeling the transition states for these fragmentation processes, providing a deeper understanding of the underlying reaction dynamics.[5]

V. Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample (e.g., 4-nitrotoluene) is placed directly on the ATR crystal (typically diamond or germanium).

  • Instrument Setup: The FTIR spectrometer is purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any signals from the instrument or environment.

  • Sample Spectrum Collection: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can be processed for baseline correction and peak picking.

Computational Protocol: DFT Geometry Optimization and Frequency Calculation
  • Molecule Building: The 3D structure of the molecule (e.g., 4-nitrotoluene) is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: An input file is created for the quantum chemistry software (e.g., Gaussian). This file specifies the initial atomic coordinates, the desired level of theory (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the type of calculation (Opt for geometry optimization followed by Freq for frequency calculation).

  • Geometry Optimization: The calculation is submitted. The software iteratively adjusts the molecular geometry to find the minimum energy structure. Convergence is confirmed when the forces on the atoms and the energy change between steps fall below predefined thresholds.

  • Frequency Calculation: Following a successful optimization, the software calculates the second derivatives of the energy to compute the harmonic vibrational frequencies. It is critical to confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

  • Data Analysis: The output file contains the optimized geometry, the list of vibrational frequencies, their IR intensities, Raman activities, and the corresponding atomic displacements for each mode. The frequencies are then scaled by an appropriate factor for the chosen level of theory (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental data.[2]

VI. Visualizing the Workflow

Diagrams are essential for conceptualizing the interconnectedness of experimental and computational workflows.

Experimental_Workflow Experimental Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Pure Compound (e.g., 4-Nitrotoluene) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_Data IR Spectrum (Peak Frequencies) FTIR->IR_Data NMR_Data NMR Spectra (Chemical Shifts, J-Couplings) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Intensities) MS->MS_Data Computational_Workflow Computational Prediction Workflow cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_results Predicted Data Build Build Initial 3D Structure Input Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) Build->Input Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq NMR_Calc GIAO NMR Calculation Opt->NMR_Calc Geom Optimized Geometry Opt->Geom IR_Pred Predicted IR/Raman Spectra Freq->IR_Pred NMR_Pred Predicted NMR Shifts NMR_Calc->NMR_Pred Comparison_Logic Logic of Cross-Referencing Exp Experimental Data (FTIR, NMR, MS, X-Ray) Compare Direct Comparison (Tables, Spectra Overlay) Exp->Compare Comp Computational Predictions (DFT: Freq, GIAO, Opt) Comp->Compare Validate Validation of Computational Model Compare->Validate Assign Assignment of Experimental Spectra Compare->Assign Understand Mechanistic Understanding (Vibrational Modes, Shielding, Stability) Validate->Understand Assign->Understand

References

A Comparative Guide to the Quantitative Analysis of 2-amino-6-(trifluoromethyl)benzoic acid by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 2-amino-6-(trifluoromethyl)benzoic acid, a key building block in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods for its quantification. This guide provides an in-depth, objective comparison of UV-Vis spectrophotometry for the quantitative analysis of this compound, benchmarked against alternative analytical techniques. The methodologies and performance data presented herein are synthesized from established analytical practices for structurally analogous compounds, offering a solid framework for method development and validation.

The Principle of UV-Vis Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a widely utilized analytical technique that relies on the absorption of ultraviolet or visible light by a molecule.[1] The fundamental principle governing this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[2] For a given analyte, the wavelength of maximum absorbance (λmax) is a characteristic property that is typically used for quantification to ensure the highest sensitivity and to minimize interferences. Aromatic compounds, such as this compound, exhibit strong UV absorbance due to the presence of chromophores like the benzene ring and the carboxyl group.[3]

Experimental Protocol: Quantitative Analysis of this compound using UV-Vis Spectrophotometry

This section details a comprehensive, step-by-step methodology for the quantitative determination of this compound.

Instrumentation and Reagents
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm, equipped with 1 cm matched quartz cuvettes.

  • Reagents:

    • This compound (analytical standard grade)

    • Methanol (HPLC grade) or 0.1 M Hydrochloric Acid (analytical grade) as the solvent. The choice of solvent can influence the λmax; acidic conditions ensure the carboxyl group is protonated.[4][5]

    • Deionized water

Step-by-Step Methodology
  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of this compound standard.

    • Transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of the chosen solvent (methanol or 0.1 M HCl) with the aid of sonication if necessary.

    • Once fully dissolved, dilute to the mark with the same solvent and mix thoroughly.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Prepare a working standard solution of approximately 10 µg/mL by diluting the stock solution.

    • Scan the absorbance of this solution from 200 nm to 400 nm using the solvent as a blank.

    • The wavelength at which the maximum absorbance is observed is the λmax. For benzoic acid derivatives, characteristic peaks are often observed around 230 nm and 270-280 nm.[4][6]

  • Preparation of Calibration Standards:

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the unknown samples (e.g., 2, 4, 6, 8, and 10 µg/mL).

  • Construction of the Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each calibration standard, starting from the lowest concentration.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is indicative of good linearity.

  • Sample Analysis:

    • Prepare the sample solution containing an unknown concentration of this compound, ensuring the final concentration falls within the range of the calibration curve. This may involve dilution with the chosen solvent.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare Stock Solution (100 µg/mL) standards Prepare Calibration Standards (e.g., 2-10 µg/mL) stock->standards sample_prep Prepare Sample Solution scan Determine λmax (200-400 nm scan) measure_sample Measure Absorbance of Sample at λmax measure_standards Measure Absorbance of Standards at λmax scan->measure_standards calibrate Construct Calibration Curve (Absorbance vs. Concentration) measure_standards->calibrate calculate Calculate Sample Concentration measure_sample->calculate calibrate->calculate

Caption: Workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to ensure its reliability. Key validation parameters for this UV-Vis spectrophotometric method, in accordance with ICH guidelines, include:[7]

  • Accuracy: Determined by spike recovery studies, where a known amount of the standard is added to a sample matrix. The percentage recovery should ideally be within 98-102%.[2]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should typically be less than 2%.[2]

  • Linearity: Established by the correlation coefficient (R²) of the calibration curve, which should be close to 1.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the spectra of the analyte in the sample matrix with that of the pure standard.

Comparative Analysis with Alternative Techniques

While UV-Vis spectrophotometry offers simplicity and cost-effectiveness, other analytical techniques provide higher sensitivity and selectivity.[8][9] The choice of method depends on the specific requirements of the analysis.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)
Principle Measures absorbance of UV-Vis light by the analyte in solution.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, followed by UV detection.Separates volatile (or derivatized) components in the gas phase, followed by mass-based detection.
Selectivity Low to Moderate; susceptible to interference from other UV-absorbing compounds.High; chromatographic separation resolves the analyte from interfering species.Very High; provides structural information for unambiguous identification.
Sensitivity (Typical LOQ) ~1 µg/mL10 - 100 ng/mL1 - 10 ng/mL
Linearity (R²) > 0.999> 0.999> 0.999
Sample Throughput HighModerateLow to Moderate
Cost (Instrument & Consumables) LowModerateHigh
Sample Preparation Minimal (dissolution and dilution)Moderate (filtration, sometimes solid-phase extraction)Extensive (extraction and chemical derivatization to increase volatility)[10]
Causality Behind Experimental Choices
  • UV-Vis Spectrophotometry: This method is ideal for the rapid, routine analysis of relatively pure samples where high sensitivity is not a primary concern. Its simplicity and low operational cost make it an attractive option for in-process controls.

  • HPLC-UV: When higher selectivity and sensitivity are required, particularly for analyzing complex mixtures, HPLC is the method of choice. The chromatographic separation step effectively isolates the this compound from potential impurities or formulation excipients.[11]

  • GC-MS: For applications demanding the highest level of sensitivity and specificity, such as trace analysis or metabolite identification, GC-MS is superior. However, the need for derivatization to make the non-volatile amino acid amenable to gas chromatography adds complexity and time to the sample preparation process.[8]

Logical Relationships in Method Selection

G cluster_requirements Analytical Requirements cluster_methods Recommended Method purity High Sample Purity uv_vis UV-Vis Spectrophotometry purity->uv_vis Simple & Fast complexity Complex Sample Matrix hplc HPLC-UV complexity->hplc High Selectivity gc_ms GC-MS complexity->gc_ms Trace Analysis sensitivity High Sensitivity Required sensitivity->gc_ms Highest Sensitivity & Specificity

Caption: Decision tree for selecting an analytical method based on sample characteristics and analytical needs.

Conclusion

The quantitative analysis of this compound by UV-Vis spectrophotometry presents a simple, rapid, and cost-effective approach suitable for routine quality control of relatively pure samples. The method demonstrates good precision and accuracy when properly validated. However, for complex matrices or when lower detection limits are necessary, chromatographic techniques such as HPLC-UV or GC-MS offer superior selectivity and sensitivity. The selection of the most appropriate analytical method should be guided by a thorough consideration of the specific analytical requirements, including the nature of the sample, the required level of accuracy and precision, and the available instrumentation.

References

A Senior Scientist's Guide to Trifluoromethylated Benzoic Acids: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Trifluoromethyl Group

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the trifluoromethyl (CF₃) group is a substituent of profound importance. Its introduction into an organic molecule can dramatically alter key properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic profiles.[1] Trifluoromethylated benzoic acids are particularly valuable building blocks, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Given their value, the development of efficient, scalable, and functional-group-tolerant methods for their synthesis is a critical endeavor. This guide provides an in-depth comparison of the primary synthetic strategies to access these vital compounds. We will move beyond a mere listing of protocols to dissect the underlying mechanisms, compare performance based on experimental data, and offer field-proven insights to guide your synthetic planning.

Overview of Primary Synthetic Strategies

The synthetic approaches to trifluoromethylated benzoic acids can be broadly categorized into two major classes:

  • Early-Stage Trifluoromethylation: These routes involve the synthesis of a trifluoromethylated aromatic precursor, such as a trifluoromethyl-toluene, which is then converted to the target benzoic acid, typically via oxidation. This strategy is often employed for large-scale industrial production of specific isomers.

  • Late-Stage Trifluoromethylation: These methods introduce the CF₃ group onto a pre-functionalized benzoic acid scaffold (e.g., a halogenated or aminated benzoic acid). These routes are highly valued in drug discovery for their ability to rapidly generate diverse analogs from common intermediates.

This guide will focus on three of the most robust and commonly employed methodologies, representing both early and late-stage approaches:

  • Route 1: Oxidation of Trifluoromethyl-Substituted Toluenes

  • Route 2: Sandmeyer Trifluoromethylation of Aminobenzoic Acids

  • Route 3: Transition-Metal-Catalyzed Trifluoromethylation of Halobenzoic Acids

Route 1: Oxidation of Trifluoromethyl-Substituted Toluenes

This classical approach is conceptually straightforward: the oxidation of a methyl group on a trifluoromethyl-toluene precursor. It is a powerful method for producing large quantities of specific isomers when the starting material is readily available.

Reaction Principle and Mechanism

The oxidation of toluenes to benzoic acids is typically a free-radical process, often catalyzed by transition metal salts like cobalt or manganese.[4] The reaction is initiated by a radical initiator, and the metal catalyst facilitates the reaction with an oxidant, most commonly molecular oxygen (O₂), which is economically and environmentally advantageous.[5]

The generally accepted mechanism involves the formation of a benzyl radical, which is then oxidized through a series of steps involving peroxide intermediates to ultimately yield the carboxylic acid. The conditions must be carefully controlled to prevent side reactions and ensure high conversion.

Data Presentation: Performance Metrics
ParameterTypical Conditions & PerformanceNotes
Catalyst System Co(OAc)₂/NaBr or other Co(II) salts[5]Cobalt catalysts are effective and relatively inexpensive.
Oxidant Molecular Oxygen (O₂) or Potassium Permanganate (KMnO₄)[4][6]O₂ is preferred for industrial scale-up due to cost and waste profile.
Solvent Acetic Acid or non-acidic solvents like halobenzenes[5][7]Acetic acid can be corrosive; non-acidic options are available.
Temperature 110 - 170 °C[4][5]Elevated temperatures are required to drive the reaction.
Yields Generally high (can exceed 90%)[4][5]Highly dependent on substrate and optimization of conditions.
Substrate Scope Limited by the availability of the corresponding trifluoromethyl-toluene.Best suited for large-scale synthesis of specific, established targets.
Advantages and Disadvantages
  • Advantages:

    • Cost-Effective for Scale-Up: Utilizes inexpensive reagents like molecular oxygen and simple metal catalysts.

    • High Throughput: Well-suited for large-volume industrial production.

    • Direct Route: Conceptually simple transformation.

  • Disadvantages:

    • Harsh Conditions: Requires high temperatures and sometimes corrosive solvents, which can limit functional group tolerance.[8]

    • Limited Flexibility: The starting trifluoromethyl-toluene must be prepared separately, making it less suitable for rapid library synthesis in a discovery setting.

    • Potential for Side Reactions: Over-oxidation or other side reactions can occur if not carefully controlled.

Experimental Protocol: Cobalt-Catalyzed Oxidation of 4-(Trifluoromethyl)toluene

This protocol is a representative example based on established literature procedures for toluene oxidation.[5]

  • To a pressure reactor equipped with a magnetic stir bar, gas inlet, and condenser, add 4-(trifluoromethyl)toluene (1 equiv.), cobalt(II) acetate tetrahydrate (0.05 equiv.), and sodium bromide (0.03 equiv.).

  • Add glacial acetic acid as the solvent.

  • Seal the reactor, and then purge with O₂ gas.

  • Pressurize the reactor with O₂ (e.g., 1 MPa) and heat the reaction mixture to 150-170 °C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction may take several hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

  • Pour the reaction mixture into water, causing the product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization.

Workflow Diagram: Oxidation Route

cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 4-(Trifluoromethyl)toluene PROC Oxidation (Acetic Acid, 150-170°C) SM1->PROC SM2 Co(OAc)₂ Catalyst SM2->PROC SM3 O₂ (Oxidant) SM3->PROC WU1 Precipitation (Addition to H₂O) PROC->WU1 WU2 Filtration WU1->WU2 WU3 Recrystallization WU2->WU3 PROD 4-(Trifluoromethyl)benzoic Acid WU3->PROD

Caption: Workflow for the synthesis of trifluoromethylated benzoic acid via oxidation.

Route 2: Sandmeyer Trifluoromethylation of Aminobenzoic Acids

The Sandmeyer reaction is a cornerstone of aromatic chemistry, traditionally used to convert arylamines into aryl halides. Its modern adaptation for trifluoromethylation provides a powerful late-stage functionalization tool, transforming readily available aminobenzoic acids into their CF₃-containing counterparts.[9][10]

Reaction Principle and Mechanism

This transformation is a two-step, one-pot process:

  • Diazotization: The aromatic amine is treated with a nitrite source (e.g., tert-butyl nitrite or isoamyl nitrite) under acidic conditions to generate a highly reactive arenediazonium salt intermediate.

  • Trifluoromethylation: A copper(I) source and a trifluoromethyl source are introduced. A proposed mechanism involves the formation of a CF₃Cu species, which then reacts with the diazonium salt, likely via an aryl radical intermediate, to form the C-CF₃ bond and release N₂ gas.[11]

The mild conditions and the use of inexpensive copper make this a highly attractive method.[10]

Data Presentation: Performance Metrics
ParameterTypical Conditions & PerformanceNotes
Starting Material Substituted Aminobenzoic AcidA wide variety of isomers are commercially available.[12]
Diazotization Agent tert-Butyl nitrite (tBuONO) or Isoamyl nitrite[11]Common and effective reagents for in situ diazotization.
CF₃ Source TMSCF₃ (Ruppert-Prakash Reagent) or Umemoto's Reagent[11][13]TMSCF₃ is often used in conjunction with a fluoride activator.
Catalyst/Promoter Copper(I) source (e.g., CuI, CuSCN, or Cu powder)[11][14]Copper is essential for promoting the C-CF₃ bond formation.
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Aprotic polar solvents are typically used.
Temperature 0 - 60 °C[11]Significantly milder than the oxidation route.
Yields Good to excellent (typically 60-90%)Generally high-yielding across various substrates.
Functional Group Tolerance Very good; tolerates esters, amides, halides, etc.[10]A key advantage for late-stage functionalization.
Advantages and Disadvantages
  • Advantages:

    • Excellent Functional Group Tolerance: The mild conditions preserve sensitive functional groups elsewhere in the molecule.[10]

    • Readily Available Substrates: Aminobenzoic acids are common, inexpensive starting materials.

    • High Positional Selectivity: The position of the CF₃ group is precisely determined by the starting amine.

    • Mild Reaction Conditions: Avoids the high temperatures and pressures of the oxidation route.

  • Disadvantages:

    • Stoichiometric Copper: Often requires stoichiometric or high loadings of the copper promoter.

    • Handling Diazonium Intermediates: While generated in situ, diazonium salts can be unstable, requiring careful temperature control.

    • Gaseous Byproduct: The evolution of N₂ gas requires an open or well-vented system.

Experimental Protocol: Copper-Promoted Sandmeyer Trifluoromethylation

This protocol is a representative example based on the work of Fu and coworkers.[11]

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aminobenzoic acid (1 equiv.), copper powder (1.5 equiv.), and the trifluoromethylating agent (e.g., Umemoto's reagent, 1.5 equiv.).

  • Add anhydrous acetonitrile as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isoamyl nitrite (2 equiv.) dropwise over 10 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated benzoic acid.

Workflow Diagram: Sandmeyer Route

cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 Aminobenzoic Acid PROC1 In Situ Diazotization (MeCN, 0°C) SM1->PROC1 SM2 Cu Powder PROC2 Cu-Promoted Trifluoromethylation (RT, 12-24h) SM2->PROC2 SM3 CF₃ Source SM3->PROC2 SM4 Nitrite Source SM4->PROC1 PROC1->PROC2 WU1 Aqueous Quench PROC2->WU1 WU2 Extraction WU1->WU2 WU3 Column Chromatography WU2->WU3 PROD Trifluoromethylated Benzoic Acid WU3->PROD

Caption: Workflow for the Sandmeyer trifluoromethylation of aminobenzoic acids.

Route 3: Transition-Metal-Catalyzed Trifluoromethylation of Halobenzoic Acids

Cross-coupling reactions are among the most powerful tools in modern organic synthesis. The trifluoromethylation of aryl halides, particularly aryl chlorides and bromides, catalyzed by palladium or mediated by copper, has emerged as a premier strategy for late-stage functionalization.[15][16]

Reaction Principle and Mechanism
  • Palladium-Catalyzed: The mechanism follows a typical Pd(0)/Pd(II) catalytic cycle. It starts with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a trifluoromethyl source (often a silicon-based reagent like TESCF₃) and concludes with the crucial, and often rate-limiting, step of reductive elimination to form the C-CF₃ bond and regenerate the Pd(0) catalyst.[15] The development of specialized phosphine ligands has been critical to overcoming the high barrier of this reductive elimination step.[15][17]

  • Copper-Mediated: These reactions typically involve the in situ generation of a "CuCF₃" species from a CF₃ source (like TMSCF₃) and a copper salt.[13][18] This species then reacts with the aryl halide (most commonly an iodide) in a process that is mechanistically distinct from the palladium cycle and does not require expensive ligands.[18]

Data Presentation: Performance Metrics
ParameterPalladium-CatalyzedCopper-MediatedNotes
Substrate Aryl-Cl, Br, I, OTf[15]Aryl-I, activated Aryl-Br[18]Palladium offers a broader substrate scope, including cheaper chlorides.
Catalyst Pd(0) or Pd(II) precatalyst with a specialized phosphine ligand[15]Cu(I) salt (e.g., CuI)Copper is significantly more economical than palladium.
CF₃ Source Silicon-based (TESCF₃, TMSCF₃)[15]TMSCF₃, PhSO₂CF₃, Togni's reagents[18][19]A variety of reagents are available for both metals.
Temperature 80 - 130 °C60 - 120 °CBoth methods typically require heating.
Yields Good to excellent (70-95%)Good to excellent (65-95%)Both methods are capable of producing high yields.
Functional Group Tolerance Excellent; tolerates esters, amides, nitriles, ethers[16]Good; generally wide tolerance but can be more sensitive than Pd.[18]The well-defined nature of Pd catalysis often leads to superior tolerance.
Advantages and Disadvantages
  • Advantages:

    • Broad Applicability (Pd): The ability to use readily available and inexpensive aryl chlorides is a major advantage of modern palladium systems.[15][16]

    • Exceptional Functional Group Tolerance (Pd): Ideal for modifying complex molecules in the final stages of a synthesis.[17]

    • Cost-Effectiveness (Cu): Avoids the use of expensive palladium and phosphine ligands.[19]

    • High Efficiency: Both methods provide reliable and high-yielding routes to the target compounds.

  • Disadvantages:

    • Cost and Air-Sensitivity (Pd): Palladium catalysts and specialized ligands can be expensive, and some are sensitive to air and moisture.

    • Limited Substrate Scope (Cu): Copper-mediated reactions are often restricted to more reactive aryl iodides and activated bromides.[18]

    • Reagent Stoichiometry: Both methods require stoichiometric or excess amounts of the trifluoromethylating reagent.

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of 4-Chlorobenzoic Acid

This protocol is a representative example based on the trifluoromethylation of aryl chlorides.[15][17]

  • To an oven-dried glovebox vial, add the 4-chlorobenzoic acid derivative (e.g., a methyl ester to protect the acid, 1 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Add KF (3 equiv.).

  • Add the solvent (e.g., toluene) followed by the trifluoromethylating reagent (e.g., TESCF₃, 2 equiv.).

  • Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • If an ester was used, perform a subsequent hydrolysis step (e.g., using LiOH in THF/H₂O) to obtain the final trifluoromethylated benzoic acid.

Workflow Diagram: Cross-Coupling Route

cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 Halobenzoic Acid (Ester) PROC1 Cross-Coupling Reaction (Toluene, 120°C) SM1->PROC1 SM2 Pd or Cu Catalyst SM2->PROC1 SM3 CF₃ Source (e.g., TESCF₃) SM3->PROC1 SM4 Ligand (for Pd) / Additives SM4->PROC1 WU1 Filtration PROC1->WU1 PROC2 Ester Hydrolysis (if necessary) PROD Trifluoromethylated Benzoic Acid PROC2->PROD WU2 Column Chromatography WU1->WU2 WU2->PROC2

References

A Comparative Guide to In-Vitro and In-Vivo Studies of 2-Amino-6-(Trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Anthranilic Acid Scaffolds

The 2-amino-6-(trifluoromethyl)benzoic acid scaffold and its analogs are of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatives of this scaffold are being explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and neuroprotective agents.[1] This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for evaluating the therapeutic potential of these compounds, using a series of 2-amino-6-trifluoromethoxy benzothiazole derivatives with neuroprotective properties as a case study.[2][3]

Part 1: In-Vitro Evaluation - Probing Molecular Mechanisms in a Controlled Environment

In-vitro studies are the cornerstone of early-stage drug discovery, allowing for the rapid screening of compounds and detailed investigation of their mechanisms of action at the molecular and cellular level. These assays are conducted in a controlled environment outside of a living organism, providing a reductionist view of a compound's biological activity.

Rationale for In-Vitro Testing

The primary goals of in-vitro testing are to:

  • Identify and characterize the primary pharmacological activity: Does the compound interact with the intended target?

  • Elucidate the mechanism of action: How does the compound exert its effects at the cellular level?

  • Assess potential off-target effects and cytotoxicity: Is the compound toxic to cells?

  • Establish a structure-activity relationship (SAR): How do small changes in the chemical structure affect biological activity?

Case Study: In-Vitro Evaluation of 2-Amino-6-trifluoromethoxy Benzothiazole Schiff Bases

In a recent study, a series of Schiff bases derived from 2-amino-6-trifluoromethoxy benzothiazole were synthesized and evaluated for their potential as neuroprotective agents for Alzheimer's disease.[2][3] The in-vitro evaluation focused on their antioxidant and anti-inflammatory properties.

Key In-Vitro Assays:

  • Antioxidant Activity Assays: The levels of key antioxidant enzymes and markers of oxidative stress were measured in cell lysates. This included glutathione (GSH), glutathione S-transferase (GST), catalase, and lipid peroxidation (LPO) levels.[2][3]

  • Anti-inflammatory Activity Assays: The expression of key inflammatory mediators was assessed. This included cyclooxygenase 2 (COX-2), c-Jun N-terminal kinases (JNK), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-kB).[2][3]

Experimental Protocol: In-Vitro Antioxidant Assay (Glutathione Estimation)

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the intracellular contents.

  • GSH Assay: The concentration of GSH in the cell lysate is determined using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

  • Data Analysis: The results are expressed as the percentage change in GSH levels compared to a vehicle-treated control.

In-Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Synthesis & Characterization Treatment Treat Cells with Test Compounds Compound->Treatment Cells Cell Line Culture (e.g., SH-SY5Y) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Biochemical Biochemical Assays (GSH, GST, LPO) Lysis->Biochemical WesternBlot Western Blot (COX-2, NF-kB) Lysis->WesternBlot Data Quantify Results Biochemical->Data WesternBlot->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: A generalized workflow for the in-vitro evaluation of novel compounds.

Summary of In-Vitro Findings

CompoundAntioxidant Activity (GSH levels)Anti-inflammatory Activity (COX-2 expression)
Schiff Base Derivative 1Significant increaseSignificant decrease
Schiff Base Derivative 2Moderate increaseModerate decrease
Riluzole (Reference)Moderate increaseModerate decrease

Note: This table is a representative summary based on the described study.[2][3]

Part 2: In-Vivo Evaluation - Assessing Therapeutic Efficacy and Safety in a Living System

While in-vitro studies provide valuable mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism. In-vivo studies in animal models are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Rationale for In-Vivo Testing

The primary objectives of in-vivo testing are to:

  • Confirm in-vitro findings in a whole-organism context.

  • Evaluate the therapeutic efficacy of the compound in a disease model.

  • Determine the pharmacokinetic profile of the compound.

  • Assess the safety and tolerability of the compound.

Case Study: In-Vivo Evaluation of 2-Amino-6-trifluoromethoxy Benzothiazole Schiff Bases

The promising in-vitro results for the benzothiazole Schiff bases prompted their evaluation in an in-vivo model of neuroinflammation and cognitive impairment.[2][3]

Animal Model: Scopolamine-induced neuronal damage in mice. Scopolamine is a muscarinic receptor antagonist that induces oxidative stress and neuroinflammation, leading to cognitive deficits, mimicking some aspects of Alzheimer's disease.[2][3]

Key In-Vivo Assessments:

  • Behavioral Tests: To assess cognitive function (e.g., Morris water maze, Y-maze).

  • Biochemical Analysis: Measurement of antioxidant and inflammatory markers in brain tissue homogenates, corroborating the in-vitro findings.[2][3]

  • Immunohistochemistry: To visualize the expression and localization of inflammatory proteins (e.g., COX-2, TNF-α) in brain sections.[2][3]

Experimental Protocol: In-Vivo Neuroprotection Study

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Treatment: Animals are randomly assigned to different groups: control, disease model (scopolamine-treated), and compound-treated groups. The test compounds are administered (e.g., intraperitoneally) for a specific period.

  • Induction of Neuronal Damage: Scopolamine is administered to induce neuronal damage in the relevant groups.

  • Behavioral Testing: Cognitive function is assessed using standardized behavioral tests.

  • Tissue Collection and Analysis: Following the behavioral tests, the animals are euthanized, and brain tissues are collected for biochemical and immunohistochemical analysis.

In-Vivo Experimental Workflow

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Post-Mortem Analysis Animals Animal Acclimatization (e.g., Mice) Grouping Randomized Grouping Animals->Grouping Treatment Compound Administration Grouping->Treatment Induction Disease Induction (e.g., Scopolamine) Treatment->Induction Behavior Behavioral Testing (e.g., Y-maze) Induction->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Biochem Biochemical Analysis (GSH, COX-2) Tissue->Biochem IHC Immunohistochemistry Tissue->IHC correlation_diagram cluster_invitro In-Vitro Findings cluster_invivo In-Vivo Outcomes Mechanism Molecular Mechanism: - Antioxidant Activity - Anti-inflammatory Activity Cellular Cellular Effects: - Reduced Oxidative Stress - Decreased Inflammatory  Mediators Mechanism->Cellular Leads to Physiological Physiological Effects: - Neuroprotection Cellular->Physiological Translates to Behavioral Behavioral Improvement: - Enhanced Cognitive  Function Physiological->Behavioral Results in

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Amino-6-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-amino-6-(trifluoromethyl)benzoic acid (CAS No: 314-46-5). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets (SDS), this substance is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][3][4]

Understanding these hazards is the first step in implementing an effective safety protocol. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, all subsequent procedures are designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound
Protection Level Required PPE Purpose
Eye and Face Protection Chemical safety goggles or glasses. A face shield may also be necessary.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.[1]
Skin and Body Protection A lab coat or other suitable protective clothing.To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection To be used in case of inadequate ventilation or when handling the powder form to avoid inhalation of dust.To prevent respiratory tract irritation.[1]
Foot Protection Safety shoes.To provide protection in the laboratory environment.[1]

It is crucial to inspect all PPE for integrity before each use and to properly remove and dispose of contaminated items.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow provides a step-by-step guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weighing and Solution Preparation prep_hood->prep_weigh handle_avoid Avoid Inhalation, Skin, and Eye Contact prep_weigh->handle_avoid spill_evacuate Evacuate Area handle_avoid->spill_evacuate In Case of Spill disp_waste Place Waste in a Labeled, Sealed Container handle_avoid->disp_waste spill_cover Cover with Absorbent Material spill_evacuate->spill_cover spill_collect Collect and Place in Container for Disposal spill_cover->spill_collect spill_collect->disp_waste

Caption: Standard Operating Procedure for Handling this compound.

Step-by-Step Protocol:
  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

    • Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

    • Before handling, wash hands and any exposed skin thoroughly.[2][4]

  • Handling :

    • Avoid breathing dust, mist, or spray.[1][2]

    • Prevent contact with skin and eyes by wearing the appropriate PPE.[1][4]

    • Do not eat, drink, or smoke when using this product.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from strong oxidizing agents.[1]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:
  • Evacuate : Evacuate unnecessary personnel from the area.[1]

  • Ventilate : Ensure adequate ventilation.

  • Contain : Stop the leak if it is safe to do so.

  • Clean-up : For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1][2]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures:
  • Inhalation : If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][4]

  • Skin Contact : If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] Take off contaminated clothing and wash it before reuse.[2][4]

  • Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4]

  • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

  • Waste Collection : Collect waste in a clearly labeled, sealed container.

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[2][3][4] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Environmental Precautions : Avoid release to the environment. Do not let the chemical enter drains.[1][2]

By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.